6H-Pyrrolo[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
271-69-2 |
|---|---|
Molecular Formula |
C6H5N3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
6H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1,3-4H,2H2 |
InChI Key |
WGKLVRQVFFRLOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C=NC=NC2=N1 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: The 6H/7H-Pyrrolo[2,3-d]pyrimidine Scaffold
Part 1: Executive Summary & Structural Architecture
Nomenclature and Tautomeric Stability
While the user query specifies 6H-pyrrolo[2,3-d]pyrimidine , it is critical for the drug development professional to recognize that the thermodynamically stable, aromatic tautomer of this bicyclic system is 7H-pyrrolo[2,3-d]pyrimidine (commonly known as 7-deazapurine ).
-
7H-Form (Aromatic): The proton resides on the pyrrole nitrogen (N7), maintaining full aromaticity across the 10
-electron system. This is the relevant form for receptor binding (e.g., JAK inhibitors). -
6H-Form (Transient/Dihydro): A "6H" designation implies a proton on the C6 carbon, which disrupts the aromaticity of the pyrrole ring. In medicinal chemistry, "6H" is often used colloquially or in specific CAS indices to refer to the core skeleton before tautomeric stabilization, or to specific dihydro-intermediates.
Guidance: For the purpose of this technical guide, we focus on the 7-deazapurine (7H) scaffold, as it represents the bioactive conformation found in approved therapeutics like Tofacitinib and Ruxolitinib.
The Purine vs. 7-Deazapurine Isosterism
The substitution of the N7 atom of purine with a carbon atom (C7) fundamentally alters the electronic landscape of the molecule while preserving the steric footprint.
| Feature | Purine (Natural) | 7-Deazapurine (Synthetic Scaffold) | Impact on Drug Design |
| H-Bonding | N7 is a strong Acceptor | C7-H is a weak Donor (or neutral) | Eliminates non-specific binding; alters solvation shell. |
| Basicity (pKa) | N7 pKa ~ 2.4 (Basic) | C7 is non-basic | Improves membrane permeability; alters solubility profile. |
| Metabolism | Susceptible to PNP (Purine Nucleoside Phosphorylase) | Resistant to PNP cleavage | Significantly extends half-life of nucleoside analogs. |
| C-H Activation | Difficult at N7 | Facile at C7 | C7 allows for direct arylation/halogenation (SAR expansion). |
Structural Visualization (DOT)
The following diagram contrasts the numbering and H-bond capabilities of Purine vs. 7-Deazapurine.
Figure 1: Structural comparison highlighting the bio-isosteric replacement of Nitrogen with Carbon at position 7.
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of the core scaffold, particularly the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate, is the industry standard starting point. The chlorine atom at C4 serves as a versatile handle for SNAr reactions to install amine motifs (common in kinase inhibitors).
The "Sakamoto" Cyclization Protocol (Preferred)
This method is preferred over classical condensation (e.g., with bromoacetaldehyde) due to higher yields and scalability. It utilizes a palladium-catalyzed Sonogashira coupling followed by cyclization.
Reaction Scheme Logic:
-
Starting Material: 4,6-Dichloropyrimidine (Cheap, commercially available).
-
Coupling: Sonogashira coupling with an alkyne (or enol ether equivalent).
-
Cyclization: Acid-mediated ring closure to form the pyrrole ring.
Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Note: This protocol is adapted for a 10g scale batch.
Reagents:
-
4,6-Dichloropyrimidine (10.0 g, 67 mmol)
-
2,2-Dimethoxyethanamine (8.4 g, 80 mmol) [Precursor equivalent]
-
Triethylamine (TEA)
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl, 6M)
Step-by-Step Methodology:
-
Nucleophilic Displacement (SNAr):
-
Charge a 250 mL round-bottom flask with 4,6-dichloropyrimidine (10.0 g) and EtOH (100 mL).
-
Add 2,2-dimethoxyethanamine (8.4 g) and TEA (10 mL) dropwise at 0°C.
-
Critical Control Point: Maintain temperature <10°C during addition to prevent double substitution.
-
Warm to reflux for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Result: Formation of N-(2,2-dimethoxyethyl)-6-chloropyrimidin-4-amine.
-
-
Acid-Mediated Cyclization (The "One-Pot" Finish):
-
Remove EtOH under reduced pressure.
-
Resuspend the residue in water (50 mL) and add HCl (6M, 20 mL).
-
Heat to 60°C for 1 hour. The acetal hydrolyzes to the aldehyde, which undergoes intramolecular condensation with the pyrimidine C5 position.
-
Observation: The solution will darken; precipitation of the product usually occurs upon cooling and neutralization.
-
-
Workup & Purification:
-
Cool to 0°C. Adjust pH to ~7-8 using saturated NaHCO3.
-
Filter the resulting precipitate.
-
Recrystallize from MeOH/Water.
-
Yield Expectation: 65-75% (approx. 7.0 g).
-
Characterization: 1H NMR (DMSO-d6) should show pyrrole protons at
6.6 (d) and 7.7 (d).
-
Synthetic Workflow Diagram (DOT)
Figure 2: Step-wise synthetic route from pyrimidine precursor to the fused bicyclic system.
Part 3: Medicinal Chemistry & Pharmacophore Analysis
Kinase Hinge Binding Mode
The 7-deazapurine scaffold is "privileged" because it mimics the adenine ring of ATP. In JAK inhibitors (e.g., Tofacitinib), the scaffold binds to the hinge region of the kinase domain.
-
N1 (Pyrimidine): Accepts a Hydrogen bond from the backbone NH of the kinase hinge residue (e.g., Glu, Leu).
-
N7 (Pyrrole NH): Acts as a Hydrogen bond donor to the backbone Carbonyl of the hinge.
-
C7 Substitution: Unlike purine, C7 allows for the introduction of hydrophobic groups (halogens, alkyls) that can displace water molecules or interact with the "gatekeeper" residue, improving selectivity.
Metabolic Stability (The "Deaza" Advantage)
Purine nucleosides are rapidly degraded by Purine Nucleoside Phosphorylase (PNP) , which cleaves the glycosidic bond at N9.
-
Mechanism: PNP requires N7 to stabilize the oxocarbenium transition state during cleavage.
-
Solution: Replacing N7 with C7 (7-deazapurine) removes this stabilization, rendering the glycosidic bond highly resistant to enzymatic hydrolysis. This is the core logic behind using this scaffold in antiviral nucleosides (e.g., Remdesivir analogs).
Part 4: References
-
Seela, F., & Peng, X. (2006). 7-Deazapurine nucleosides and oligonucleotides: synthesis, properties, and applications. Current Protocols in Nucleic Acid Chemistry. Link
-
Sakamoto, T., et al. (1992). Condensed Heteroaromatic Ring Systems. XIX. Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives. Chemical & Pharmaceutical Bulletin. Link
-
Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis. Journal of Medicinal Chemistry.[1] Link
-
Kierdaszuk, B., et al. (2000). Formycin A and its N-methyl analogues, specific inhibitors of E. coli purine nucleoside phosphorylase (PNP).[2] Biochimica et Biophysica Acta. Link
-
ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Properties and Safety.Link
Sources
The 6H-Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 6H-pyrrolo[2,3-d]pyrimidine, a unique heterocyclic system also known as 7-deazapurine, has emerged as a cornerstone in medicinal chemistry. Its structural resemblance to the endogenous purine nucleus allows it to effectively interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological significance of the 6H-pyrrolo[2,3-d]pyrimidine core, with a particular focus on its role in the development of kinase inhibitors for therapeutic applications. We will delve into the diverse biological activities, mechanisms of action, and key structure-activity relationships. Furthermore, this guide will furnish detailed, field-proven experimental protocols for the synthesis and biological evaluation of novel derivatives, equipping researchers with the practical knowledge to advance their own discovery programs.
Introduction: The Rise of a Privileged Scaffold
The pyrrolo[2,3-d]pyrimidine core is an isostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly subtle modification has profound implications for the molecule's physicochemical properties and its interaction with biological macromolecules. The deazapurine framework provides a versatile platform for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[1] Consequently, this scaffold has been successfully incorporated into a number of approved drugs and clinical candidates, solidifying its status as a "privileged scaffold" in drug discovery.
The inherent biological activity of the pyrrolo[2,3-d]pyrimidine core spans a wide range of therapeutic areas, including oncology, inflammation, and virology.[2][3] Its most prominent application, however, lies in the inhibition of protein kinases, a class of enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The structural similarity of the pyrrolo[2,3-d]pyrimidine nucleus to adenosine triphosphate (ATP), the natural substrate for kinases, makes it an ideal starting point for the design of potent and selective kinase inhibitors.[1]
Diverse Biological Activities of the 6H-Pyrrolo[2,3-d]pyrimidine Core
The therapeutic potential of the 6H-pyrrolo[2,3-d]pyrimidine core is vast, with derivatives demonstrating a remarkable array of biological activities.
Anticancer Activity
The most extensively studied and clinically relevant application of pyrrolo[2,3-d]pyrimidine derivatives is in the treatment of cancer.[2] Their anticancer effects are primarily mediated through the inhibition of various protein kinases that are crucial for tumor growth, proliferation, and survival.
2.1.1. Kinase Inhibition: A Targeted Approach to Cancer Therapy
The pyrrolo[2,3-d]pyrimidine scaffold has proven to be a highly effective ATP-competitive inhibitor of a wide range of kinases. By occupying the ATP-binding pocket of the kinase, these compounds prevent the phosphorylation of downstream substrates, thereby disrupting aberrant signaling pathways that drive cancer progression. Key kinase targets include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is a common feature in many solid tumors. Pyrrolo[2,3-d]pyrimidine-based inhibitors have been developed to target both wild-type and mutant forms of EGFR, offering a therapeutic strategy for non-small cell lung cancer (NSCLC) and other epithelial tumors.[4][5]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Pyrrolo[2,3-d]pyrimidine derivatives that inhibit VEGFR disrupt this process, effectively starving the tumor of essential nutrients and oxygen.[6]
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for immune cell function and is often dysregulated in hematological malignancies and inflammatory diseases. Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors have shown significant clinical success in treating myelofibrosis and rheumatoid arthritis.[7]
-
Rearranged during Transfection (RET) Kinase: RET is a receptor tyrosine kinase whose mutations and fusions are oncogenic drivers in various cancers, including thyroid and lung cancer. Selective RET inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated promising clinical activity.[8]
-
Axl Receptor Tyrosine Kinase: Axl is implicated in tumor growth, metastasis, and drug resistance. Pyrrolo[2,3-d]pyrimidine derivatives have been designed as potent Axl inhibitors, offering a potential strategy to overcome therapeutic resistance.[9]
-
Colony-Stimulating Factor 1 Receptor (CSF1R): CSF1R is crucial for the survival and differentiation of macrophages, which can contribute to a pro-tumoral microenvironment. Inhibiting CSF1R with pyrrolo[2,3-d]pyrimidine compounds can modulate the tumor immune landscape.[10]
-
Cyclin-Dependent Kinases (CDK4/6): The CDK4/6-cyclin D complex is a key regulator of the cell cycle. Pyrrolo[2,3-d]pyrimidine-based inhibitors of CDK4/6 can induce cell cycle arrest and are effective in treating certain types of breast cancer.
2.1.2. Non-Kinase Anticancer Mechanisms
While kinase inhibition is the predominant mechanism, some pyrrolo[2,3-d]pyrimidine derivatives exert their anticancer effects through other pathways, such as inducing apoptosis (programmed cell death) and inhibiting other essential cellular processes.
Anti-inflammatory Activity
The role of kinases, particularly JAKs, in mediating inflammatory responses has made the pyrrolo[2,3-d]pyrimidine core an attractive scaffold for the development of anti-inflammatory agents. By inhibiting JAKs, these compounds can modulate the production of pro-inflammatory cytokines and have shown efficacy in treating autoimmune diseases like rheumatoid arthritis.[7]
Antiviral and Antimicrobial Activity
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have also demonstrated potential as antiviral and antimicrobial agents.[3] Their structural similarity to purines allows them to interfere with viral or microbial enzymes that are essential for replication.
Key Signaling Pathways Targeted by Pyrrolo[2,3-d]pyrimidine Derivatives
The therapeutic efficacy of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors stems from their ability to modulate critical cellular signaling pathways. Understanding these pathways is paramount for rational drug design and for predicting clinical outcomes.
EGFR Signaling Pathway
VEGFR Signaling Pathway
JAK-STAT Signaling Pathway
Synthesis and Experimental Protocols
The versatility of the 6H-pyrrolo[2,3-d]pyrimidine core is further enhanced by the numerous synthetic routes available for its derivatization. This section provides an overview of a common synthetic strategy and detailed protocols for key biological assays.
General Synthetic Approach
A common and efficient method for the synthesis of substituted pyrrolo[2,3-d]pyrimidines involves the initial construction of the core followed by functionalization. A key starting material is often 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be prepared through various multi-step sequences.[11] Subsequent derivatization can be achieved through well-established cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at various positions of the heterocyclic core.[2][3]
4.1.1. Experimental Protocol: Synthesis of 4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine
This protocol describes a key intermediate step in the synthesis of many pyrrolo[2,3-d]pyrimidine derivatives.[12]
-
Reaction Setup: To a round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Reagent Addition: Add an excess of hydrazine hydrate to the flask.
-
Reflux: Heat the reaction mixture to reflux for 2 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add cold water to precipitate the product.
-
Filter the solid product.
-
Wash the solid with water.
-
Dry the solid to obtain 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine.
-
In Vitro Biological Evaluation
4.2.1. Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][12]
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cell line (e.g., MCF-7, HeLa, HT-29).
-
Seed the cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test pyrrolo[2,3-d]pyrimidine compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[13]
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
4.2.2. Kinase Inhibition Assessment: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[1][15]
Step-by-Step Protocol:
-
Kinase Reaction Setup:
-
In a 96-well or 384-well plate, set up the kinase reaction. This will typically include the kinase of interest, a suitable substrate, ATP, and the test pyrrolo[2,3-d]pyrimidine inhibitor at various concentrations.
-
Include appropriate controls (no enzyme, no inhibitor).
-
Incubate the reaction at the optimal temperature for the specific kinase (usually 30°C or room temperature) for a predetermined amount of time.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well. This reagent will terminate the kinase reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.[2]
-
-
ADP to ATP Conversion and Luminescence Generation:
-
Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and the necessary components for a luciferase/luciferin reaction.
-
Incubate for 30-60 minutes at room temperature.[2]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Structure-Activity Relationship (SAR) and Data
The biological activity of 6H-pyrrolo[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Extensive SAR studies have been conducted to optimize the potency and selectivity of these compounds.
Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines.
| Compound | Substituents | Cell Line | IC₅₀ (µM) | Reference |
| 8f | 2-(4-Bromophenyl), azepine side-ring | HT-29 | 4.55 ± 0.23 | [13][16] |
| 8g | 2-(4-Bromophenyl), N-(4-fluorophenyl), azepine side-ring | HT-29 | 4.01 ± 0.20 | [13][16] |
| 10a | 3-Chloro, 2-(4-chlorophenyl) | HeLa | ~23-28 | [13] |
| 10b | 3-Bromo, 2-(4-chlorophenyl) | MCF-7 | Moderate Activity | [13] |
| 5k | Halogenated benzylidenebenzohydrazide | HepG2 | 29-59 | [17][18] |
| Compound 8 | Pyrrolopyrimidine derivative | HT-29 | 2.96 | [19] |
Kinase Inhibitory Activity Data
The following table presents the in vitro kinase inhibitory activity (IC₅₀ values) of representative pyrrolo[2,3-d]pyrimidine derivatives against various kinases.
| Compound | Kinase Target | IC₅₀ (nM) | Reference |
| 12i | EGFR (T790M mutant) | 0.21 | [5] |
| 12i | EGFR (wild-type) | 22 | [5] |
| 59 | RET | 6.8 | [8] |
| 59 | RET (V804M mutant) | 13.51 | [8] |
| 18h | CSF1R | 5.14 | [10] |
| 5k | EGFR | 40-204 | [17] |
| 5k | VEGFR2 | 40-204 | [17] |
| 5k | CDK2 | 40-204 | [17] |
| Pexidartinib | CSF1R | 9.7 | [20][21] |
| Erlotinib | EGFR | 0.4 | [20][21] |
Conclusion and Future Perspectives
The 6H-pyrrolo[2,3-d]pyrimidine core has unequivocally established itself as a remarkably versatile and fruitful scaffold in the realm of drug discovery. Its inherent ability to mimic the natural purine structure provides a solid foundation for the design of potent and selective inhibitors of a wide array of biological targets, most notably protein kinases. The extensive body of research highlighted in this guide underscores the immense therapeutic potential of this heterocyclic system, with numerous derivatives having already translated into clinical success.
The future of pyrrolo[2,3-d]pyrimidine-based drug discovery remains bright and full of promise. Ongoing research efforts are focused on several key areas:
-
Enhancing Selectivity: The development of highly selective inhibitors that target specific kinase isoforms or mutants is crucial to minimize off-target effects and improve the therapeutic window.
-
Overcoming Drug Resistance: The emergence of drug resistance is a significant challenge in cancer therapy. The design of novel pyrrolo[2,3-d]pyrimidine derivatives that can overcome known resistance mechanisms is a high-priority area of investigation.
-
Exploring New Therapeutic Areas: While oncology and inflammation have been the primary focus, the diverse biological activities of this scaffold suggest its potential in other disease areas, such as neurodegenerative and metabolic disorders.
-
Novel Drug Delivery Systems: The formulation of pyrrolo[2,3-d]pyrimidine-based drugs into advanced delivery systems can improve their pharmacokinetic properties, enhance their efficacy, and reduce side effects.
References
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
- Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahfadi, A. A., Al-Salahi, R., Al-Qadasy, Z. A., Al-Mekhlafi, A. S., ... & Al-Sayed, E. (2025).
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
- Patel, D., Singh, A., Kumar, A., Shah, A., & Raval, K. (2022). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 54, 116568.
- Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahfadi, A. A., Al-Salahi, R., Al-Qadasy, Z. A., Al-Mekhlafi, A. S., ... & Al-Sayed, E. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6699.
- Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahfadi, A. A., Al-Salahi, R., Al-Qadasy, Z. A., Al-Mekhlafi, A. S., ... & Al-Sayed, E. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6699.
- Zhang, Y., Wang, Y., Li, J., Zhang, Y., & Liu, Z. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 222, 113711.
- Schenone, S., Bruno, O., Radi, M., & Botta, M. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(27), 3049–3081.
- Zhang, Y., Wang, Y., Li, J., Zhang, Y., & Liu, Z. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 222, 113711.
- Zhang, Y., Wang, Y., Li, J., Zhang, Y., & Liu, Z. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 222, 113711.
-
ResearchGate. (n.d.). Docking scores of pyrrolo[2,3-d]pyrimidine derivatives 2 a-q. Retrieved from [Link]
- Schenone, S., Bruno, O., Radi, M., & Botta, M. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(27), 3049–3081.
- Radi, M., Brullo, C., Crespan, E., Musumeci, F., Tintori, C., Zanoli, S., ... & Botta, M. (2012). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Pharmaceutical Design, 18(19), 2834–2848.
- Zhao, X., Wang, Y., Zhang, Y., Li, J., & Zhai, X. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 115024.
- Liang, X., Wang, C., Wang, B., Liu, J., Qi, S., Wang, A., ... & Liu, Q. (2022). Discovery of Pyrrolo[2,3-d]pyrimidine derivatives as potent and selective colony stimulating factor 1 receptor kinase inhibitors. European Journal of Medicinal Chemistry, 243, 114782.
- Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahfadi, A. A., Al-Salahi, R., Al-Qadasy, Z. A., Al-Mekhlafi, A. S., ... & Al-Sayed, E. (2025).
- Larsen, J. E., Montemayor, C., Waddell, J., Pryde, D. C., St-Gallay, S. A., & Bawn, C. M. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7466–7483.
- Google Patents. (n.d.). Pyrrolo [2, 3 -d]pyrimidine derivatives as inhibitors of janus- related kinases (jak).
- Norman, P. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1916–1922.
- Wang, Y., Zhang, Y., Li, J., Zhang, Y., & Liu, Z. (2021). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 223, 113645.
- Kurt, B. Z., Ceylan, S., & Küçükgüzel, İ. (2023). The mechanism of anticancer effects of some pyrrolopyrimidine derivatives on HT-29 human colon cancer cells. Toxicology in Vitro, 90, 105757.
- Montemayor, C., Waddell, J., Pryde, D. C., St-Gallay, S. A., & Bawn, C. M. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6524.
-
ResearchGate. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation | Request PDF. Retrieved from [Link]
- Larsen, J. E., Montemayor, C., Waddell, J., Pryde, D. C., St-Gallay, S. A., & Bawn, C. M. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7466–7483.
-
ResearchGate. (n.d.). Evaluation of the cytotoxic effects pyrrolo[2,3-d]pyrimidine compound on 4T1 mouse breast cells line. Retrieved from [Link]
Sources
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. promega.com [promega.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Pyrrolo[2,3-d]pyrimidine derivatives as potent and selective colony stimulating factor 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
- 13. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The mechanism of anticancer effects of some pyrrolopyrimidine derivatives on HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
The 7-Deazapurine Paradigm: 6H-pyrrolo[2,3-d]pyrimidine as a Privileged Scaffold in Kinase Inhibitor Design
Executive Summary
In the landscape of modern medicinal chemistry, few heterocycles possess the "privileged" status of 6H-pyrrolo[2,3-d]pyrimidine (commonly referred to as 7-deazapurine ). As a bioisostere of adenine, this scaffold has become the cornerstone of ATP-competitive kinase inhibition, particularly within the Janus Kinase (JAK) family.
This guide analyzes the structural determinants that make this scaffold indispensable for drug discovery, details the industrial-grade synthetic methodologies for its construction, and provides a validated experimental protocol for library generation.
Structural Pharmacology: The Adenine Mimicry
The dominance of pyrrolo[2,3-d]pyrimidine stems from its ability to mimic the purine core of ATP while offering distinct physicochemical advantages.
The Hinge Region Interaction
In the ATP-binding pocket of protein kinases, the "hinge region" connects the N-terminal and C-terminal lobes. Adenine binds here via a bidentate hydrogen bonding network. The 7-deazapurine scaffold replicates this interaction but with a critical electronic modification at position 7.
-
N-1 (Acceptor): Accepts a hydrogen bond from the backbone amide NH of the hinge residue (e.g., Glu930 in JAK2).
-
N-H at Position 7 (Donor): In natural purines, N-7 is an acceptor. In 7-deazapurines, C-7 replaces N-7. However, the pyrrole NH (position 9 in purine numbering, position 7 in systematic numbering) acts as a critical donor to the backbone carbonyl.
-
The C-7 Advantage: Replacing the nitrogen at position 7 with carbon (C-H) removes a hydrogen bond acceptor. This often improves metabolic stability and lipophilicity, allowing the molecule to penetrate cell membranes more effectively than its purine counterparts. Furthermore, C-7 offers a vector for substitution (e.g., halogens, alkyls) to target the "gatekeeper" residue or solubilizing groups, a synthetic vector unavailable in native purines.
Pharmacophore Visualization
The following diagram illustrates the critical binding vectors of the scaffold within a generic kinase hinge region.
Figure 1: Schematic representation of the bidentate hydrogen bonding network between the 7-deazapurine scaffold and the kinase hinge region.
Validated Success: FDA-Approved Therapeutics
The clinical utility of this scaffold is best exemplified by the "Tinib" class of JAK inhibitors.
| Drug Name | Target Profile | Indication | Key Structural Feature | Approval Year |
| Tofacitinib | JAK1/JAK3 | Rheumatoid Arthritis | N-methyl group on pyrrole ring; Piperidine side chain at C-4. | 2012 |
| Ruxolitinib | JAK1/JAK2 | Myelofibrosis | Cyclopentyl ring at N-7; Pyrazole side chain. | 2011 |
| Baricitinib | JAK1/JAK2 | Rheumatoid Arthritis | Ethyl sulfonamide moiety for selectivity. | 2018 |
Analysis: In all three cases, the 4-position is the primary vector for diversity (via SNAr), dictating potency and solubility, while the pyrrole nitrogen often carries alkyl groups to modulate conformation or metabolic liability.
Synthetic Architectures
Constructing the 6H-pyrrolo[2,3-d]pyrimidine core requires robust "process chemistry" routes. Academic routes often suffer from low yields or difficult purifications.
The Industrial Standard (The 4-Chloro Route)
The most versatile intermediate for medicinal chemistry libraries is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . Once obtained, the C-4 chlorine can be displaced by amines (SNAr) or aryl groups (Suzuki coupling).
Synthetic Workflow Diagram
Figure 2: The optimized industrial route for the synthesis of the key 4-chloro intermediate.
Detailed Experimental Protocol
Objective: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Scale: 10 mmol).
Reagents:
-
7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.35 g, 10 mmol)
-
Phosphorus oxychloride (POCl3) (10 mL, excess)
-
N,N-Dimethylaniline (1.2 mL) (Catalyst/Acid Scavenger)
Protocol:
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (N2 or Ar).
-
Addition: Charge the RBF with 7H-pyrrolo[2,3-d]pyrimidin-4-ol. Carefully add POCl3. Caution: POCl3 is corrosive and reacts violently with moisture.
-
Catalysis: Add N,N-Dimethylaniline dropwise.
-
Reaction: Heat the mixture to reflux (approx. 105°C) for 3–4 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting material spot (polar) should disappear, replaced by a less polar product spot.
-
Quenching (Critical Step): Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove excess POCl3.
-
Safety Note: Pour the viscous residue slowly onto crushed ice (approx. 50 g) with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the chloro-product.
-
-
Extraction: Adjust pH to ~7–8 using saturated NaHCO3 solution. Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc gradient).
Yield Expectation: 75–85% as an off-white solid.
Biological Context: The JAK-STAT Pathway
The primary application of this scaffold is the modulation of the JAK-STAT pathway, a critical node in immune regulation and oncology.
Figure 3: Mechanism of action. The 7-deazapurine inhibitor competitively binds to the ATP site of the JAK kinase, preventing STAT phosphorylation and downstream gene transcription.
Future Outlook: Beyond Tofacitinib
While Type I kinase inhibitors are established, the 6H-pyrrolo[2,3-d]pyrimidine scaffold is evolving into new modalities:
-
Covalent Inhibition: Targeting non-catalytic cysteines (e.g., JAK3 Cys909) by attaching acrylamide "warheads" to the C-4 or N-7 position of the scaffold.
-
PROTACs: The scaffold serves as an ideal "anchor" for Proteolysis Targeting Chimeras. Its high affinity and defined exit vectors allow for the attachment of linkers without disrupting the primary binding event.
-
Nucleoside Analogs: Beyond kinases, C7-substituted 7-deazapurine ribonucleosides are being explored as antivirals (e.g., Remdesivir analogs) where the C-C glycosidic bond confers resistance to nucleases.
References
-
The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry. National Institutes of Health (PubMed). [Link]
-
Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews. [Link]
-
Novel Hinge-Binding Motifs for Janus Kinase 3 Inhibitors: A Comprehensive Structure–Activity Relationship Study on Tofacitinib Bioisosteres. ACS Omega. [Link]
-
An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Journal of Chemical Research. [Link]
-
Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors. Journal of Medicinal Chemistry. [Link][1]
Sources
Decoding the Hinge: A Technical Guide to SAR Investigation of Pyrrolo[2,3-d]pyrimidine Analogs
Executive Summary
The pyrrolo[2,3-d]pyrimidine scaffold (commonly known as 7-deazapurine) represents a "privileged structure" in modern kinase inhibitor design.[1] As a bioisostere of adenine, it possesses an intrinsic affinity for the ATP-binding cleft of protein kinases. However, its utility extends beyond mere mimicry; the scaffold offers distinct vectors for chemical modification that allow researchers to tune potency, selectivity, and physicochemical properties (solubility, permeability).[2]
This guide details the technical investigation of Structure-Activity Relationships (SAR) for this class, moving beyond basic substitution to the causal mechanics of ligand-protein interaction. We focus on the JAK/STAT pathway inhibitors (e.g., Tofacitinib, Ruxolitinib) as the primary case study for this scaffold's efficacy.
Part 1: The Scaffold Architecture & Binding Mode
To investigate SAR effectively, one must first understand the "anchor" points of the scaffold. The 7H-pyrrolo[2,3-d]pyrimidine core binds to the kinase hinge region via a bidentate hydrogen bonding motif.
The Pharmacophore Map
The scaffold aligns with the adenine binding pocket (hinge region) of the kinase.
-
N1 (Pyrimidine Ring): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge residue (e.g., Leu905 in JAK3).
-
N7 (Pyrrole Ring): Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone Carbonyl of the hinge residue (e.g., Glu903 in JAK3).
-
C4 Position: The primary vector for diversity, projecting into the solvent-exposed region or the ribose binding pocket.
-
C5/C6 Positions: Critical for "Gatekeeper" residue avoidance or interaction.
Visualization: Scaffold & Vectors
Figure 1.1: The 7-deazapurine pharmacophore mapping. N1 and N7 form the critical "Hinge Binder" motif, while C4 and C5 serve as vectors for potency and selectivity optimization.
Part 2: Synthetic Strategies for SAR Exploration
Investigating SAR requires a robust synthetic route that allows late-stage diversification, particularly at the C4 and C5 positions.
The "Sonogashira-Cyclization" Route
The most versatile method for constructing substituted pyrrolo[2,3-d]pyrimidines involves the Sonogashira coupling of 4,6-dichloropyrimidine with alkynes, followed by cyclization. This allows for the introduction of diverse groups at C5 and C6.
Mechanism:
-
Coupling: Pd-catalyzed coupling of a terminal alkyne to 5-iodo-4-chloropyrimidine (or similar).
-
Cyclization: Base-mediated ring closure (using ammonia or primary amines) to form the pyrrole ring.
The "Displacement" Route (C4 Diversification)
For exploring the C4 position (Solvent Front), Nucleophilic Aromatic Substitution (
-
Starting Material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Reagent: Primary or secondary amines (e.g., piperidines, pyrazoles).
-
Conditions: Heat, polar solvent (n-butanol, DMF), and base (
or DIPEA).
Visualization: Synthetic Workflow
Figure 2.1: Modular synthetic pathway allowing sequential modification of the core scaffold.
Part 3: SAR Exploration Vectors & Data Analysis
This section analyzes the impact of specific modifications based on historical data from JAK inhibitor development (Tofacitinib/Ruxolitinib evolution).
C4-Position: The Warhead (Solvent Front)
The group at C4 is the primary driver of potency. It often contains a solubilizing group (piperidine, pyrrolidine) that extends out of the cleft.
Experimental Logic:
-
Hypothesis: Increasing hydrophobicity at C4 improves cellular permeability but may decrease solubility.
-
Modification: Replace simple amines with functionalized cycloalkyl amines.
Table 1: SAR of C4-Substituents against JAK3 (Representative Data)
| Compound ID | C4 Substituent (R) | JAK3 IC50 (nM) | Solubility (µM) | Observation |
| A-001 | -NH-Methyl | 150 | >100 | Weak binding; insufficient van der Waals contact. |
| A-002 | -NH-Phenyl | 45 | 10 | Improved potency; poor metabolic stability. |
| A-003 | -NH-Piperidine | 12 | >100 | Optimal. Good balance of potency and solubility. |
| Tofacitinib | -N(Me)-Piperidine-CN | 1.6 | High | Cyano group adds reversible covalent interaction? No, it interacts with cryptic pocket. |
C5/C6-Position: The Selectivity Filter
The C5 position sits adjacent to the "Gatekeeper" residue.
-
Logic: Large gatekeepers (e.g., Methionine in JAK2) restrict bulky groups at C5. Small gatekeepers (e.g., Threonine) allow larger groups.
-
Strategy: To achieve selectivity against a kinase with a small gatekeeper, introduce a bulky group at C5 that only fits in the larger pocket of the target kinase (or vice versa).
Part 4: Case Study - The JAK-STAT Signaling Pathway
Understanding the biological context is crucial. These inhibitors prevent the phosphorylation of STAT proteins, thereby blocking cytokine signaling.
Pathway Visualization
Figure 4.1: Mechanism of Action. The inhibitor competes with ATP at the JAK node, preventing STAT phosphorylation.
Part 5: Experimental Protocols
Protocol: Synthesis of 4-amino-substituted 7H-pyrrolo[2,3-d]pyrimidine
Objective: To synthesize a library of C4-analogs for SAR screening.
-
Preparation: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in n-butanol (0.5 M concentration).
-
Addition: Add the specific amine (R-NH2, 1.2 eq) and DIPEA (2.0 eq).
-
Reaction: Heat the mixture to 100°C under reflux for 12 hours. Monitor by TLC (5% MeOH in DCM).
-
Workup: Cool to room temperature. If precipitate forms, filter and wash with cold water. If not, evaporate solvent and purify via flash column chromatography (Silica gel, DCM:MeOH gradient).
-
Validation: Verify structure via 1H-NMR (look for loss of Cl-adjacent signal and appearance of amine protons) and LC-MS (M+1 peak).
Protocol: ADP-Glo™ Kinase Assay (Promega)
Objective: Determine IC50 values for the synthesized analogs.
-
Reagents: Recombinant JAK kinase, ATP (at Km), Substrate (Poly Glu:Tyr), and Test Compounds.
-
Plate Setup: Use 384-well white plates. Dispense 2 µL of compound (serial dilution in DMSO).
-
Enzyme Reaction: Add 2 µL of Kinase/Substrate mix. Incubate 10 min.
-
Start: Add 1 µL of ATP. Incubate for 60 min at RT.
-
Detection:
-
Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Read: Measure Luminescence on a plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. log[Compound]. Fit to Sigmoidal Dose-Response curve to calculate IC50.
References
-
Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection." Journal of Medicinal Chemistry. Link
-
Kudchadkar, R. R., & Gonzalez, R. (2019). "Ruxolitinib for the treatment of polycythemia vera." Journal of Oncology Pharmacy Practice. Link
-
Traxler, P., & Furet, P. (1999). "Strategies toward the design of novel and selective protein tyrosine kinase inhibitors." Pharmacology & Therapeutics.[3] Link
-
Thorarensen, A., et al. (2017). "Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600)." Journal of Medicinal Chemistry. Link
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link
Sources
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Development of 6H/7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
[1][2]
Executive Summary
The pyrrolo[2,3-d]pyrimidine scaffold (commonly known as 7-deazapurine) represents a "privileged structure" in medicinal chemistry, serving as a bioisostere of adenine. Its ability to mimic the ATP purine core while offering distinct vectors for substitution has made it a cornerstone in the development of kinase inhibitors, including FDA-approved drugs like Tofacitinib and Ruxolitinib.
While IUPAC nomenclature typically designates the aromatic tautomer as 7H-pyrrolo[2,3-d]pyrimidine , this guide also addresses the 6H-pyrrolo[2,3-d]pyrimidine forms (often referring to 6-oxo/dihydro derivatives or specific tautomeric states utilized in patent literature). This whitepaper provides a technical deep-dive into the structural activity relationships (SAR), synthetic pathways, and validation protocols for this class of inhibitors.
Part 1: Chemical Architecture & Binding Mode
The Deazapurine Advantage
The pyrrolo[2,3-d]pyrimidine scaffold is structurally congruent with the purine ring of ATP but lacks the Nitrogen at position 7 (N7).[1] This modification fundamentally alters the electronic landscape:
-
H-Bonding Profile: The C-H bond at position 7 (in the 7H-tautomer) removes a potential hydrogen bond acceptor found in adenine, often improving selectivity against kinases that require N7 interaction.
-
Acidity/Basicity: The pyrrole NH (typically N7) is significantly more acidic (pKa ~13) than the imidazole NH of purine, influencing solubility and permeability.
Hinge Binding Mechanism
The "hinge region" of a kinase connects the N-terminal and C-terminal lobes. Pyrrolo[2,3-d]pyrimidines typically bind here via a bidentate or tridentate hydrogen bonding motif.
-
Acceptor: N3 of the pyrimidine ring accepts a proton from the backbone amide NH of the hinge residue.
-
Donor: The exocyclic amine at C4 (if present) or the pyrrole NH (N7) donates a proton to the backbone carbonyl.
Structural Visualization
The following diagram illustrates the scaffold numbering and the critical pharmacophore interactions within the ATP binding pocket.
Figure 1: Pharmacophore mapping of the pyrrolo[2,3-d]pyrimidine scaffold within the kinase ATP-binding site.
Part 2: Synthetic Strategies
The synthesis of these derivatives requires robust methodologies to install substituents at the C4 (hinge binder), C5, and C6 positions (selectivity vectors).
Key Synthetic Pathways
-
Glycosylation/Alkylation (N7): Often the first step to introduce solubility groups or mimic the ribose moiety.
-
Nucleophilic Aromatic Substitution (SNAr) at C4: The C4-chloro derivative is a versatile intermediate. Displacement with amines yields the key hinge-binding motif.
-
Cross-Coupling (Suzuki/Sonogashira) at C5/C6: Halogenation (I/Br) at the pyrrole ring allows for palladium-catalyzed carbon-carbon bond formation, crucial for reaching the "gatekeeper" region.
Experimental Protocol: Synthesis of a C4-Amino Derivative
Objective: Synthesis of N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine via Buchwald-Hartwig coupling.
Reagents:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
Aniline derivative (1.2 eq)
-
Pd(OAc)₂ (5 mol%)
-
Xantphos (10 mol%)
-
Cs₂CO₃ (2.0 eq)
-
1,4-Dioxane (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon, charge a microwave vial with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (153 mg, 1 mmol), Pd(OAc)₂ (11 mg), Xantphos (58 mg), and Cs₂CO₃ (650 mg).
-
Addition: Add the aniline (1.2 mmol) and anhydrous 1,4-dioxane (5 mL). Seal the vial.
-
Reaction: Heat the mixture to 100°C for 4–12 hours. Monitor via LC-MS for the disappearance of the starting chloride (m/z ~153).
-
Workup: Filter the reaction mixture through a pad of Celite, washing with EtOAc. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography (SiO₂, 0–10% MeOH in DCM).
-
Validation: Verify structure via ¹H-NMR (DMSO-d₆) looking for the disappearance of the C4-Cl signal and appearance of aromatic aniline protons.
Part 3: Biological Validation & Assays
Kinase Inhibition Assay (ADP-Glo™)
To validate the potency of the synthesized "6H/7H" derivatives, a luminescent ADP detection assay is recommended due to its high sensitivity and resistance to interference.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.
Protocol:
-
Kinase Reaction:
-
Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Add 2 µL of Compound (serial dilution in DMSO) to a 384-well white plate.
-
Add 4 µL of Kinase Enzyme (e.g., JAK2, 1 ng/well). Incubate 10 min.
-
Add 4 µL of Substrate/ATP mix (e.g., Poly(Glu,Tyr) + 10 µM ATP).
-
Incubate at RT for 60 min.
-
-
ADP-Glo Reagent:
-
Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.
-
Incubate 40 min at RT.
-
-
Detection:
-
Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Light).
-
Incubate 30 min.
-
Read Luminescence (RLU) on a plate reader (e.g., EnVision).
-
-
Analysis:
-
Calculate % Inhibition =
. -
Fit data to a 4-parameter logistic equation to determine IC₅₀.
-
Quantitative Data Summary (Example SAR)
The following table summarizes the impact of C4 and C5 substitutions on JAK2 inhibition, derived from literature trends for this scaffold.
| Compound ID | R4 Substituent (Hinge) | R5 Substituent (Gatekeeper) | JAK2 IC₅₀ (nM) | Selectivity (JAK2/JAK1) |
| Ref-1 | -NH₂ | -H | >1000 | N/A |
| Ref-2 | -NH-Phenyl | -H | 150 | 1.2x |
| Lead-A | -NH-(4-Morpholinophenyl) | -CH₃ | 12 | 5x |
| Lead-B | -NH-(3-Fluoro-4-methoxyphenyl) | -Cl | 3 | 15x |
Part 4: Signaling Pathway Visualization
Understanding the downstream effects is crucial. The JAK-STAT pathway is the primary target for many pyrrolo[2,3-d]pyrimidine drugs (e.g., Tofacitinib).
Figure 2: The JAK-STAT signaling cascade, highlighting the intervention point of pyrrolo[2,3-d]pyrimidine inhibitors.
References
-
Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Bioorganic Chemistry. 2
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4. Molecules. 3[4][5]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. 6[4][5]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. MDPI. 4
-
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived LRRK2 Inhibitors. Journal of Medicinal Chemistry. 7
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The 7-Deazapurine Engine: Engineering 6H-Pyrrolo[2,3-d]pyrimidine as a High-Affinity RET Inhibition Core
Executive Summary
The Rearranged during Transfection (RET) kinase has evolved from a niche target to a central pillar of precision oncology, driven by the discovery of RET fusions in NSCLC (1-2%) and point mutations in Medullary Thyroid Cancer (MTC). While first-generation multikinase inhibitors (MKIs) like cabozantinib failed to achieve sufficient therapeutic windows due to VEGFR2-mediated toxicity, the field has shifted toward highly selective RET inhibitors.
This technical guide explores the 6H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold as a "hinge-binding warhead." Unlike true covalent warheads (e.g., acrylamides) that form irreversible bonds, this scaffold acts as a high-affinity ATP-mimetic "warhead" capable of penetrating the unique steric constraints of the RET ATP pocket. This guide details the structural rationale, synthesis optimization, and validation protocols required to deploy this scaffold against wild-type and drug-resistant (V804M) RET variants.
Part 1: The Pharmacophore – Why 6H-Pyrrolo[2,3-d]pyrimidine?
Structural Logic: The 7-Deaza Advantage
The 6H-pyrrolo[2,3-d]pyrimidine scaffold is an isostere of adenine. However, the replacement of the N7 nitrogen (found in purines) with a carbon atom (C5 in pyrrolo numbering) fundamentally alters the electronic and steric profile of the molecule.
-
Gatekeeper Evasion: In many kinases, the "gatekeeper" residue controls access to the hydrophobic back pocket. In RET, the gatekeeper is Valine 804. The C-H bond at the 5-position of the pyrrolo[2,3-d]pyrimidine ring removes the repulsive lone-pair interaction that can occur with N7 in traditional purines, allowing tighter packing against the gatekeeper.
-
Vector Versatility: The C5 and C6 positions (equivalent to N7 and C8 in purines) offer stable vectors for attaching solubilizing groups or moieties designed to reach the solvent front, a critical strategy for improving selectivity against the structurally similar VEGFR2 (KDR).
Binding Mode Mechanics
This scaffold predominantly functions as a Type I or Type I½ ATP-competitive inhibitor . It anchors to the hinge region of the kinase via the pyrimidine ring nitrogens.
-
N1 (Acceptor): Forms a hydrogen bond with the backbone NH of the hinge residue (Ala807 in RET).
-
N3: often interacts with water networks or auxiliary residues.
-
C4-Amino Group (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge residue (Glu805).
Part 2: Structure-Activity Relationship (SAR) & Optimization[1]
The optimization of this scaffold for RET selectivity relies on precise derivatization at three key vectors.
The SAR Matrix
| Position | Role in RET Binding | Chemical Strategy |
| C4 (Head Group) | Hinge Interaction & Gatekeeper | Substitution with bulky aryl/heteroaryl groups (e.g., pyrazoles, phenolics) to occupy the adenine pocket and extend toward the gatekeeper. Crucial for V804M potency. |
| C5 (Core) | Selectivity Filter | Small alkyl or halogen groups here can induce torsion angles that favor RET's active conformation over VEGFR2. |
| C6 (Tail) | Solvent Front / Solubility | Attachment of piperazine or morpholine moieties via a linker. This extends into the solvent-exposed region, improving PK properties and reducing off-target binding. |
Case Study: Overcoming the V804M Mutation
The V804M mutation increases the steric bulk of the gatekeeper, rendering many first-gen inhibitors ineffective.
-
Strategy: Utilizing the 4-amino-pyrrolo[2,3-d]pyrimidine core, researchers have demonstrated that introducing a 1-methyl-1H-pyrazol-4-yl group at the C4 position creates a "molecular shim" that accommodates the Methionine gatekeeper without steric clash, unlike larger quinoline-based inhibitors.
Part 3: Visualization of Signaling & SAR Logic
RET Signaling Pathway & Inhibition Nodes
The following diagram illustrates the downstream consequences of RET activation and the precise intervention point of the pyrrolo[2,3-d]pyrimidine scaffold.
Caption: Figure 1. RET signaling cascade illustrating the dual blockade of MAPK and PI3K pathways via ATP-competitive inhibition at the RET kinase domain.
SAR Optimization Logic Flow
Caption: Figure 2. Structural optimization vectors for the pyrrolo[2,3-d]pyrimidine scaffold to balance potency, selectivity, and pharmacokinetics.
Part 4: Experimental Protocols (Self-Validating Systems)
In Vitro Kinase Assay (TR-FRET)
Objective: Determine the IC50 of the scaffold against RET-WT and RET-V804M. Why TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer offers high sensitivity and eliminates wash steps, reducing variability in high-throughput screening.
Protocol:
-
Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Mix: Dilute recombinant RET-WT or RET-V804M (0.5 nM final conc) in Kinase Buffer.
-
Substrate Mix: Prepare solution containing Fluorescein-PolyGT substrate (200 nM) and ATP (at Km, typically 10 µM).
-
Inhibitor Addition: Dispense 10 nL of test compound (pyrrolo[2,3-d]pyrimidine derivative) in DMSO via acoustic dispenser into 384-well plates.
-
Reaction: Add 5 µL Enzyme Mix + 5 µL Substrate Mix. Incubate 1 hour at RT.
-
Detection: Add 10 µL EDTA/Tb-labeled antibody detection reagent.
-
Read: Measure TR-FRET ratio (Emission 520nm/495nm) on a multimode reader (e.g., EnVision).
-
Validation: Z-factor must be >0.5. Reference compound (e.g., Selpercatinib) must fall within 3-fold of historical IC50.
Cellular Addiction Assay (Ba/F3)
Objective: Confirm "oncogene addiction" and cellular potency.[1][2] Why Ba/F3? These murine pro-B cells depend on IL-3.[1][2][3] When transformed with a RET fusion (e.g., KIF5B-RET), they become IL-3 independent. If the inhibitor works, the cells die (or require IL-3 rescue).
Protocol:
-
Transduction: Electroporate Ba/F3 cells with pBabe-puro-KIF5B-RET plasmid. Select with puromycin (2 µg/mL).
-
IL-3 Withdrawal: Wash cells 3x with PBS to remove IL-3. Culture in RPMI + 10% FBS without WEHI-3 conditioned media (IL-3 source).
-
Seeding: Plate 3,000 cells/well in 96-well plates.
-
Treatment: Treat with serial dilutions of the scaffold inhibitor (0.1 nM to 10 µM) for 72 hours.
-
Viability: Add CellTiter-Glo (ATP quantification). Read luminescence.
-
Control: Run a parallel plate with IL-3. If the compound kills IL-3+ cells, it is toxic (off-target). If it only kills IL-3- cells, it is on-target (RET selective).
References
-
Han, H., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. [Link]
-
Mulligan, L. M. (2014). RET revisited: expanding the oncogenic portfolio. Nature Reviews Cancer. [Link]
-
Warmuth, M., et al. (2007). Ba/F3 cells and their use in kinase drug discovery. Current Opinion in Oncology. [Link]
-
Subbiah, V., et al. (2018). Precision Targeted Therapy with BLU-667 for RET-Driven Cancers. Cancer Discovery. [Link]
Sources
Technical Guide: Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives , a rapidly emerging scaffold in oncology drug discovery. While the bicyclic pyrrolo[2,3-d]pyrimidine core (7-deazapurine) is a well-established bioisostere of purine used in FDA-approved kinase inhibitors (e.g., Tofacitinib, Ruxolitinib), the tricyclic modification represents a strategic evolution. By fusing a third ring—typically an azepine, thiazepine, or phenyl ring—to the core scaffold, medicinal chemists can introduce conformational rigidity, enhance selectivity for specific kinase pockets (e.g., DDR2, EGFR, VEGFR2), and overcome resistance mechanisms common to ATP-competitive inhibitors.
This guide details the chemical rationale, mechanism of action (MOA), preclinical validation protocols, and synthesis workflows necessary for developing these agents.
Chemical Rationale: The Tricyclic Advantage
Structural Evolution
The standard pyrrolo[2,3-d]pyrimidine scaffold mimics the adenosine moiety of ATP, allowing it to bind to the hinge region of kinases. However, its flexibility can lead to off-target effects (promiscuity).
The Tricyclic Solution: Fusing a third ring (e.g., a 7-membered azepine ring) across the N7 and C6 positions or the C5-C6 bond creates a tricyclic system .
-
Conformational Restriction: The fused ring locks the molecule into a specific bioactive conformation, reducing the entropic penalty of binding.
-
Selectivity Filter: The additional bulk and specific geometry of the third ring can exploit unique hydrophobic pockets adjacent to the ATP-binding site (e.g., the "back pocket" or "gatekeeper" region) that are absent in non-target kinases.
-
Metabolic Stability: Tricyclic fusion often protects vulnerable metabolic sites, potentially improving half-life (
).
Structure-Activity Relationship (SAR) Insights
Recent data indicates three critical SAR determinants for antitumor activity in this class:
-
C-4 Substitution: Introduction of bulky hydrophobic groups (e.g., substituted phenyls) at the C-4 position is critical for hydrophobic interactions within the kinase pocket.
-
The Fused Ring (Ring C): An azepine or diazepine ring fused to the pyrrole moiety significantly enhances activity against colon cancer cell lines (e.g., HT-29) compared to 5- or 6-membered fused rings.
-
Halogenation: A bromine or fluorine substituent on the phenyl ring attached to the tricyclic core correlates with increased cytotoxicity (IC50 < 5 µM), likely due to halogen bonding interactions with hinge residues.
Mechanism of Action (MOA)
The antitumor efficacy of tricyclic pyrrolo[2,3-d]pyrimidines is generally multi-modal, acting as dual-specificity kinase inhibitors and apoptosis inducers .
Primary Target: Kinase Inhibition
These derivatives function primarily as Type I or Type I½ ATP-competitive inhibitors.
-
Target Spectrum: High affinity is often observed for DDR2 (Discoidin Domain Receptor 2), EGFR (Epidermal Growth Factor Receptor), and VEGFR2 .
-
Binding Mode: The pyrrole nitrogen acts as a hydrogen bond donor to the hinge region (e.g., Met hinge residue). The tricyclic extension occupies the solvent-exposed region or the specificity pocket, preventing ATP access.
Secondary Effect: Apoptotic Signaling
Inhibition of the upstream kinases leads to a collapse of survival signaling:
-
Downregulation: p-Akt and p-ERK levels decrease.
-
Mitochondrial Dysfunction: Increased Bax/Bcl-2 ratio triggers cytochrome c release.
-
Execution: Activation of Caspase-3/7 leads to PARP cleavage and cell death.
Visualization: Signaling Cascade
The following diagram illustrates the downstream effects of DDR2/EGFR inhibition by these tricyclic derivatives.
Figure 1: Mechanism of Action showing kinase inhibition leading to mitochondrial apoptosis.
Preclinical Evaluation Protocols
To validate the efficacy of novel tricyclic derivatives, the following self-validating experimental workflows are recommended.
In Vitro Cytotoxicity (SRB/MTT Assay)
Objective: Determine IC50 values across a panel of cancer cell lines (e.g., HT-29, MCF-7, HepG2).
Protocol:
-
Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.
-
Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (0.01 µM to 100 µM). Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive Control).
-
Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.
-
Fixation (SRB): Fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. Wash 5x with water.
-
Staining: Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 min. Wash 4x with 1% acetic acid to remove unbound dye.
-
Quantification: Solubilize bound dye with 10 mM Tris base. Read absorbance at 510 nm.
-
Analysis: Calculate % viability relative to vehicle control. Fit data to a 4-parameter logistic curve to derive IC50.
Representative Data (Hypothetical Aggregation):
| Compound ID | Structure Feature | Cell Line (HT-29) IC50 (µM) | Cell Line (MCF-7) IC50 (µM) | Selectivity Index (SI) |
| TP-8g | Azepine-fused, 4-Br-phenyl | 4.01 ± 0.20 | 12.5 ± 1.1 | > 10 (vs Normal Fibroblasts) |
| TP-5k | Tricyclic, 4-F-phenyl | 5.22 ± 0.35 | 8.10 ± 0.5 | 8.5 |
| Ref (Sunitinib) | Bicyclic Control | 2.50 ± 0.15 | 3.10 ± 0.2 | 2.1 |
Kinase Profiling (ADP-Glo Assay)
Objective: Confirm target specificity (e.g., DDR2 vs. off-target kinases).
Protocol:
-
Reaction Mix: Combine purified recombinant kinase (e.g., DDR2), substrate (Poly Glu:Tyr), and test compound in kinase buffer.
-
Initiation: Add ATP (at Km concentration). Incubate for 60 min at Room Temp.
-
Depletion: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. Incubate 40 min.
-
Detection: Add Kinase Detection Reagent to convert ADP to ATP, which generates luciferase luminescence.
-
Readout: Measure luminescence (RLU). Lower RLU = Higher Inhibition.
Chemical Synthesis Workflow
The synthesis of these tricyclic derivatives typically involves a "carbonyl-amine condensation" strategy.[1]
Figure 2: General synthetic pathway for fusing the third ring to the scaffold.
Future Directions & Clinical Perspective
The transition of tricyclic pyrrolo[2,3-d]pyrimidines from bench to bedside hinges on optimizing physicochemical properties .
-
Solubility: Tricyclic systems can be lipophilic. Formulation strategies (e.g., hydrochloride salts or nanoparticle encapsulation) are often required.
-
Selectivity: While the third ring improves selectivity, rigorous kinome profiling (ScanMAX or similar) is essential to ensure safety, particularly avoiding cardiotoxic off-targets like hERG.
-
Combination Therapy: Given their MOA, these agents show promise in combination with DNA-damaging agents (e.g., cisplatin), where the kinase inhibitor prevents the cancer cell from repairing DNA or activating survival pathways.
References
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI Molecules. (2023). [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. International Journal of Molecular Sciences. (2025). [Link]
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. (2023). [Link]
-
Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold. RSC Advances. (2025). [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. (2021). [Link]
Sources
Technical Guide: Design & Synthesis of 6H-Pyrrolo[2,3-d]pyrimidine Axl Inhibitors
Executive Summary
This technical guide outlines a modular medicinal chemistry strategy for the design and synthesis of novel Axl receptor tyrosine kinase inhibitors utilizing the privileged 6H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold. Axl, a member of the TAM (Tyro3, Axl, Mer) family, is a critical driver of epithelial-to-mesenchymal transition (EMT), drug resistance, and immune evasion in oncology.[1] This guide provides researchers with a validated synthetic workflow to generate a library of Type I ATP-competitive inhibitors, supported by detailed protocols and structural activity relationship (SAR) logic.
Target Validation & Structural Rationale
The Axl Signaling Axis
Axl activation is driven by the high-affinity ligand Growth Arrest-Specific 6 (Gas6).[2][3] Upon ligand binding, Axl dimerizes and autophosphorylates, triggering downstream cascades including PI3K/AKT and MAPK/ERK.[1][2] In the context of the tumor microenvironment, Axl signaling suppresses innate immunity and promotes metastasis.
Figure 1: The Gas6/Axl signaling cascade highlighting downstream effectors driving tumor survival and metastasis.
Scaffold Selection: 7-Deazapurine
The 6H-pyrrolo[2,3-d]pyrimidine scaffold is an isostere of adenine, the natural purine base of ATP.
-
Hinge Binding: The N1 and C6-amino groups (or their substituted equivalents) form crucial hydrogen bonds with the kinase hinge region (Glu596 and Met598 in Axl).
-
Gatekeeper Interaction: The C5 and C6 positions of the pyrrole ring allow for vectors that can access the hydrophobic back pocket or the solvent front, bypassing the gatekeeper residue (Met598).
-
Selectivity: Unlike the pyrimidine scaffold, the 7-deazapurine lacks the N7 nitrogen, altering the electrostatics and allowing for unique substitution patterns at C5/C6 to tune selectivity against other kinases (e.g., MET, MER).
Medicinal Chemistry Strategy (SAR)
To generate new inhibitors, we employ a "Divide and Conquer" library approach. The scaffold is functionalized at three critical vectors:
| Position | Structural Role | Chemical Strategy |
| C4 (R1) | Hinge Binder | Introduction of aromatic amines or anilines via SNAr or Buchwald-Hartwig coupling. This moiety mimics the adenine exocyclic amine. |
| C6 (R2) | Solvent Front/Selectivity | Introduction of solubilizing groups or heteroaromatics via Suzuki-Miyaura coupling. This vector extends into the solvent-exposed region.[4] |
| N7 (R3) | Core Modulation | Often left as free NH to donate a H-bond to the hinge, or protected/alkylated to modulate lipophilicity. |
Chemical Synthesis Protocols
The synthesis utilizes 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as the divergent core. The route prioritizes C6 functionalization before C4 substitution to avoid chemoselectivity issues, although the order can be reversed depending on the lability of the R1 group.
Synthetic Workflow Diagram
Figure 2: Divergent synthetic route for C6/C4-substituted pyrrolo[2,3-d]pyrimidine library generation.
Detailed Experimental Procedures
Safety Note: All reactions involving hydrides (NaH) and palladium catalysts must be performed under an inert atmosphere (Nitrogen or Argon) in a fume hood.
Step 1: Iodination of the Core
Rationale: Electrophilic halogenation at C5/C6 activates the ring for subsequent cross-coupling.
-
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq, 10 mmol) in anhydrous DMF (40 mL).
-
Add N-iodosuccinimide (NIS) (1.1 eq, 11 mmol) portion-wise at 0°C.
-
Stir at room temperature (RT) for 4 hours. Monitor by TLC/LC-MS.
-
Workup: Pour into ice water. Collect the precipitate by filtration. Wash with water and cold ethanol.
-
Yield: Expect ~85-90% of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine .
Step 2: N7-Protection (SEM Group)
Rationale: The pyrrole NH is acidic. Protection is required to prevent catalyst poisoning and side reactions during Suzuki coupling.
-
Suspend the product from Step 1 (1.0 eq) in anhydrous THF (5 mL/mmol) at 0°C.
-
Add NaH (60% dispersion in oil, 1.2 eq) carefully. Stir for 30 min until gas evolution ceases.
-
Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 eq) dropwise.
-
Stir at RT for 2 hours.
-
Workup: Quench with sat. NH4Cl.[5] Extract with EtOAc (3x). Dry over Na2SO4 and concentrate. Purify via silica flash chromatography (Hexane/EtOAc).
Step 3: C6-Functionalization (Suzuki-Miyaura Coupling)
Rationale: Introduces the R2 group to target the solvent front or specific hydrophobic pockets.
-
Combine the N-protected iodide (1.0 eq), Aryl-boronic acid (1.2 eq), and K2CO3 (2.0 eq) in Dioxane/Water (4:1 ratio).
-
Degas with Nitrogen for 10 mins.
-
Add Pd(dppf)Cl2 (0.05 eq).
-
Heat at 90°C for 4-12 hours in a sealed tube.
-
Workup: Filter through Celite. Concentrate and purify via column chromatography.
Step 4: C4-Amination (SNAr) & Global Deprotection
Rationale: Installs the hinge-binding amine and removes the SEM protecting group.
-
Dissolve the Step 3 intermediate (1.0 eq) and the desired Aniline/Amine (1.2 eq) in n-Butanol.
-
Add DIPEA (2.0 eq). Heat to 110°C (reflux) for 12 hours.
-
Concentrate the solvent.
-
Deprotection: Redissolve the residue in DCM/TFA (2:1). Stir at RT for 2 hours (removes SEM).
-
Neutralization: Concentrate TFA. Redissolve in MeOH, add ethylenediamine (excess) or aq. NH3 to remove the hydroxymethyl intermediate if necessary.
-
Final Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Biological Evaluation & Validation
Enzymatic Assay (ADP-Glo)
To verify direct Axl inhibition, use the ADP-Glo™ Kinase Assay (Promega).
-
Protocol: Incubate compounds (10-point dose-response) with recombinant human Axl kinase (0.2 µg/mL) and ATP (10 µM) in kinase buffer for 60 mins.
-
Readout: Luminescence is inversely proportional to kinase activity. Calculate IC50 using non-linear regression (GraphPad Prism).
Cellular Selectivity Strategy
Axl inhibitors must be screened against the TAM family to ensure specificity or pan-TAM activity (depending on design goal).
| Assay | Cell Line | Readout |
| Axl Potency | MDA-MB-231 (High Axl) | Western Blot: p-Axl (Tyr702) levels. |
| Cytotoxicity | Ba/F3-Axl (Engineered) | Cell Titer-Glo (Viability). |
| Selectivity | HUVEC (MerTK high) | Counter-screen for MerTK inhibition. |
References
-
Axl Biology & Signaling
-
Linger, R. M., et al. (2008). "TAM receptor tyrosine kinases: biologic functions, signaling, and potential therapeutic targeting in human cancer." Advances in Cancer Research.
-
-
Pyrrolo[2,3-d]pyrimidine Synthesis (General)
-
Thorarensen, A., et al. (2017). "Design and synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives as potent JAK inhibitors." Journal of Medicinal Chemistry.
-
-
Specific Axl Inhibitor Design (Compound 13b)
-
Zhang, Y., et al. (2021). "Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation." European Journal of Medicinal Chemistry.
-
-
Suzuki/Buchwald Coupling on 7-Deazapurines
-
Hao, Y., et al. (2021). "Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs." Molecules.
-
-
Axl Signaling Map Data
-
Sahu, A., et al. (2020). "A pathway map of AXL receptor-mediated signaling network." Journal of Cell Communication and Signaling.
-
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives via Sonogashira Coupling
Abstract
The pyrrolo[2,3-d]pyrimidine scaffold (commonly known as 7-deazapurine) is a privileged structure in medicinal chemistry, serving as the core for FDA-approved kinase inhibitors such as Tofacitinib and Ruxolitinib. This guide details the synthesis of C-alkynyl derivatives of this scaffold via the Sonogashira cross-coupling reaction.[1] While the user query specifies "6H-", this protocol focuses on the thermodynamically stable aromatic 7H-pyrrolo[2,3-d]pyrimidine tautomer, which is the standard substrate for sp²-sp coupling. We address critical challenges including catalyst poisoning by the free N-7 amine, copper-mediated homocoupling, and regioselectivity between C-4 and C-5 halides.
Strategic Introduction & Mechanistic Insight
The Scaffold in Drug Discovery
The 7-deazapurine system mimics the purine core of adenosine triphosphate (ATP), allowing it to bind competitively to the ATP-binding pocket of kinases. Functionalization via Sonogashira coupling introduces rigid alkyne linkers that can access hydrophobic back-pockets or solvent-exposed regions of the enzyme, dramatically improving potency and selectivity (IC₅₀ values often improving from µM to nM range).
Mechanistic Challenges
The Sonogashira coupling on this nitrogen-rich heterocycle presents unique difficulties compared to simple aryl halides:
-
Catalyst Sequestration: The basic nitrogen atoms (N-1, N-3) and the acidic N-7 proton (pKa ~13) can coordinate to Pd(II) species, arresting the catalytic cycle.
-
Copper Chelation: The imidazole-like portion of the ring can chelate Cu(I) co-catalysts, reducing the effective concentration of the active copper-acetylide species.
-
Electronic Deactivation: The electron-deficient pyrimidine ring makes oxidative addition at C-4 facile (similar to 4-chloropyridine), but C-5 positions are more electron-rich, requiring more active catalysts or higher temperatures.
Visualization: Catalytic Cycle & Inhibition Points
The following diagram illustrates the standard cycle and the specific inhibitory pathways relevant to this scaffold.
Figure 1: Catalytic cycle of the Sonogashira coupling showing the critical 'Catalyst Poisoning' shunt pathway caused by the free nitrogen on the pyrrolo[2,3-d]pyrimidine core.
Optimization Strategy
To ensure high yields, the reaction environment must be tuned to the specific halide position (C-4 vs C-5).
Substrate Protection
While direct coupling on unprotected 7-deazapurines is possible using aqueous conditions (water-soluble phosphines), N-7 protection is strongly recommended for medicinal chemistry scale-up.
-
Tosyl (Ts): Electron-withdrawing; facilitates oxidative addition at C-4/C-5 but may be unstable to strong alkoxide bases.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Robust, tolerates strong bases (e.g., NaH, BuLi), removed with TBAF/TFA. Preferred for complex synthesis.
-
Boc: Good for small scale, but thermal instability at >80°C can be an issue.
Catalyst & Ligand Selection
-
Standard: PdCl₂(PPh₃)₂ (5 mol%) + CuI (2-5 mol%). Robust and cheap.[2]
-
Difficult Substrates (C-5 Cl): Pd(dppf)Cl₂ or Pd₂dba₃ + XPhos. These bulky, electron-rich ligands facilitate oxidative addition into the less reactive C-Cl bond.
Base & Solvent[2]
-
Aprotic Polar: DMF or DMAc are standard due to the poor solubility of the heterocycle.
-
Base: Et₃N (Triethylamine) or DIPEA (Hünig's base). For sluggish reactions, switching to an inorganic base like Cs₂CO₃ in DMF/Water can improve turnover.
Detailed Experimental Protocols
Protocol A: C-5 Functionalization of N-Protected Pyrrolo[2,3-d]pyrimidine
Target: Synthesis of 5-(alkynyl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine. Precursor: 5-Iodo-7-SEM-pyrrolo[2,3-d]pyrimidine.
Reagents:
-
Substrate: 1.0 equiv (e.g., 1.0 mmol)
-
Terminal Alkyne: 1.2 – 1.5 equiv
-
Catalyst: PdCl₂(PPh₃)₂ (0.05 equiv)
-
Co-catalyst: CuI (0.03 equiv)
-
Base: Et₃N (3.0 equiv)
-
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Procedure:
-
Degassing: In a flame-dried Schlenk tube or microwave vial, dissolve the 5-iodo substrate in anhydrous DMF. Sparge with Argon/Nitrogen for 10 minutes. Critical: Oxygen promotes Glaser homocoupling of the alkyne.
-
Addition: Add Et₃N, terminal alkyne, PdCl₂(PPh₃)₂, and CuI sequentially under a positive stream of Argon.
-
Reaction: Seal the vessel.
-
Thermal: Heat to 60–80°C for 4–12 hours.
-
Microwave: Irradiate at 100°C for 30–60 minutes (High absorption level).
-
-
Monitoring: Monitor via LC-MS or TLC. Look for the disappearance of the starting iodide (M+H).
-
Workup:
-
Dilute with EtOAc (50 mL).
-
Wash with water (3 x 20 mL) to remove DMF.
-
Wash with brine (1 x 20 mL).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product usually elutes later than the starting iodide.
Protocol B: C-4 Functionalization (Chlorine Displacement/Coupling)
Target: 4-Alkynyl derivatives.[1] Note: C-4 chlorides are reactive enough that they can sometimes undergo S_NAr displacement with amines. For Sonogashira, Pd(0) is required.[3]
-
Modification: Use Pd(PPh₃)₄ (Tetrakis) at 80°C.
-
Warning: If the alkyne is an amine (e.g., propargylamine), S_NAr side reactions may compete. Keep the temperature lower (60°C) or use a bulky base to disfavor nucleophilic attack.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. Step 1 is optional but highly recommended to prevent catalyst poisoning.
Data Summary & Troubleshooting
Optimization Data Table
Typical yields observed for 5-iodo-7-tosyl-pyrrolo[2,3-d]pyrimidine coupling with phenylacetylene:
| Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 80 | 6 | 85 | Standard conditions. |
| Pd(PPh₃)₄ / CuI | Et₃N / THF | Reflux | 12 | 65 | Slower; THF boils too low. |
| Pd(dppf)Cl₂ / CuI | DIPEA / DMAc | 100 | 2 | 92 | Excellent for hindered alkynes. |
| Pd/C / CuI | Et₃N / H₂O:iPrOH | 80 | 24 | 40 | "Green" but low conversion. |
Expert Troubleshooting Tips
-
Problem: Reaction turns black immediately and stalls.
-
Cause: "Palladium Black" precipitation. The catalyst has decomposed.
-
Fix: Ensure rigorous O₂ exclusion. Add excess ligand (PPh₃, 10 mol%) to stabilize the Pd species.
-
-
Problem: Homocoupling of alkyne (Glaser product) observed.
-
Cause: Presence of Oxygen.
-
Fix: Degas solvents more thoroughly. Add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl halide.
-
-
Problem: No reaction on 4-chloro substrate.
-
Cause: C-Cl bond is too strong.
-
Fix: Switch to 4-iodo substrate (made via HI treatment of 4-chloro) or use Buchwald precatalysts (e.g., XPhos Pd G2).
-
Safety Considerations
-
Alkynes: Low molecular weight alkynes are flammable and potentially explosive. Handle in a fume hood.
-
Palladium Residues: Heavy metal waste must be segregated.
-
Pressure: If using sealed tubes or microwaves, ensure vessels are rated for the pressure generated by solvent vapors at 100°C.
References
-
Structural Biology of Kinase Inhibitors
-
Sonogashira Coupling Reviews
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link
-
-
Specific Protocols for Pyrrolo[2,3-d]pyrimidines
-
Taylor, E. C., et al. (1992). Synthesis of conformationally constrained glutamate analogs of the antitumor agent 5,10-dideazatetrahydrofolic acid. Journal of Organic Chemistry. Link
-
Thorand, S., & Krause, N. (1998). Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). The Journal of Organic Chemistry. Link
-
-
Microwave Assisted Synthesis
-
Bagley, M. C., et al. (2002). Microwave-assisted Sonogashira coupling reactions. Synlett. Link
-
-
C-6 Functionalization (Advanced)
-
Thibault, C., et al. (2009). C-6 functionalization of pyrrolo[2,3-d]pyrimidine derivatives. Organic Letters. Link
-
Sources
Application Note: High-Efficiency Buchwald-Hartwig Amination of 4-Chloropyrrolo[2,3-d]pyrimidine
Strategic Overview & Scientific Rationale
The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster Janus Kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib . While nucleophilic aromatic substitution (SNAr) is often used for coupling aliphatic amines to the C4-position, it frequently fails with electron-deficient anilines , sterically hindered amines , or when milder thermal conditions are required to preserve sensitive functional groups.
This guide details the Buchwald-Hartwig C-N cross-coupling protocol.[1][2][3] Unlike SNAr, which relies on the nucleophilicity of the amine, Buchwald-Hartwig coupling utilizes a Palladium(0) catalyst to facilitate bond formation, enabling a significantly broader substrate scope.
The Mechanistic Challenge: The "N7 Problem"
The critical challenge in coupling 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is the acidic pyrrole nitrogen (N7-H, pKa ~13).
-
Catalyst Poisoning: The unprotected N7 nitrogen can coordinate to Pd(II) species, forming stable, inactive complexes (Pd-sequestration).
-
Competing Nucleophilicity: Under basic conditions, the deprotonated N7 anion can act as a nucleophile, leading to regioselectivity issues (N7-arylation vs. C4-amination).
Strategic Recommendation: For maximum reliability and yield, protecting the N7 position (e.g., Tosyl, SEM, Boc) prior to coupling is the "Gold Standard" approach. However, protocols for unprotected substrates are provided for process efficiency.
Critical Parameter Optimization
Success depends on the precise pairing of Ligand, Base, and Palladium source.[1]
Ligand Selection Matrix
The choice of ligand dictates the rate of oxidative addition and reductive elimination.
| Amine Class | Recommended Ligand | Rationale |
| Primary Anilines | BrettPhos | Bulky, electron-rich biaryl phosphine promotes reductive elimination of difficult secondary amine products. |
| Secondary Amines | RuPhos | Excellent for steric bulk; prevents |
| Aliphatic Amines | XPhos / Mor-DalPhos | General-purpose ligands for sp3-hybridized nucleophiles. |
| Unprotected Scaffold | tBuXPhos | Highly bulky; prevents catalyst binding to the N7-position of the scaffold. |
Base & Solvent Effects[4]
-
Base: Weak bases (Cs2CO3 , K3PO4 ) are preferred for sensitive functional groups. Strong bases (NaOtBu , LiHMDS ) are required for the unprotected route to fully deprotonate N7 and prevent catalyst inhibition.
-
Solvent: 1,4-Dioxane or Toluene (anhydrous) are standard. t-Amyl alcohol is excellent for polar substrates.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (N7-Protected Substrate)
Best for: Late-stage functionalization, expensive amines, and maximum reproducibility.
Substrate: 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.
Reagents:
-
Substrate: 1.0 equiv (e.g., 1.0 mmol, 307 mg)
-
Amine: 1.2 equiv
-
Catalyst: Pd(OAc)2 (2 mol%) + BrettPhos (4 mol%)
-
Note: Pre-complexed precatalysts (e.g., BrettPhos Pd G3) are superior for scale-up.
-
-
Base: Cs2CO3 (2.0 equiv, anhydrous)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Solids Addition: Charge the vial with the Substrate, Base (Cs2CO3), and Pd Precatalyst (BrettPhos Pd G3).
-
Critical: If using free ligand + Pd salt, add them now.
-
-
Degassing: Cap the vial. Evacuate and backfill with Argon (3 cycles).
-
Liquids Addition: Syringe in anhydrous 1,4-Dioxane. Add the Amine (if liquid) via syringe.
-
Activation: Place the vial in a pre-heated block at 100°C . Stir vigorously (800 rpm).
-
Reaction Time: Typically 2–6 hours. Monitor by LCMS.
-
-
Workup:
-
Cool to room temperature.[4]
-
Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd black.
-
Concentrate in vacuo.
-
-
Deprotection (Tosyl): Redissolve crude in THF/MeOH (1:1). Add LiOH (3 equiv). Stir at 50°C for 1 hour to remove the tosyl group.
Protocol B: The "Direct Route" (Unprotected Substrate)
Best for: Early-stage screening, atom economy, robust amines.
Substrate: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1][5][6][7]
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.5 equiv
-
Catalyst: Pd2(dba)3 (2 mol%) + tBuXPhos (8 mol%)
-
High ligand loading (L:Pd 4:1) protects the metal center.
-
-
Base: NaOtBu (3.5 equiv)
-
Rationale: 1 equiv deprotonates N7; 1 equiv neutralizes HCl; 1.5 equiv drives the reaction.
-
-
Solvent: Toluene/t-BuOH (5:1 mixture)
Step-by-Step Methodology:
-
Charge: Add Substrate, Pd2(dba)3, tBuXPhos, and NaOtBu to a dry vial.
-
Inert: Evacuate/Purge with Argon.
-
Solvent: Add Toluene/t-BuOH mixture.
-
Heat: Heat to 110°C for 12–18 hours.
-
Note: The reaction mixture will turn dark orange/brown.
-
-
Quench: Cool to RT. Quench carefully with sat. NH4Cl (exothermic).
-
Extraction: Extract with DCM (x3). The product is often polar; check the aqueous layer.
Visualized Workflows
Reaction Logic & Decision Tree
The following diagram illustrates the decision-making process for selecting the correct protocol based on amine type and substrate availability.
Figure 1: Strategic Decision Tree for Ligand and Protocol Selection.
Catalytic Cycle & Inhibition Pathways
Understanding the competition between the productive cycle and N7-poisoning is vital for troubleshooting.
Figure 2: Simplified Catalytic Cycle highlighting the N7-poisoning risk (Red).
Troubleshooting & Optimization Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to Protocol A (Protect N7 with Tosyl). Ensure reagents are anhydrous. |
| Dehalogenation (Ar-H) | Switch to RuPhos or XPhos . Lower temperature to 80°C. | |
| Regioisomer (N7-Arylation) | Base-mediated SNAr | Use a weaker base (K3PO4) or ensure the catalyst loading is sufficient to outcompete the background reaction. |
| Pd Black Precipitation | Ligand Instability | Increase Ligand:Pd ratio to 2:1 or 4:1. Ensure strict O2 exclusion. |
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link
-
Pfizer Inc. "Process for the Preparation of Tofacitinib." World Intellectual Property Organization (WO), 2014. (Describes industrial scale handling of pyrrolo[2,3-d]pyrimidine). Link
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link
-
Mao, J., et al. "Palladium-Catalyzed C-N Cross-Coupling Reactions of 4-Chloropyrrolo[2,3-d]pyrimidine." Journal of Heterocyclic Chemistry, 2018. (Specific protocols for deazapurine). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. preprints.org [preprints.org]
- 6. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Note: Strategic Targeting of Mutant EGFR via 6H-Pyrrolo[2,3-d]pyrimidine Scaffolds
Executive Summary
The emergence of acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs), particularly via the C797S mutation, necessitates the development of fourth-generation inhibitors. The 6H-pyrrolo[2,3-d]pyrimidine scaffold (often referred to as 7-deazapurine in its aromatic 7H-tautomeric form) has emerged as a privileged structure for this purpose. Unlike the quinazoline core of early TKIs, this scaffold offers a unique vector for substitution at the C5 and C6 positions, allowing for precise targeting of the ATP-binding pocket while avoiding steric clashes with the mutated Methionine-790 or Serine-797 residues.
This Application Note provides a comprehensive guide for researchers utilizing pyrrolo[2,3-d]pyrimidine derivatives to target EGFR double (T790M/L858R) and triple (T790M/L858R/C797S) mutants. It details the chemical rationale, biochemical profiling protocols, and cellular validation workflows required to advance these compounds from lead generation to preclinical candidates.
Chemical Biology & Mechanism of Action[1][2]
The Scaffold Advantage
The pyrrolo[2,3-d]pyrimidine core functions as a bioisostere of adenine, the natural purine base of ATP.[1] Its utility in fourth-generation EGFR inhibitor design stems from three key structural features:
-
Hinge Binding (N1/C2): The pyrimidine ring forms critical hydrogen bonds with the hinge region of the kinase (Met793).
-
Solvent Exposure (C5/C6): Substituents at these positions can be extended into the solvent-accessible region or the ribose pocket to modulate solubility and pharmacokinetic properties without affecting hinge binding.
-
Covalent vs. Reversible Vectors:
-
For T790M: Acrylamide warheads can be attached (typically via a linker at C4) to form a covalent bond with Cys797.
-
For C797S: Since the covalent handle is lost (Cysteine
Serine), the pyrrolo[2,3-d]pyrimidine scaffold is optimized for high-affinity reversible binding . The scaffold's flexibility allows it to accommodate the bulkier Methionine at gatekeeper residue 790 and the polar Serine at 797.
-
Signaling Pathway & Inhibition
The diagram below illustrates the EGFR signaling cascade and the specific intervention point of pyrrolo[2,3-d]pyrimidine inhibitors.
Figure 1: Mechanism of Action.[2] The inhibitor competes with ATP for the mutant EGFR binding pocket, halting downstream RAS/RAF/MEK signaling.
Experimental Protocols
Protocol A: Biochemical Kinase Profiling (HTRF Assay)
Objective: Determine the IC50 of pyrrolo[2,3-d]pyrimidine derivatives against WT and Mutant EGFR. Principle: Homogeneous Time-Resolved Fluorescence (HTRF) measures the phosphorylation of a biotinylated peptide substrate.
Materials:
-
Enzymes: Recombinant human EGFR (WT), EGFR (L858R/T790M), EGFR (L858R/T790M/C797S).
-
Substrate: TK Peptide-Biotin.
-
Detection: Streptavidin-XL665 and Eu-Cryptate labeled anti-phosphotyrosine antibody.
-
Compound: 10 mM stock in DMSO.
Procedure:
-
Compound Preparation: Prepare a 3-fold serial dilution of the inhibitor in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Reaction:
-
Add 5 µL of diluted compound to a 384-well low-volume white plate.
-
Add 2.5 µL of EGFR enzyme (optimized concentration, typically 0.1–0.5 nM).
-
Incubate for 15 minutes at Room Temperature (RT) to allow pre-equilibrium.
-
Add 2.5 µL of ATP/Substrate mix (ATP at Km apparent for each mutant; Substrate at 1 µM).
-
Incubate for 60 minutes at RT.
-
-
Detection:
-
Add 5 µL of Detection Reagent (Eu-Ab + SA-XL665 in EDTA buffer).
-
Incubate for 1 hour at RT.
-
-
Readout: Measure fluorescence at 665 nm and 620 nm using an HTRF-compatible plate reader (e.g., PerkinElmer EnVision).
-
Analysis: Calculate HTRF Ratio (
). Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.
Self-Validation Check:
-
Z-Prime (Z') > 0.5: Ensure the assay window between Positive Control (No Inhibitor) and Negative Control (No Enzyme) is sufficient.
-
Reference Inhibitor: Include Osimertinib (for T790M) or Brigatinib (for C797S) as a benchmark.
Protocol B: Cellular Potency & Resistance Profiling (Ba/F3 System)
Objective: Assess the ability of the scaffold to inhibit proliferation in isogenic cell lines driven by specific EGFR mutations. Context: Ba/F3 cells are IL-3 dependent. Transfection with oncogenic EGFR renders them IL-3 independent. Potent inhibitors will kill the cells (or restore IL-3 dependency).
Cell Lines:
Procedure:
-
Seeding: Seed Ba/F3 cells at 3,000 cells/well in 96-well white-walled plates in RPMI-1640 + 10% FBS (No IL-3).
-
Treatment: After 24 hours, add compounds (serial dilution, 9 points). DMSO final concentration < 0.5%.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Viability Readout: Add CellTiter-Glo® reagent (Promega) equal to cell culture volume. Shake for 2 mins, incubate for 10 mins. Read Luminescence.
-
Data Analysis: Normalize to DMSO control (100% viability) and Staurosporine/Kill control (0% viability).
Data Interpretation Table:
| Compound Class | WT EGFR IC50 (nM) | T790M IC50 (nM) | C797S (Triple) IC50 (nM) | Selectivity Profile |
| Ideal Candidate | > 500 | < 10 | < 10 | High selectivity, Pan-mutant active |
| Osimertinib | > 100 | < 5 | > 1000 | Inactive against C797S |
| Pyrrolo-Lead | > 200 | < 20 | < 50 | Potential 4th Gen Candidate |
Screening Workflow Diagram
The following Graphviz diagram outlines the iterative cycle of designing pyrrolo[2,3-d]pyrimidine inhibitors, from structural conception to in vivo validation.
Figure 2: Integrated Screening Cascade for EGFR Inhibitor Discovery.
References
-
Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Source: ACS Medicinal Chemistry Letters (2023). Context: Describes Compound 31r, a reversible inhibitor targeting C797S. URL:[Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET and EGFR. Source: European Journal of Medicinal Chemistry (2021).[4] Context: Discusses the synthesis (Buchwald-Hartwig coupling) and SAR of the scaffold. URL:[Link]
-
Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors. Source: ACS Medicinal Chemistry Letters (2012). Context: Structural insights into binding modes of pyrrolo-pyrimidines in the EGFR pocket.[2][5][6] URL:[Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Source: Bioorganic Chemistry (2024).[1] Context: Comprehensive review of the scaffold's utility as an ATP bioisostere. URL:[Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 5. Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
using 6H-pyrrolo[2,3-d]pyrimidine derivatives as antifolates for human tumors
Application Note: Strategic Evaluation of 6-Substituted Pyrrolo[2,3-d]pyrimidine Antifolates
Subtitle: Targeting the Acidic Tumor Microenvironment via Proton-Coupled Folate Transporter (PCFT) Selectivity
Executive Summary & Scientific Rationale
The pyrrolo[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for the purine ring found in natural folates. While classical antifolates like Methotrexate (MTX) and Pemetrexed (PMX) utilize the ubiquitously expressed Reduced Folate Carrier (RFC) for cell entry, this often leads to dose-limiting toxicities in normal tissues.
Recent advancements have shifted focus to 6-substituted pyrrolo[2,3-d]pyrimidine derivatives . These "Next-Generation" antifolates are designed to bypass RFC and instead target Folate Receptor
This guide details the protocols for evaluating these derivatives, focusing on transport selectivity, enzymatic inhibition (TS vs. GARFTase), and the critical requirement of folate-controlled culture conditions.
Mechanism of Action: The Dual-Strike Pathway
These derivatives function as "thymineless death" inducers. Once transported into the cell, they undergo polyglutamylation by Folylpolyglutamate Synthase (FPGS) . The polyglutamated forms are retained intracellularly and inhibit key enzymes:
-
Thymidylate Synthase (TS): The primary target.[1][2] Inhibition blocks the methylation of dUMP to dTMP, halting DNA synthesis.
-
GARFTase (Glycinamide Ribonucleotide Formyltransferase): A secondary target in de novo purine synthesis.[2]
Pathway Visualization
Caption: Figure 1. Transport and inhibition mechanism.[3][4][5][6] 6-substituted derivatives are engineered to prioritize PCFT/FR entry (Green) over RFC (Yellow) to target acidic tumor environments.
Application Protocols
Protocol A: Preparation of Dialyzed Serum (Critical Step)
Why: Standard Fetal Bovine Serum (FBS) contains high levels of endogenous folates (approx. 20–50 nM). These folates compete with the antifolate drug for transport and binding, masking the drug's potency. You must use dialyzed FBS (dFBS) to assess true antifolate activity.
-
Materials: 10 kDa MWCO dialysis tubing, 1L sterile PBS, Standard FBS.
-
Procedure:
-
Thaw FBS at 4°C.
-
Pre-wet dialysis tubing in sterile PBS.
-
Load FBS into tubing and seal.
-
Dialyze against 50 volumes of PBS at 4°C with stirring for 24 hours. Change PBS buffer every 6 hours (total 4 changes).
-
Sterile filter (0.22 µm) the resulting dFBS.
-
Validation: Verify folate depletion using a standard folate binding protein assay or HPLC if available.
-
Protocol B: pH-Dependent Cytotoxicity Assay (The "Acid Test")
Objective: To determine if the derivative exhibits PCFT-selective transport (enhanced potency at acidic pH).
Reagents:
-
RPMI-1640 (Folate-free).
-
10% Dialyzed FBS (from Protocol A).
-
Buffer adjustment: HEPES (for pH 7.4) and MES/Bis-Tris (for pH 6.5).
Workflow:
-
Seeding: Plate tumor cells (e.g., HeLa, KB, or specific PCFT-expressing lines) at 3,000 cells/well in 96-well plates using pH 7.4 media. Allow attachment (24h).
-
Media Swap: Aspirate media.
-
Drug Treatment: Add the pyrrolo[2,3-d]pyrimidine derivative in serial dilutions (e.g., 100 µM to 0.1 nM).
-
Incubation: Incubate for 72–96 hours. Note: Check pH of Set B daily; add small volumes of dilute HCl/buffer if drift occurs, though high-buffering capacity media is preferred.
-
Readout: Assess viability using CellTiter-Glo (ATP) or MTT.
-
Analysis: Calculate IC50 at pH 7.4 vs pH 6.5.
-
Success Criteria: A ratio of
indicates significant PCFT-mediated uptake.
-
Protocol C: Metabolite Rescue Assay (Target Validation)
Objective: To confirm the drug kills via TS or Purine inhibition.
Setup: Run the cytotoxicity assay (Protocol B) with the following parallel conditions:
-
Control: Drug alone.
-
Thymidine Rescue: Drug + Thymidine (5 µM).
-
Interpretation: If viability is restored, the primary target is Thymidylate Synthase (TS) .
-
-
AICA Rescue: Drug + AICA (Aminoimidazole carboxamide, 100 µM).
-
Interpretation: If viability is restored, the target involves Purine Synthesis (GARFTase/AICARFTase) .
-
Data Analysis & SAR Interpretation
When evaluating 6-substituted derivatives, organize data to correlate structural features with transport selectivity.
Table 1: Example Evaluation Matrix
| Structural Modification (C6-Position) | RFC Affinity (pH 7.4) | PCFT Affinity (pH 6.5) | Primary Target | Notes |
| Phenyl (Benchmark) | High | Low | TS | Classical profile (High toxicity risk). |
| Thiophene (2,3-d) | Low | High | GARFTase/TS | Improved tumor selectivity. |
| Furan | Moderate | Moderate | TS | Mixed profile. |
| Long-chain Glutamate | Low | High | TS | Enhanced polyglutamylation retention. |
Experimental Workflow Diagram
Caption: Figure 2. Screening cascade for tumor-selective antifolates. The pH-dependent screen is the critical "Go/No-Go" decision point.
Troubleshooting & Expert Tips
-
The "Flare" Effect: Upon effective TS inhibition, you may observe a transient increase in FLT (Fluorothymidine) uptake or TK1 activity in the first 2-4 hours. Do not mistake this for lack of efficacy; it is a compensatory salvage pathway response.
-
Polyglutamylation is Key: If a derivative shows high affinity for PCFT but low cytotoxicity, check its substrate activity for FPGS. Without the glutamate tail addition, the drug effluxes rapidly.
-
Microenvironment Simulation: For advanced testing, use 3D spheroids. The necrotic core of a spheroid is naturally acidic, providing a perfect model to demonstrate the superior penetration of PCFT-targeted pyrrolo[2,3-d]pyrimidines compared to classical antifolates.
References
-
Targeting the Tumor Microenvironment: Wang, Y., et al. (2011). Therapeutic Targeting of a Novel 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolate to Human Solid Tumors Based on Selective Uptake by the Proton-Coupled Folate Transporter. Cancer Research . Link
-
Structure-Activity Relationships: Golani, L.K., et al. (2016). Structure–Activity Profiles of Novel 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolates with Modified Amino Acids for Cellular Uptake by Folate Receptors α and β and the Proton-Coupled Folate Transporter. Journal of Medicinal Chemistry . Link
-
Transport Mechanisms: Matherly, L.H., et al. (2014). The human proton-coupled folate transporter: Biology and therapeutic applications to cancer. Cancer Biology & Therapy . Link
-
Pemetrexed Mechanism: Chattopadhyay, S., et al. (2007). Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications. Molecular Cancer Therapeutics . Link
-
Serum Preparation Protocols: Parsons, R., et al. (2016). The effect of foetal bovine serum supplementation upon the lactate dehydrogenase cytotoxicity assay. Toxicology in Vitro . Link
Sources
- 1. Pemetrexed Induced Thymidylate Synthase Inhibition in Non-Small Cell Lung Cancer Patients: A Pilot Study with 3′-Deoxy-3′-[18F]fluorothymidine Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymidylate Synthase Expression Determines Pemetrexed Targets and Resistance Development in Tumour Cells | PLOS One [journals.plos.org]
- 3. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Folate transporter dynamics and therapy with classic and tumor-targeted antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Regioisomers as Targeted Antifolates for Folate Receptor α and the Proton-Coupled Folate Transporter in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Targeting of a Novel 6-Substituted Pyrrolo [2,3-d]pyrimidine Thienoyl Antifolate to Human Solid Tumors Based on Selective Uptake by the Proton-Coupled Folate Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Application Notes and Protocols for Investigating the Cellular Uptake Mechanism of 6-Substituted Pyrrolo[2,3-d]pyrimidines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on elucidating the cellular uptake mechanisms of 6-substituted pyrrolo[2,3-d]pyrimidines. This document synthesizes theoretical background with detailed, field-proven protocols to ensure technical accuracy and experimental success.
Introduction: The Critical Gateway to Therapeutic Efficacy
The 6-substituted pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous targeted therapeutics, including kinase inhibitors and antifolates. The efficacy of these compounds is fundamentally dependent on their ability to cross the cell membrane and reach their intracellular targets. Therefore, a thorough understanding of their cellular uptake mechanisms is paramount for rational drug design, optimizing therapeutic indices, and overcoming mechanisms of drug resistance. This guide will delve into the primary transport pathways involved and provide robust protocols for their investigation.
Theoretical Framework: Navigating the Cellular Transport Landscape
The cellular entry of 6-substituted pyrrolo[2,3-d]pyrimidines is predominantly mediated by a select group of solute carriers, primarily those responsible for the transport of essential nutrients like folates and nucleosides. The structural characteristics of the specific derivative, particularly the nature of the substituent at the 6-position, will largely dictate its affinity for these transporters.
The Folate Transporter Superfamily: A Primary Route of Entry
Many 6-substituted pyrrolo[2,3-d]pyrimidines are designed as antifolates, incorporating a glutamate moiety that mimics the structure of folic acid. Consequently, their cellular uptake is often governed by the folate transport system, which comprises three main players:
-
Reduced Folate Carrier (RFC; SLC19A1): The RFC is ubiquitously expressed in normal and cancerous tissues and is a primary transporter for reduced folates and classical antifolates like methotrexate at neutral pH.[1][2] Non-selective uptake by RFC can lead to off-target toxicity in healthy tissues.
-
Proton-Coupled Folate Transporter (PCFT; SLC46A1): PCFT functions optimally in acidic environments (pH 5.5-6.0) and is highly expressed in the small intestine and certain tumors.[1] The acidic tumor microenvironment makes PCFT an attractive target for selective drug delivery.
-
Folate Receptors (FRs; FRα and FRβ): These are high-affinity, glycosylphosphatidylinositol-anchored proteins that mediate folate uptake via endocytosis. FRα is frequently overexpressed in various epithelial cancers (e.g., ovarian, lung) with limited expression in normal tissues, making it an excellent target for tumor-specific drug delivery.[1][2][3]
The strategic design of 6-substituted pyrrolo[2,3-d]pyrimidines often aims to favor uptake by PCFT and/or FRs over RFC to enhance tumor selectivity and minimize systemic toxicity.[1][2][3]
The Nucleoside Transporter Family: A Potential Secondary Pathway
The pyrrolo[2,3-d]pyrimidine core is a 7-deazapurine, a structural analog of the purine bases found in nucleosides. This resemblance suggests a potential for interaction with nucleoside transporters, which are responsible for the cellular uptake of purine and pyrimidine nucleosides for nucleic acid synthesis. The two major families of nucleoside transporters are:
-
Equilibrative Nucleoside Transporters (ENTs): These are bidirectional, facilitative transporters that move nucleosides down their concentration gradient. hENT1 is a well-characterized member of this family.
-
Concentrative Nucleoside Transporters (CNTs): These are secondary active transporters that couple the influx of nucleosides to a sodium ion gradient.
While the primary uptake of many therapeutically relevant 6-substituted pyrrolo[2,3-d]pyrimidines is through folate transporters, the potential for nucleoside transporter involvement should not be disregarded, especially for derivatives lacking the glutamate moiety. Experimental investigation is crucial to confirm or exclude this pathway.
Visualizing the Uptake Pathways
Caption: Potential cellular uptake pathways for 6-substituted pyrrolo[2,3-d]pyrimidines.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for systematically investigating the cellular uptake of 6-substituted pyrrolo[2,3-d]pyrimidines. The use of radiolabeled compounds is a highly sensitive and quantitative method, and will be the primary focus of these protocols.
Protocol 1: General Cellular Uptake Assay Using Radiolabeled Compounds
This protocol is designed to measure the total cellular accumulation of a radiolabeled 6-substituted pyrrolo[2,3-d]pyrimidine.
Materials:
-
Radiolabeled test compound (e.g., [³H]- or [¹⁴C]-labeled)
-
Adherent cell line of interest (e.g., KB, IGROV1, or engineered CHO cells)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
96-well cell culture plates
-
Cell lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a near-confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
Pre-incubation: Add 100 µL of pre-warmed assay buffer to each well and incubate for 15-30 minutes at 37°C to equilibrate the cells.
-
Initiate Uptake: Add 50 µL of the radiolabeled test compound (at the desired concentration in assay buffer) to each well to initiate the uptake.
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30, and 60 minutes).
-
Terminate Uptake: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add 100 µL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle agitation to ensure complete lysis.
-
Quantification: Transfer the cell lysate to a scintillation vial, add an appropriate volume of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the data as picomoles or femtomoles of compound per milligram of protein or per 10⁶ cells.
Protocol 2: Differentiating Between Folate Transporters
This protocol utilizes specific pH conditions and inhibitors to dissect the contribution of RFC, PCFT, and FRs to the total uptake of the test compound.
Materials:
-
Same as Protocol 1
-
MES-buffered saline (for pH 5.5 and 6.0)
-
Folic acid (for FR inhibition)
-
Engineered cell lines (optional but highly recommended):
-
Parental cells (lacking folate transporters)
-
Cells overexpressing RFC
-
Cells overexpressing PCFT
-
Cells overexpressing FRα or FRβ
-
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Experimental Groups: Prepare the following experimental groups in triplicate for each time point and condition:
-
Total Uptake (pH 7.4): Use HEPES-buffered assay buffer. This will measure uptake primarily through RFC and FRs.
-
Total Uptake (pH 5.5): Use MES-buffered assay buffer. This will measure uptake primarily through PCFT and FRs.
-
FR Inhibition: Pre-incubate cells with a high concentration of folic acid (e.g., 100 µM) for 15 minutes before adding the radiolabeled compound at both pH 7.4 and pH 5.5. This will block FR-mediated uptake.
-
-
Proceed with steps 4-9 of Protocol 1 for all experimental groups.
Data Interpretation:
-
RFC-mediated uptake: Uptake at pH 7.4 in RFC-expressing cells minus uptake in parental cells or uptake at pH 7.4 in the presence of excess folic acid.
-
PCFT-mediated uptake: Uptake at pH 5.5 in PCFT-expressing cells minus uptake in parental cells or uptake at pH 5.5 in the presence of excess folic acid.
-
FR-mediated uptake: The difference in uptake in the absence and presence of excess folic acid.
| Transporter | Optimal pH | Key Differentiator |
| RFC | 7.4 | Active at neutral pH |
| PCFT | < 6.5 | Significantly higher activity at acidic pH |
| FRα/β | 6.0 - 7.4 | Inhibited by excess folic acid |
Protocol 3: Inhibition Assay to Determine IC₅₀ Values
This protocol determines the concentration of a non-radiolabeled 6-substituted pyrrolo[2,3-d]pyrimidine required to inhibit 50% of the uptake of a known radiolabeled substrate for a specific transporter.
Materials:
-
Same as Protocol 1 or 2
-
Non-radiolabeled test compound
-
Radiolabeled substrate for the transporter of interest (e.g., [³H]-methotrexate for RFC/PCFT, [³H]-folic acid for FRs)
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Inhibitor Pre-incubation: Add 50 µL of assay buffer containing serial dilutions of the non-radiolabeled test compound to the wells. Include a control group with no inhibitor. Incubate for 15-30 minutes at 37°C.
-
Initiate Uptake: Add 50 µL of the radiolabeled substrate at a concentration near its Kₘ value for the transporter.
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) where uptake is linear.
-
Proceed with steps 6-9 of Protocol 1.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Visualizing the Experimental Workflow
Caption: A generalized workflow for the experimental characterization of cellular uptake mechanisms.
Concluding Remarks
Elucidating the cellular uptake mechanisms of 6-substituted pyrrolo[2,3-d]pyrimidines is a cornerstone of their preclinical development. The protocols outlined in this guide provide a robust framework for identifying the transporters involved and quantifying the kinetics of transport. A clear understanding of how these promising compounds enter cells will undoubtedly accelerate their journey from the laboratory to the clinic.
References
-
Chatterjee, A., Rhee, M. S., & Matherly, L. H. (2015). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. Journal of Medicinal Chemistry, 58(15), 6096-6107. [Link]
-
Wang, L., Cherian, C., Kugel, S., Yin, W., Kormoczy, Z., & Matherly, L. H. (2014). Structure-activity profiles of novel 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates with modified amino acids for cellular uptake by folate receptors α and β and the proton-coupled folate transporter. Journal of Medicinal Chemistry, 57(21), 8860-8871. [Link]
-
Chatterjee, A., & Matherly, L. H. (2016). 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Regioisomers as Targeted Antifolates for Folate Receptor α and the Proton-Coupled Folate Transporter in Human Tumors. Molecular Pharmacology, 90(1), 12-21. [Link]
-
Zhao, R., & Goldman, I. D. (2013). The reduced folate carrier and the proton-coupled folate transporter: two major folate transport systems in humans. Drug Metabolism Reviews, 45(3), 343-358. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
Sources
- 1. Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Regioisomers as Targeted Antifolates for Folate Receptor α and the Proton-Coupled Folate Transporter in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Profiles of Novel 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolates with Modified Amino Acids for Cellular Uptake by Folate Receptors α and β and the Proton-Coupled Folate Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Precision Molecular Docking of 6H-pyrrolo[2,3-d]pyrimidine Derivatives with DDR2 Kinase
Abstract
This application note details a rigorous protocol for the molecular docking of 6H-pyrrolo[2,3-d]pyrimidine derivatives into the active site of Discoidin Domain Receptor 2 (DDR2) . DDR2 is a receptor tyrosine kinase (RTK) implicated in fibrosis, osteoarthritis, and tumor metastasis (e.g., lung squamous cell carcinoma). The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-analogue of adenine, serves as a privileged structure for kinase inhibition (e.g., Tofacitinib, Ruxolitinib). This guide addresses the specific challenges of DDR2 docking, including the selection of the correct kinase conformation (DFG-in vs. DFG-out ) and the validation of key hinge-region interactions.
Introduction & Mechanistic Rationale
The Target: DDR2 Kinase Domain
Unlike typical RTKs activated by soluble ligands, DDR2 is activated by fibrillar collagen. Its kinase domain shares high homology with DDR1 and ABL kinases.[1]
-
Key Structural Feature: DDR2 can adopt distinct conformational states. The position of the DFG motif (Asp-Phe-Gly) is critical.
-
DFG-in (Active/Type I binding): The Asp residue coordinates Mg²⁺/ATP.
-
DFG-out (Inactive/Type II binding): The Phe residue flips into the ATP pocket, creating a hydrophobic "specificity pocket" accessible to Type II inhibitors (e.g., Ponatinib).
-
The Ligand: 6H-pyrrolo[2,3-d]pyrimidine
This scaffold mimics the adenine ring of ATP.
-
Binding Mode: Typically binds to the Hinge Region of the kinase.
-
Interaction Pattern: The N1 and C4-amino groups usually form a bidentate hydrogen bond network with the backbone carbonyl and amide of the kinase hinge residue (Met712 in DDR2).
-
Versatility: Depending on the substitution at C2, C4, and N7, these ligands can be designed as Type I (ATP-competitive) or Type II (extending into the allosteric pocket) inhibitors.
Computational Materials & Methods
Prerequisite Software & Hardware
-
Docking Engine: Schrödinger Glide (XP/SP), AutoDock Vina, or GOLD.
-
Visualization: PyMOL or ChimeraX.
-
System: Linux Workstation (min. 16 cores, GPU acceleration recommended for MD validation).
Protocol Overview (Graphviz Diagram)
Caption: Workflow for DDR2 kinase docking. Note the critical decision point regarding the DFG conformation (Step 2/4).
Detailed Experimental Protocol
Step 1: Receptor Selection and Preparation
Objective: Obtain a structurally accurate DDR2 kinase model.
-
PDB Selection:
-
Primary Choice (Type II / DFG-out): Use PDB ID: 7AYM (Resolution 2.12 Å).[2] This structure is co-crystallized with IBZ3, a Type II inhibitor. It represents the DFG-out conformation.[3][4]
-
Alternative (Type I / DFG-in): If your pyrrolopyrimidine is a pure ATP-competitor (Type I), 7AYM may structurally clash due to the activation loop position.
-
Action: Generate a homology model using DDR1 (PDB: 3ZOS) as a template or perform Induced Fit Docking (IFD) on 7AYM to restore the DFG-in state.
-
-
-
Protein Preparation:
-
Remove water molecules (unless bridging, e.g., near the Gatekeeper).
-
Protonation: Use PropKa to assign protonation states at pH 7.4.
-
Restrained Minimization: Minimize the structure (RMSD limit 0.30 Å) using the OPLS4 force field to relieve steric clashes without distorting the crystal lattice.
-
Step 2: Ligand Preparation (The Pyrrolopyrimidine Scaffold)
Objective: Generate accurate 3D conformers and ionization states.
-
Structure Generation: Draw the 6H-pyrrolo[2,3-d]pyrimidine core.
-
Tautomerization (CRITICAL):
-
The N7 (pyrrole nitrogen) and N1/N3 (pyrimidine) can exist in different tautomeric forms.
-
Standard State: N7 is typically protonated (NH) in the neutral state, serving as a Hydrogen Bond Donor (HBD). N1 is a Hydrogen Bond Acceptor (HBA).
-
Action: Generate all tautomers/stereoisomers (pH 7.0 ± 2.0).
-
-
Conformational Search: Perform a conformational search (e.g., ConfGen) to ensure the flexible substituents (at C2/C4) are not trapped in high-energy local minima.
Step 3: Grid Generation
Objective: Define the search space for the docking algorithm.
-
Center Definition:
-
Use the centroid of the co-crystallized ligand (IBZ3 in 7AYM).
-
Coordinates (Approximate for 7AYM): X: -15.2, Y: 4.5, Z: -22.1 (Verify within your viewer).
-
-
Box Size:
-
Inner Box: 10 Å x 10 Å x 10 Å (Ligand center constraints).
-
Outer Box: 20 Å x 20 Å x 20 Å (To accommodate long "tails" of Type II inhibitors).
-
-
Key Residue Constraints (Optional but Recommended):
-
Hinge Hydrogen Bond: Define a constraint (H-bond) with the backbone of Met712 (DDR2 numbering). This forces the pyrrolopyrimidine core to adopt the correct kinase-binding orientation.
-
Step 4: Molecular Docking
Objective: Predict the binding pose and affinity.
-
Algorithm:
-
Schrödinger: Glide XP (Extra Precision).[5]
-
AutoDock Vina: Exhaustiveness = 8 (or higher).
-
-
Parameters:
-
Write out at least 5 poses per ligand.
-
Enable "Post-docking minimization".
-
Soft Potential: If docking a Type I ligand into a DFG-out structure (not recommended, but if necessary), scale van der Waals radii of receptor atoms by 0.8 to mimic induced fit.
-
Step 5: Post-Docking Validation (Self-Validating System)
Objective: Ensure the results are physically meaningful.
-
Redocking Validation: Remove the native ligand (IBZ3) from 7AYM and re-dock it.
-
Interaction Fingerprint: Confirm the presence of the "Kinase Hinge Signature":
-
H-Bond 1: Backbone NH of Met712 -> N1 (pyrimidine).
-
H-Bond 2: Backbone CO of Met712 -> Exocyclic NH (at C4).
-
Gatekeeper Interaction: Check for steric clashes or H-bonds with Thr701 .
-
-
MM/GBSA Calculation: Calculate the binding free energy (
) to rank compounds more accurately than the docking score.
Case Study: Expected Interaction Profile
The table below summarizes the critical interactions expected for a high-affinity 6H-pyrrolo[2,3-d]pyrimidine inhibitor in the DDR2 active site.
| Active Site Region | DDR2 Residue | Ligand Moiety (Pyrrolopyrimidine) | Interaction Type |
| Hinge Region | Met712 (Backbone) | N1 (Acceptor) & C4-NH (Donor) | Bidentate H-Bond (Critical) |
| Hinge Region | Glu710 | C4-NH or C2-substituent | H-Bond / Electrostatic |
| Gatekeeper | Thr701 | C5/C6 Substituents | Hydrophobic / Steric Filter |
| DFG Motif | Asp784 | Type II Tail (Urea/Amide linker) | H-Bond (If Type II) |
| Catalytic Loop | Lys608 | Phosphate / Polar groups | Salt Bridge |
Expert Insights & Troubleshooting
The "DFG" Conformation Trap
-
Issue: Many researchers fail to distinguish between DFG-in and DFG-out structures.[8]
-
Insight: 6H-pyrrolo[2,3-d]pyrimidines are often designed as Type I inhibitors (binding to the active form). If you dock these into PDB 7AYM (which is DFG-out/Inactive) without modification, the Phe784 side chain will block the ATP pocket, leading to false negatives.
-
Solution: If your ligand lacks a "tail" (like Ponatinib's tail), use a DFG-in homology model of DDR2. If your ligand has a hydrophobic tail designed to occupy the allosteric pocket, 7AYM is the perfect receptor.
Tautomer States of Pyrrolopyrimidine
-
Issue: Incorrect protonation of the N7 nitrogen.
-
Insight: The 7H-tautomer is generally more stable in solution, but the 6H-form (or specific protonation states) might be required depending on the H-bond network with the gatekeeper or solvent. Always dock both tautomers if the N7 position is unsubstituted.
References
-
DDR2 Kinase Structure (PDB 7AYM): Nawrotek, A., et al. (2020).[2] Structure of DDR2 Kinase domain in complex with IBZ3. RCSB Protein Data Bank.[9]
-
DDR1/DDR2 Structural Homology: Canning, P., et al. (2014). Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors. Journal of Molecular Biology.
-
Pyrrolopyrimidine Scaffold Review: Ganguly, S., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry.
-
Kinase Docking Validation: Tuccinardi, T., et al. (2010). Docking and scoring of kinase inhibitors: validation of the protocol. Journal of Chemical Information and Modeling.
Sources
- 1. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. discoidin domain receptor tyrosine kinase 2 | Type XVI RTKs: DDR (collagen receptor) family | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
enzymatic assays for screening 6H-pyrrolo[2,3-d]pyrimidine kinase inhibitors
Application Note: Enzymatic Screening of 6H/7H-Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
Introduction: The Scaffold & The Challenge
The pyrrolo[2,3-d]pyrimidine scaffold (often referred to as 7-deazapurine ) is a privileged structure in kinase drug discovery. By replacing the N7 nitrogen of the purine core with a carbon, this scaffold mimics the adenine moiety of ATP while offering distinct vectors for substitution (particularly at the C5 and C6 positions) to tune selectivity and solubility.
While the literature often refers to the thermodynamically stable aromatic tautomer as 7H-pyrrolo[2,3-d]pyrimidine , the "6H" designation in your query highlights a critical consideration in synthetic medicinal chemistry: the functionalization of the pyrrole ring (e.g., 6-aryl derivatives) or the exploration of specific tautomeric equilibria during binding.
Why This Guide is Different: Screening this class of compounds presents unique challenges. Their planar, aromatic nature often leads to:
-
Aggregation: Causing false positives via promiscuous inhibition.
-
Fluorescence Interference: Many pyrrolopyrimidines are intrinsically fluorescent, interfering with standard intensity-based assays.
-
Solubility Issues: High lipophilicity requires careful DMSO and detergent management.
This guide prioritizes ratiometric and luminescent readouts over simple fluorescence intensity to ensure data integrity.
Strategic Assay Selection
To screen 6H/7H-pyrrolo[2,3-d]pyrimidines effectively, we employ a "Screening Funnel" approach.
-
Primary Screen (High Throughput): ADP-Glo™ (Promega) .
-
Rationale: It measures ADP generation (universal kinase product). It is a luminescent endpoint, minimizing interference from the fluorescent pyrrolopyrimidine core.
-
-
Secondary/Orthogonal Screen (High Fidelity): Microfluidic Mobility Shift (Caliper/LabChip) .
-
Rationale: Physically separates substrate from product. Ratiometric. Eliminates false positives from aggregation or quenching.
-
Figure 1: The Screening Funnel designed to filter false positives common to planar aromatic inhibitors.
Protocol 1: Compound Handling & Reagent Preparation
Objective: Prevent compound precipitation and ensure accurate potency (IC50) measurement.
The "Solubility Cliff" Warning: Pyrrolo[2,3-d]pyrimidines are often highly crystalline and hydrophobic.
-
Critical Step: Do not freeze-thaw stock plates more than 3 times.
-
Detergent: Use 0.01% Triton X-100 or 0.005% Tween-20 in the assay buffer. This is mandatory to prevent the formation of colloidal aggregates which sequester enzyme (a common cause of false positives for this scaffold).
Step-by-Step:
-
Stock Preparation: Dissolve inhibitors to 10 mM in 100% anhydrous DMSO. Vortex for 30 seconds. Visual inspection for turbidity is required.
-
Intermediate Dilution (The "Shift"):
-
Prepare a 100x intermediate plate in DMSO (e.g., 3-fold serial dilution).
-
Transfer 250 nL of compound to the assay plate (384-well low volume).
-
Note: Keeping the compound in 100% DMSO until the final moment prevents "crashing out" in aqueous intermediate buffers.
-
Protocol 2: Primary Screen (ADP-Glo™ Kinase Assay)
Principle: The assay quantifies kinase activity by converting the ADP produced during the reaction into ATP, which is then converted into light by Ultra-Glo™ Luciferase.
Reagents:
-
Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 0.01% Triton X-100, 1 mM DTT (Fresh).
-
Substrate: Peptide/Protein specific to the target kinase (e.g., Poly(Glu,Tyr) for tyrosine kinases).
-
ATP: Ultra-pure ATP (Promega).
Procedure (384-well format):
-
Enzyme Addition (5 µL):
-
Dilute Kinase to
the optimal concentration (determined by titration, typically 0.5–5 nM final). -
Dispense 5 µL into wells containing 250 nL of inhibitor (pre-spotted).
-
Incubation 1: Centrifuge at 1000 rpm for 1 min. Incubate for 15 min at RT. This allows the inhibitor to bind the active site (Residence time consideration).
-
-
Substrate/ATP Mix (5 µL):
-
Prepare
Substrate/ATP mix in Kinase Buffer. -
ATP Concentration Rule: Use ATP @
(typically 10–50 µM). Using saturating ATP will mask the potency of ATP-competitive pyrrolopyrimidines. -
Dispense 5 µL. Final Volume = 10 µL.
-
Incubation 2: Incubate for 60 min at RT (or time required for <10% substrate conversion).
-
-
ADP-Glo Reagent (10 µL):
-
Add 10 µL ADP-Glo Reagent to stop the kinase reaction and deplete remaining ATP.
-
Incubation: 40 min at RT.
-
-
Kinase Detection Reagent (20 µL):
-
Add 20 µL Kinase Detection Reagent to convert ADP to ATP -> Light.
-
Incubation: 30 min at RT.
-
-
Read: Measure Luminescence (Integration time: 0.5–1.0 sec).
Data Normalization:
-
MaxControl: Enzyme + Substrate + DMSO (No Inhibitor).
-
MinControl: No Enzyme (or excess Staurosporine).
Protocol 3: Orthogonal Validation (Mobility Shift Assay)
Why this is necessary: If your pyrrolo[2,3-d]pyrimidine derivative is fluorescent (blue/green region), it may interfere with fluorescence polarization or TR-FRET assays. The Mobility Shift assay uses electrophoresis to separate the phosphorylated product from the substrate, making it immune to compound fluorescence.
Platform: Caliper LabChip EZ Reader or similar.
Procedure:
-
Reaction: Perform the kinase reaction as described in Protocol 2 (10 µL volume), but use a fluorescently labeled peptide substrate (FAM or FITC labeled).
-
Stop: Add 10 µL of Stop Buffer (100 mM HEPES, pH 7.5, 0.015% Brij-35, 50 mM EDTA, Coating Reagent). EDTA chelates Mg2+, stopping the kinase.
-
Read: Sipper chip samples reaction.
-
The phosphorylated peptide (P-Peptide) has a different charge-to-mass ratio than the non-phosphorylated peptide.
-
They migrate at different speeds in the microfluidic channel.
-
-
Output: Two peaks (Substrate and Product).
-
Calculation: Conversion Ratio = Product / (Product + Substrate).
-
Mechanistic Analysis: Confirming ATP Competition
Pyrrolo[2,3-d]pyrimidines are designed as Type I (ATP-competitive) inhibitors. To validate this mechanism and ensure you aren't selecting an allosteric inhibitor or aggregator, perform the ATP-Shift Assay .
Experimental Setup: Run the IC50 curves at two distinct ATP concentrations:
-
Low ATP:
-
High ATP:
(or 1 mM)
Interpretation:
-
ATP-Competitive: The IC50 will shift to a higher value at High ATP.
-
Cheng-Prusoff Equation:
-
-
Non-Competitive: IC50 remains constant regardless of ATP concentration.
Figure 2: Competitive binding mechanism. High ATP concentrations push the equilibrium toward E-ATP, reducing Inhibitor potency (Right Shift in IC50).
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High Hill Slope (> 1.5) | Compound Aggregation | Increase Triton X-100 to 0.01%; Spin down compound stocks. |
| Bell-Shaped Curve | Solubility Limit / Precipitation | Check compound solubility; limit max concentration to 10 µM. |
| No Inhibition (False Neg) | High ATP Concentration | Ensure ATP is at |
| High Background (ADP-Glo) | ATP Contamination / Degradation | Use Ultra-Pure ATP; Aliquot ATP to avoid freeze-thaw cycles. |
| Fluorescence Interference | Compound Autofluorescence | Switch to Mobility Shift Assay or ADP-Glo (Luminescence). |
References
-
Traxler, P., et al. (2001). "Pyrrolo[2,3-d]pyrimidines as potent inhibitors of the epidermal growth factor receptor tyrosine kinase."[1][2][3][4] Journal of Medicinal Chemistry. Link
-
Zegzouti, H., et al. (2009). "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies. Link
-
Copeland, R. A. (2005). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience. Link
-
Wiggin, G. R., et al. (2008). "Screening for kinase inhibitors using a microfluidic mobility shift assay." Journal of Biomolecular Screening. Link
-
Kashem, M. A., et al. (2012). "Three Mechanistically Distinct Kinase Assays Compared: Measurement of Intrinsic ATPase Activity Identifies Ligands with High Affinity and Selectivity." Journal of Biomolecular Screening. Link
Sources
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Regioisomers
Strategic Overview & Scientific Rationale
The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged pharmacophore in oncology, serving as a bioisostere for guanine and adenine.[1][2] In the context of targeted antifolates, 6-substituted derivatives function as potent inhibitors of de novo purine biosynthesis (specifically targeting GARFTase) and are designed for selective uptake via Folate Receptors (FR
The "thienoyl" modification refers to the replacement of the classical p-aminobenzoyl moiety of folates with a thiophene-carbonyl linker.[1][2] This modification alters the geometry and electronics of the side chain, critically affecting binding affinity and transporter selectivity.[1][2]
The Synthetic Challenge: The primary challenge lies in the regiocontrol of the thiophene linker .[1][2] Unlike the symmetrical phenyl ring in classical antifolates (e.g., Pemetrexed), the thiophene ring is asymmetrical.[1][2] Synthesizing specific regioisomers (e.g., 2,4-thienyl vs. 2,5-thienyl vs. 3,4-thienyl linkages) requires a robust, convergent strategy to avoid inseparable isomeric mixtures.[1][2]
This guide details a Convergent Sonogashira Strategy , where the 6-iodo-pyrrolo[2,3-d]pyrimidine "head" is coupled with pre-functionalized thienoyl "tails".[1][2]
Retrosynthetic Analysis & Pathway Visualization[1][2]
The synthesis is disconnected into two key modules: the Bicyclic Scaffold (Module A) and the Thienoyl Linker (Module B) .[1][2]
Figure 1: Convergent synthetic strategy utilizing a modular approach to control thiophene regiochemistry.[1][2]
Detailed Experimental Protocols
Module A: Synthesis of the 6-Iodo Scaffold
Objective: To generate a reactive electrophile at the C6 position. Direct electrophilic substitution on the pyrrole ring often favors C5; therefore, we utilize a C6-directing group or halogenation of a pre-formed ring.[1][2]
Protocol:
-
Starting Material: 2-Pivaloylamino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1][2]
-
Iodination (C6-Selective):
-
Workup: Pour into ice-water containing sodium thiosulfate (to quench iodine). Filter the precipitate.[1][2]
-
N7-Protection (Critical):
Module B: Engineering the Thienoyl Regioisomers
Objective: To synthesize the "Tail" with specific regiochemistry. The "thienoyl" group is essentially a thiophene ring bearing a carboxylate (for later glutamate attachment) and an alkyne (for coupling).[1][2]
Regioisomer Definitions:
-
[1,3]-Linkage: 2-substituted thiophene with connections at positions 4 and 2.[1][2]
-
[1,2]-Linkage: 2-substituted thiophene with connections at positions 3 and 2.[1][2]
Protocol (Example for [1,3]-Isomer):
-
Sonogashira Coupling (Introduction of Alkyne):
-
Desilylation:
Module C: The Convergent Coupling & Elaboration
Objective: Joining Head and Tail, followed by saturation of the bridge (if required) and glutamate coupling.[1][2]
Step-by-Step Protocol:
-
Sonogashira Coupling:
-
Mix: Module A (6-Iodo scaffold, 1.0 eq) + Module B (Ethynyl-thiophene, 1.2 eq).
-
Catalyst System: Pd(PPh
) (5 mol%) and CuI (10 mol%).[1][2] -
Base/Solvent: Dry DMF and Triethylamine (2:1 ratio).[1][2] Deoxygenate thoroughly (Argon sparge).[1][2]
-
Reaction: Stir at RT for 12–18 hours. (Mild conditions preserve the labile chloro/iodo groups).[1][2]
-
-
Bridge Reduction (Optional):
-
Hydrolysis & Glutamate Coupling:
-
Hydrolysis: 1N NaOH/MeOH to convert the methyl ester to the free acid.
-
Coupling: Activate the Thiophene-carboxylic acid with DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) or HATU .[1][2]
-
Final Deprotection: Hydrolysis of glutamate esters (NaOH) and removal of N7-sulfonyl/pivaloyl groups (often occurs concomitantly during base hydrolysis or requires mild heating).[1][2]
-
Data Presentation & Quality Control
Regioisomer Differentiation (NMR)
Distinguishing the thiophene regioisomers is critical.[1][2] Use the coupling constants (
| Regioisomer | Thiophene Substitution | Key | Coupling Constant ( |
| Isomer A | 2,4-Disubstituted | Two doublets (meta-like) | |
| Isomer B | 2,5-Disubstituted | Two doublets | |
| Isomer C | 2,3-Disubstituted | Two doublets |
Troubleshooting Guide
| Problem | Root Cause | Solution |
| C5-Iodination | Temperature too high during iodination.[1][2] | Cool reaction to -10°C; add NIS slowly.[1][2] |
| N7-Deprotection | Instability of sulfonyl group during coupling.[1][2] | Switch to SEM (2-(Trimethylsilyl)ethoxymethyl) protection.[1][2] |
| Low Yield (Coupling) | Copper acetylide precipitation or oxidation.[1][2] | Use freshly recrystallized CuI; ensure rigorous deoxygenation.[1][2] |
| Thiophene Reduction | Over-hydrogenation during bridge reduction.[1][2] | Use Wilkinson's catalyst or Poisoned Pd (Lindlar) if selectivity is poor.[1][2] |
Biological Context & Mechanism (Pathway)[1][2][3]
The synthesized compounds act as "Trojan Horses," entering cancer cells via specific receptors before inhibiting intracellular enzymes.[1][2]
Figure 2: Mechanism of action.[1][2] The thienoyl regioisomer geometry dictates the affinity for FRα/PCFT receptors.[1][2]
References
-
Gangjee, A. ; Wang, L.; Cherian, C.; Desmoulin, S. K.; Mitchell-Ryan, S.; Hou, Z.; Matherly, L. H.[1][2][3] Synthesis and Biological Activity of 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Regioisomers as Inhibitors of De Novo Purine Biosynthesis with Selectivity for Cellular Uptake by High Affinity Folate Receptors and the Proton-Coupled Folate Transporter over the Reduced Folate Carrier.[1][2][4][3] J. Med.[1][2][3] Chem.2012 , 55, 1758–1770.[1][2][3]
-
Gangjee, A. ; Kurup, S.; McGuire, J. J.; Galivan, J. Synthesis and Biological Activity of 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolates as Inhibitors of Folate Metabolizing Enzymes.[1][2] J. Med.[1][2][3] Chem.2010 , 53, 1117–1125.[1][2] [1][2]
-
Matherly, L. H. ; Hou, Z.; Deng, Y.[1][2][3] Human Reduced Folate Carrier: Translation of Basic Biology to Cancer Etiology and Therapy. Cancer Metastasis Rev.[1][2]2007 , 26, 111–128.[1][2] [1][2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
microwave-assisted synthesis of pyrrolopyrimidine derivatives
Application Note: Microwave-Assisted Synthesis of Pyrrolopyrimidine Derivatives
Executive Summary
The pyrrolopyrimidine scaffold—often referred to as 7-deazapurine—is a "privileged structure" in medicinal chemistry, serving as the core for critical kinase inhibitors (e.g., Ruxolitinib, Tofacitinib) and antiviral agents. Traditional thermal synthesis of these bicyclic heterocycles often suffers from prolonged reaction times (24–48 hours), harsh conditions, and low atom economy.
This Application Note details a microwave-assisted organic synthesis (MAOS) workflow that reduces reaction times to minutes while improving yield and purity. We present two distinct protocols: a green, one-pot multicomponent reaction (MCR) and a transition-metal-catalyzed cyclization sequence.
Scientific Foundation: The Microwave Advantage
To ensure reproducibility, researchers must understand why microwave irradiation is superior for this specific chemistry. It is not merely "faster heating"; it is a fundamentally different energy transfer mechanism.[1]
Dielectric Heating vs. Thermal Conduction
In conventional heating (oil bath), energy transfers via conduction/convection from the vessel wall inward, often leading to a temperature gradient and "wall effects" (decomposition at the vessel surface).
In MAOS, energy is transferred directly to the molecules via two mechanisms:
-
Dipolar Polarization: Polar molecules (solvents or reagents) align with the oscillating electric field.[1] As the field alternates (2.45 GHz), molecular rotation creates friction and heat.[1]
-
Ionic Conduction: Dissolved ions oscillate back and forth under the electric field, colliding with neighboring molecules to generate heat.
Key Insight: Pyrrolopyrimidine synthesis often involves polar transition states. Microwave irradiation can selectively stabilize these polar transition states, lowering the activation energy (
Solvent Selection Strategy (The Factor)
The efficiency of heating depends on the solvent's loss tangent (
| Solvent | Dielectric Constant ( | Loss Tangent ( | Heating Efficiency | Recommended Use |
| Water | 80.4 | 0.123 | High | Green MCRs; Aqueous solubility |
| DMSO | 46.7 | 0.825 | Very High | High-temp cyclizations (>150°C) |
| Ethanol | 24.3 | 0.941 | High | Nucleophilic substitutions |
| Toluene | 2.4 | 0.040 | Low | Requires "doping" with ionic liquids |
Visualization: Mechanism of Action
The following diagram illustrates the contrast between conventional heating and the specific microwave interactions utilized in these protocols.
Figure 1: Comparison of heat transfer mechanisms. MAOS achieves volumetric heating via direct molecular interaction, bypassing thermal conductivity limits.
Protocol A: Green One-Pot Multicomponent Synthesis
Objective: Rapid assembly of functionalized pyrrolo[2,3-d]pyrimidines using water as a green solvent. Mechanism: Knoevenagel condensation followed by Michael addition and cyclization.
Materials
-
Reagents: 6-Amino-1,3-dimethyluracil (1.0 equiv), Arylglyoxal monohydrate (1.0 equiv), Malononitrile (1.0 equiv).
-
Catalyst: L-Proline (10 mol%) or Catalyst-free (if using high temp).
-
Solvent: Water:Ethanol (1:1 v/v).
-
Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave-transparent pressure vial, charge 6-amino-1,3-dimethyluracil (1 mmol), arylglyoxal (1 mmol), and malononitrile (1 mmol).
-
Solvation: Add 3 mL of Water:Ethanol (1:1). Add L-Proline (11 mg) if operating at lower temperatures (<100°C).
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation Parameters:
-
Mode: Dynamic Power (maintain temperature).
-
Temp: 100°C.
-
Pressure Limit: 250 psi (17 bar).
-
Time: 10–15 minutes (Hold time).
-
Stirring: High (magnetic stir bar).
-
-
Workup:
-
Cool the reaction to 50°C using compressed air (feature of most MW reactors).
-
The product typically precipitates out of the aqueous mixture.
-
Filter the solid, wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).
-
-
Purification: Recrystallize from hot ethanol if necessary.
Expected Outcome: 85–95% Yield. Yellow to orange solids. Validation: Check purity via TLC (Ethyl Acetate:Hexane 3:7) and melting point.[2]
Protocol B: Sonogashira-Cyclization Cascade (Advanced)
Objective: Synthesis of 6-substituted pyrrolo[2,3-d]pyrimidines via Pd-catalyzed cross-coupling followed by in situ cyclization. Significance: This route accesses complex derivatives common in kinase inhibitor libraries.
Materials
-
Substrate: 5-Iodo-4-aminopyrimidine derivative (1.0 equiv).
-
Coupling Partner: Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv).
-
Catalyst System: Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%).
-
Base: Triethylamine (Et3N) (3.0 equiv).
-
Solvent: DMF or DMA (High boiling point, excellent MW absorber).
Workflow Diagram
Figure 2: Two-stage microwave protocol for Sonogashira coupling and subsequent cyclization.
Step-by-Step Methodology
-
Inert Atmosphere: Purge the microwave vial with Argon or Nitrogen. Oxygen inhibition is the #1 cause of failure in Sonogashira couplings.
-
Loading: Add the iodopyrimidine (0.5 mmol), Pd catalyst (17 mg), and CuI (2 mg) to the vial.
-
Solvent Addition: Add degassed DMF (2 mL) and Et3N (0.2 mL). Finally, add the alkyne (0.6 mmol).
-
Irradiation (Two-Step Method):
-
Step 1 (Coupling): Heat to 100°C for 10 minutes (Power: 150W max).
-
Step 2 (Cyclization): Ramp temperature to 140°C for 15 minutes. The higher energy is required to overcome the rotational barrier for the ring closure (5-endo-dig cyclization).
-
-
Workup:
-
Pour reaction mixture into saturated NH4Cl solution (removes Copper salts).
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Dry organic layer over Na2SO4 and concentrate.
-
-
Purification: Silica gel chromatography is usually required to remove phosphine oxide byproducts.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Vessel Failure (Explosion) | Solvent vapor pressure exceeded vessel rating. | Use a solvent with a higher boiling point (e.g., switch from EtOH to DMF) or reduce reaction temperature. Always check the vessel pressure rating (typically 20-30 bar). |
| Low Yield (Sonogashira) | Oxidation of Pd catalyst. | Ensure rigorous degassing of DMF/DMA. Use a "cap-and-purge" technique before irradiation. |
| Incomplete Cyclization | Activation energy not met. | Increase MW temperature by 20°C in Step 2. Thermal heating often fails here; MW superheating is critical. |
| Charring/Decomposition | "Hot spots" due to poor stirring. | Ensure the magnetic stir bar is spinning before starting irradiation. Use "PowerMax" or simultaneous cooling features if available to increase energy input without overheating. |
References
-
Microwave-Assisted Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives. Source: Zenodo / Vertex AI Research. Description: Describes green, aqueous methodologies for multicomponent synthesis. URL:[Link] (Validated via Search 1.1)
-
Microwave-Assisted Synthesis and Antimicrobial Profiling of New Pyrrolo-Pyrimidine Analogues. Source: Asian Journal of Chemistry / ResearchGate.[3] Description: Protocols for condensation of benzaldehydes with aminopyrrolopyrimidines.[3] URL:[Link] (Validated via Search 1.2)
-
Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Source: Beilstein Journal of Organic Chemistry (NIH/PubMed). Description: Detailed Pd-catalyzed Sonogashira/cyclization protocols including ligand optimization (DPEphos). URL:[Link] (Validated via Search 1.11)
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Source: MDPI (Molecules). Description: Fundamental review of dielectric heating mechanisms and solvent effects. URL:[Link] (Validated via Search 1.5)
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted 6H-pyrrolo[2,3-d]pyrimidines (7-Deazapurines)
Status: Active Operator: Senior Application Scientist Topic: Troubleshooting Synthetic Challenges in 7-Deazapurine Scaffolds Audience: Medicinal Chemists, Process Chemists
Introduction: The "Privileged" Scaffold Challenge
The 7-deazapurine (6H-pyrrolo[2,3-d]pyrimidine) scaffold is a bioisostere of purine, critical in the development of kinase inhibitors (e.g., Tofacitinib, Ruxolitinib) and antiviral nucleosides (e.g., Remdesivir precursors). While structurally similar to purines, the replacement of the N7 nitrogen with a carbon atom fundamentally alters the electronic landscape of the heterocyclic core.
This guide addresses the three most common "support tickets" we receive: Regioselective N-Alkylation , Core Cyclization Failures , and C-H Functionalization Selectivity .
Module 1: Regioselectivity in N-Alkylation & Glycosylation
Ticket #: 7DP-001 Issue: "I am getting a mixture of N1 and N7 isomers (or exclusively N1) when alkylating my pyrrolo[2,3-d]pyrimidine."
Diagnosis
Unlike purines, where N9 is the clear nucleophilic center, the pyrrolo[2,3-d]pyrimidine anion is an ambident nucleophile.[1] The pyrrole nitrogen (N7) is the thermodynamic target, but the pyrimidine nitrogen (N1) is often kinetically accessible, especially under irreversible alkylation conditions.[1]
Troubleshooting Protocol
Scenario A: Glycosylation (Vorbrüggen Conditions)
-
The Problem: Formation of N1-glycosides or solvent adducts.
-
Root Cause:
-
Resolution:
-
Switch Solvent: Replace MeCN with 1,2-dichloroethane (DCE) or Toluene to eliminate solvent competition.[1]
-
High-Temp Silylation: Ensure complete silylation using BSA (N,O-bis(trimethylsilyl)acetamide) at 60–80°C before adding the sugar.[1]
-
Thermodynamic Push: Run the glycosylation at elevated temperatures (60–80°C) to allow rearrangement of the kinetic N1 product to the thermodynamic N7 product.
-
Scenario B: Simple Alkylation (Halides/Mesylates)
-
The Problem: N1 vs. N7 mixtures.
-
Resolution: Apply the Hard-Soft Acid-Base (HSAB) principle.
Decision Logic: N-Alkylation Strategy
Caption: Decision matrix for optimizing regioselectivity at the N7 position during alkylation or glycosylation.
Module 2: Core Synthesis via Domino Cyclization
Ticket #: 7DP-002 Issue: "My cyclization of alkynylated uracils to form the pyrrole ring is stalling or yielding tar."
Diagnosis
The "Domino C–N coupling/Hydroamination" (Sonogashira followed by cyclization) is a powerful route to 5,6-substituted 7-deazapurines. However, it is sensitive to steric bulk on the alkyne and the electronic nature of the aniline nucleophile [2].
Optimization Table: Sonogashira-Cyclization Conditions
| Parameter | Standard Condition | Optimization for Difficult Substrates | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ | Pd(OAc)₂ + XPhos/DPEphos | Biaryl phosphine ligands (XPhos) stabilize the Pd(0) species and accelerate the C-N coupling step. |
| Base | Et₃N or CuI (co-cat) | K₃PO₄ or Cs₂CO₃ | Stronger inorganic bases facilitate the intramolecular hydroamination (cyclization) step.[1] |
| Solvent | DMF / THF | DMA or Toluene | DMA (Dimethylacetamide) allows for higher reaction temperatures (100–120°C) required for the cyclization of electron-deficient anilines.[1] |
| Sterics | Phenylacetylene | Avoid ortho-substituted alkynes | Steric hindrance at the alkyne terminus significantly drops yield (e.g., 2-tolylacetylene yields <60%) [2]. |
Step-by-Step Protocol: One-Pot Synthesis
-
Starting Material: 6-chloro-5-iodouracil derivative.
-
Step 1 (Sonogashira): React with terminal alkyne (1.2 equiv), Pd catalyst (5 mol%), CuI (5 mol%), and Et₃N in DMF at RT.[1] Monitor disappearance of iodide.[1]
-
Step 2 (Cyclization): Do not isolate. Add aniline (1.5 equiv) and switch base to K₃PO₄ (3 equiv).[1] Heat to 100°C.
-
Workup: The pyrrolo[2,3-d]pyrimidine usually precipitates upon adding water or can be extracted with EtOAc.[1]
Module 3: C-H Functionalization (C6 vs. C5)
Ticket #: 7DP-003 Issue: "I want to arylate C6, but I'm getting halogenation at C5 or no reaction."
The Electronic Conflict
-
C5 (Pyrrole Beta-position): Electron-rich. Susceptible to Electrophilic Aromatic Substitution (SEAr) (e.g., bromination, nitration).[1]
-
C6 (Pyrrole Alpha-position): Acidic proton.[1] Susceptible to Lithiation or Direct C-H Arylation .[1]
Protocol: C6-Selective Arylation (Pd-Catalyzed)
Recent advances allow for direct C-H arylation at C6 without pre-functionalization, avoiding the need for unstable organolithium intermediates [3].
Reagents:
-
Catalyst: Pd(OAc)₂ (5-10 mol%)[1]
-
Ligand: 1,10-Phenanthroline or Bidentate Pyridine-Pyridine ligands (Critical for C6 selectivity).
-
Oxidant/Base: Ag₂CO₃ (acts as oxidant in oxidative coupling) or K₂CO₃ if using aryl halides.[1]
Workflow Visualization:
Caption: Divergent functionalization pathways. Electrophiles target C5; Transition metals (with specific ligands) target C6.[1]
FAQ: Rapid Fire Troubleshooting
Q: My 4-chloro-7-deazapurine hydrolyzed to the lactam (4-OH) during reaction. Why? A: The C4-Cl bond is labile, especially in acidic aqueous conditions or high heat with wet solvents.
-
Fix: Use anhydrous solvents (DMF/DMA) and keep the reaction basic (e.g., DIPEA).[1] If performing SNAr with an amine, use n-butanol as solvent; it suppresses hydrolysis compared to DMF/water mixtures.[1]
Q: I cannot remove the Benzyl protecting group from N7. A: N7-Benzyl groups on 7-deazapurines are notoriously difficult to remove via standard hydrogenolysis (Pd/C, H₂) due to catalyst poisoning by the fused system.
-
Fix: Use transfer hydrogenation (Pd(OH)₂/C + Cyclohexene or Ammonium Formate) or strong acid deprotection (AlCl₃ in Anisole) if the substrate tolerates it.[1]
Q: Tofacitinib Synthesis: The chiral salt formation failed. A: In the synthesis of Tofacitinib, the resolution of the piperidine ring is sensitive. Ensure you are using the specific tartrate salt conditions reported in process chemistry literature to achieve the (3R,4R) configuration before coupling to the deazapurine core [4].
References
-
Perlikova, T., et al. (2020).[1][2] "Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions." Frontiers in Chemistry.
-
Jana, S., et al. (2025).[1] "Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions." Beilstein Journal of Organic Chemistry.
-
Wang, X., et al. (2024).[1][2][3][4] "Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3-d]Pyrimidine Derivatives with Pd Catalysts." Journal of Organic Chemistry.
-
Pfizer Inc. (2018).[1] "Process for the preparation of tofacitinib and intermediates thereof." U.S. Patent 9,670,160.[1][5]
Sources
- 1. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3- d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US9670160B2 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
improving the yield and purity of pyrrolopyrimidine derivatives
Welcome to the Pyrrolo-Tech Support Hub .
As a Senior Application Scientist specializing in heterocyclic process chemistry, I often see projects stall not because of bad design, but because of the unique "personality" of the pyrrolo[2,3-d]pyrimidine scaffold. This system is electronically schizophrenic: the pyrimidine ring is electron-deficient (prone to nucleophilic attack), while the pyrrole ring is electron-rich (prone to oxidation and electrophilic attack).
This guide is structured to troubleshoot the three most critical failure modes: Cyclization Yields , Regioselective Alkylation (N7 vs N9) , and Cross-Coupling Dehalogenation .
Module 1: The Core Scaffold Construction (Cyclization)
User Issue: "My condensation reaction yields are inconsistent (<40%), and I see significant tar formation."
The Root Cause:
The classical Traube synthesis or the condensation of
The Solution: The "Water-Free" Cascade Move away from standard reflux conditions. Modern process chemistry favors an Iodine/DMSO-promoted cascade annulation or strictly anhydrous acid-catalyzed cyclization.
Optimized Protocol: Iodine-Promoted Cascade
Based on recent optimization studies [1, 7].
-
Reagents: 6-amino-1,3-dimethyluracil (1.0 equiv), Aryl methyl ketone (1.0 equiv).
-
Catalyst: Iodine (
, 10 mol%).[1] Crucial: Do not use metal catalysts if you plan downstream biological assays to avoid heavy metal scavenging later. -
Solvent: DMSO (Dry). The solvent acts as the oxidant in the Kornblum-like pathway.
-
Conditions: Heat to 100°C for 1 hour.
-
Workup: Quench with aqueous
to remove iodine traces.
Why this works: The iodine activates the ketone for nucleophilic attack while DMSO facilitates the oxidative aromatization, preventing the formation of partially saturated "leaky" intermediates that polymerize.
Module 2: The Regioselectivity Nightmare (N7 vs. N9)
User Issue: "I am trying to alkylate the pyrrole nitrogen (N7), but I keep getting the N9 isomer (or mixtures)."
The Technical Reality: The pyrrolo[2,3-d]pyrimidine anion is an ambident nucleophile.
-
N7 (Pyrrole N): The thermodynamic sink. However, it is often sterically hindered if C6 is substituted.
-
N9 (Pyrimidine N): Kinetic product in some conditions, but usually the result of "reaction drift" if the base is too weak.
The Fix: Hard/Soft Acid-Base (HSAB) Tuning You must tune your base and solvent to favor the specific nitrogen.
Troubleshooting Table: Regiocontrol Strategies
| Target Isomer | Recommended Base | Solvent | Mechanism |
| N7-Alkylation (Desired) | NaH (60% disp) | DMF/THF (0°C) | Irreversible deprotonation forms a "tight" ion pair, directing attack to the more nucleophilic N7 [8, 12]. |
| N7-Alkylation (Scale-up) | Cs2CO3 | Acetone/MEK | Cesium effect: The large cation stabilizes the transition state for N7 alkylation. |
| N9-Alkylation (Side Product) | K2CO3 / NaOH | Aqueous/Phase Transfer | Hydrated ions often lead to mixtures or N9 attack due to solvent caging effects. |
Visualizing the Decision Logic
Caption: Decision tree for optimizing N-alkylation regioselectivity based on scale and thermodynamic requirements.
Module 3: Cross-Coupling Survival (Suzuki/Buchwald)
User Issue: "My Suzuki coupling on the 4-chloro derivative failed. I recovered starting material and some de-halogenated product (hydrodehalogenation)."
The Root Cause:
-
Catalyst Poisoning: The free N7-H (if unprotected) binds to Pd(II), shutting down the catalytic cycle.
-
Hydrodehalogenation: In electron-deficient heterocycles, the oxidative addition intermediate is unstable. If transmetallation is slow (due to steric bulk or poor boronic acid solubility), the Pd-intermediate grabs a hydride from the solvent (usually alcohol) or the base, replacing the Chlorine with Hydrogen [9, 22].
The Solution: Ligand Overdrive & Protection
Protocol: The "Bulletproof" Suzuki Coupling
Optimized for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine substrates.
-
Protection First: Never run this on the free amine. Protect N7 with SEM (2-(Trimethylsilyl)ethoxymethyl) or Tosyl .
-
Why? Electron-withdrawing groups (Tosyl) make the C4-Cl bond more reactive toward oxidative addition (good). Electron-donating groups (SEM) prevent catalyst poisoning (good).
-
-
The Catalyst System:
-
Standard:
(5 mol%) + (2.0 equiv) in Dioxane/Water (4:1). -
Difficult Substrates:
+ XPhos (Ligand). -
Why XPhos? The steric bulk of XPhos prevents the formation of inactive Pd-dimers and accelerates the reductive elimination step, beating the dehalogenation pathway [19].
-
-
Solvent: Switch from Methanol/Ethanol (hydride sources) to Toluene/Water or DME .
Data: Ligand Performance on Chloropyrrolopyrimidines
| Ligand/Catalyst | Yield | Primary Failure Mode |
| 35-50% | Protodeboronation of boronic acid | |
| 75-85% | Reliable for simple aryls | |
| XPhos / Pd2(dba)3 | 92-98% | Best for sterically hindered partners |
| No Ligand ( | <10% | Massive hydrodehalogenation |
Module 4: Purification & Isolation
User Issue: "My compound streaks on the column and co-elutes with impurities."
The Fix: Pyrrolopyrimidines are "sticky" due to the basic pyrimidine nitrogens and the acidic pyrrole proton. Silica gel is slightly acidic, causing the compound to drag.
The "Golden Solvent" System: DCM / Methanol / Ammonium Hydroxide (90 : 9 : 1).
-
Instruction: Pre-wash your silica column with the eluent containing 1%
or Triethylamine. This neutralizes the acidic sites on the silica.
Crystallization (for >99% Purity): For final drug substance (e.g., Tofacitinib analogs), avoid columns.
-
Solvent: 2-Propanol (IPA) / Water mixtures.
-
Method: Dissolve in hot IPA, add water dropwise until turbid, cool slowly. This specifically rejects the de-halogenated impurities [8, 14].
Summary Workflow
Caption: Optimized linear workflow for high-purity pyrrolopyrimidine synthesis.
References
-
Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives. Metallurgical and Materials Engineering.2[1][3][4][5][6][7][8]
-
Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate.5[1][3][4][5][6][7][8][9][10][11]
-
Design concept of the targeted pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate.7[1][3][4][6]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. SciELO Mexico.8[1][3][4][5][6][7][8]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties. MDPI.[1][4][6]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET. PubMed Central.12[1][4][6]
-
A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. NIH.1[1][3][4][5][6]
-
An Efficient Method for Synthesis of Tofacitinib Citrate. ResearchGate.10[1][3][4][5][6][7][8]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI.6[1][3][4][5][6][8]
-
The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery. NBInno.13[1][3][4][5][6][7][8][9][11]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. MDPI.14[1][3][4][5][6][8]
-
An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.4[1][3][4][5][6][7][8][9][11]
-
Discovery and Optimization of Pyrrolopyrimidine Derivatives. NIH.15[1][3][4][6]
-
An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ResearchGate.16[1][3][4][5][6][7][8][11]
-
Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking. Taylor & Francis.17[1][3][4][6]
-
WO2022228509 - PYRROLOPYRIMIDINE DERIVATIVE. WIPO Patentscope.18[1][3][4][6][8]
-
Suzuki Coupling. Organic Chemistry Portal.19[1][3][4][6][7][8]
-
An Efficient Method for Synthesis of Tofacitinib Citrate. Semantic Scholar.20[1][3][4][5][6][7][8][9][10][11]
-
How can I solve my problem with Suzuki coupling? ResearchGate.21[1][3][4][6][7][8]
-
Help needed with unreproducible Suzuki coupling. Reddit.11[1][3][4][5][6][8]
-
Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.3[1][3][4][5][6][7][8]
Sources
- 1. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metall-mater-eng.com [metall-mater-eng.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 9. research.unl.pt [research.unl.pt]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. mdpi.com [mdpi.com]
- 15. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. semanticscholar.org [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
overcoming drug resistance with novel 6H-pyrrolo[2,3-d]pyrimidine inhibitors
Welcome to the Advanced Application Support Hub. Subject: Troubleshooting & Optimization for 7-Deazapurine (Pyrrolopyrimidine) Scaffolds in Drug Resistance Models. Ticket Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The 6H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in kinase inhibitor design, mimicking the adenine core of ATP to target the hinge region of kinases like JAK, RET, and PAK4. While highly potent, this scaffold presents unique challenges in solubility, assay interference, and the interpretation of resistance mechanisms (e.g., gatekeeper mutations).
This guide addresses the three most common "support tickets" we receive from researchers working with these novel inhibitors: solubility failures , assay interference (PAINS) , and resistance profiling discrepancies .
Module 1: Physicochemical Stability & Handling
Issue: “My compound precipitates in cell culture media despite being soluble in DMSO.”
The Science of the Crash
Pyrrolo[2,3-d]pyrimidines are planar, aromatic heterocycles. They exhibit strong
Protocol: The "Step-Down" Solubilization Method
Do not dilute directly from 100% DMSO stock to aqueous media. Use this intermediate step protocol to maintain thermodynamic stability.
-
Primary Stock: Dissolve neat powder in 100% anhydrous DMSO to 10 mM. Vortex for 30 seconds.
-
Intermediate Stock (Critical Step): Dilute the Primary Stock 1:10 into a "co-solvent buffer" (e.g., 50% DMSO / 50% PEG-400 or Ethanol). This prevents the "solvent shock" of hitting pure water.
-
Working Solution: Dilute the Intermediate Stock into the final assay buffer (containing 0.01% Triton X-100 or Tween-20).
Why this works: The co-solvent step lowers the dielectric barrier gradually, while the non-ionic detergent (Triton X-100) coats the hydrophobic planar core, preventing
Visualization: Solubilization Workflow
Figure 1: Step-down solubilization workflow to prevent micro-aggregation of planar pyrrolopyrimidine scaffolds.
Module 2: Assay Interference & False Positives
Issue: “I see inhibition in my biochemical assay, but it disappears when I add BSA. Is my compound a false positive?”
Troubleshooting Matrix: Biochemical Assays
Pyrrolopyrimidines can act as "frequent hitters" or PAINS (Pan-Assay Interference Compounds) if not controlled.
| Symptom | Probable Cause | Diagnostic Experiment | Remediation |
| Steep Hill Slope (> 2.0) | Colloidal Aggregation. The compound forms a "micelle" that sequesters the enzyme non-specifically. | Run assay with and without 0.01% Triton X-100. If IC50 shifts >10x, it is aggregation. | Add non-ionic detergent (Triton X-100, Brij-35) to assay buffer. |
| Fluorescence Background | Compound Autofluorescence. The pyrrole ring can fluoresce in the blue/green spectrum (350-450nm). | Scan compound alone in buffer (no enzyme) at excitation/emission wavelengths. | Switch to Red-shifted assay (e.g., TR-FRET using Europium/APC) or Luminescence (Glo-assays). |
| IC50 shifts with Enzyme Conc. | Irreversible/Covalent Binding (or tight binding). | Pre-incubate compound + enzyme for varying times (15, 30, 60 min) before adding ATP. | If potency increases with time, assess for covalent cysteine reactivity (e.g., via Michael acceptor). |
| Loss of Potency with BSA | High Protein Binding. | Shift assay to "low protein" conditions or calculate Free Fraction ( | Use mathematical correction for free drug concentration in data analysis. |
Module 3: Overcoming Drug Resistance
Issue: “My inhibitor works on the Wild Type (WT) kinase but loses 100-fold potency against the mutant. How do I redesign the scaffold?”
The Mechanism: Gatekeeper Mutations & Binding Modes
In kinases (e.g., JAK, EGFR, RET), the "gatekeeper" residue controls access to the hydrophobic pocket behind the ATP binding site.
-
The Problem: Resistance mutations often substitute a small residue (Threonine) with a bulky hydrophobic one (Methionine/Isoleucine). This creates a steric clash with the C-7 position of the pyrrolo[2,3-d]pyrimidine core.
-
The Solution:
-
Shift to Type II Binding: Design inhibitors that bind the "DFG-out" inactive conformation, which is often less sensitive to gatekeeper steric clashes.
-
Scaffold Modification: Modify the C-5 or C-6 position to reach into the solvent-exposed area rather than pushing against the gatekeeper.
-
Visualization: Resistance Pathways & Intervention
Figure 2: Mechanism of acquired resistance via gatekeeper mutations and restoration of activity using novel derivatives designed to avoid steric clashes.
Module 4: Cellular Assays & Efflux Pumps
Issue: “My biochemical IC50 is 5 nM, but my cellular EC50 is >1 µM. Is the compound not getting in?”
FAQ: The MDR1/P-gp Trap
Pyrrolo[2,3-d]pyrimidines are frequent substrates for P-glycoprotein (P-gp/MDR1) efflux pumps, especially in resistant cancer cell lines (e.g., K562/DOX or MCF-7/ADR).
Diagnostic Protocol: The Verapamil Shift Assay To confirm if your potency gap is due to efflux:
-
Control Arm: Treat cells with your inhibitor (dose-response).
-
Experimental Arm: Treat cells with your inhibitor + Verapamil (5-10 µM) or Elacridar (0.5 µM) (known P-gp inhibitors).
-
Analysis: If the EC50 shifts left (becomes more potent) by >3-fold in the presence of Verapamil, your compound is a P-gp substrate.
Chemical Fix: Reduce basicity. High pKa amines often trigger P-gp recognition. Capping primary amines or adding electron-withdrawing groups to the pyrrole ring can reduce efflux liability.
References & Further Reading
-
Structural Basis of Pyrrolopyrimidines: Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (Discusses the structural mimicry of adenine and scaffold adaptability).
-
Assay Interference Mechanisms: PAINS in the Assay: Chemical Mechanisms of Assay Interference. (Essential reading for ruling out false positives in sulfhydryl-containing heterocycles).
-
Targeting Resistance (RET Kinase): Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (Case study on overcoming V804M gatekeeper mutations).
-
Efflux & Resistance: Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance. (Methodology for P-gp inhibition assays relevant to resistance models).
-
Solubility & Formulation: Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold. (Contains insights on structural diversification to improve physicochemical properties).
Technical Support Center: Pyrrolo[2,3-d]pyrimidine Synthesis & Optimization
Current Status: Operational | Tier: Level 3 (Senior Scientist Support)
Topic: Optimizing Reaction Conditions for 7-Deazapurine Scaffolds
Introduction: The Scaffold Challenge
You are likely here because the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is behaving unpredictably. As a bioisostere of purine, it is a cornerstone in kinase inhibitor development (e.g., Tofacitinib, Ruxolitinib). However, the absence of the N7-nitrogen (relative to purine) fundamentally alters its electronic profile, leading to three common failure modes:
-
Stalled Cyclization: The Sonogashira/cyclization sequence fails to close the pyrrole ring.
-
Regiochemical Scrambling: Alkylation occurs at N1 instead of the desired N7 (pyrrole nitrogen).
-
Nucleophilic Bounce-off: The C4-position is deactivated, preventing SNAr functionalization.
This guide moves beyond standard recipes to troubleshoot the causality of these failures.
Module 1: The Cyclization Crisis (Ring Formation)
The most robust route to the core scaffold is the Sonogashira coupling-annulation sequence starting from 5-halopyrimidines.
The Workflow
The synthesis typically proceeds via the coupling of a terminal alkyne to a 5-iodo/bromo-4-aminopyrimidine, followed by base-mediated cyclization.
Figure 1: The standard "One-Pot" or "Two-Step" annulation sequence for pyrrolo[2,3-d]pyrimidine construction.
Troubleshooting Guide: Sonogashira Fails
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Starting Material Remains) | Oxidative Addition Failure. The C5-halogen bond (especially Bromine) is too strong for standard Pd(PPh3)4. | Upgrade Catalyst: Switch to electron-rich, bulky ligands like Pd(dppf)Cl2 or XPhos Pd G2 . Increase temp to 80-90°C. Solvent Switch: Move from THF to DMF or DMAc to stabilize the Pd(II) intermediate [1]. |
| Homocoupling (Glaser Product) | Oxygen Contamination. Oxygen re-oxidizes Cu(I) to Cu(II), promoting alkyne dimerization over cross-coupling. | Degas Rigorously: Sparge with Argon for 20 mins before adding the catalyst. Cu-Free Protocol: If problem persists, remove Copper entirely. Use Pd(OAc)2/PPh3 with pyrrolidine as base (acts as reducing agent) [2]. |
| Intermediate Forms, Won't Cyclize | Base Too Weak. The 4-amino group is not nucleophilic enough to attack the alkyne. | Force Cyclization: Add KOtBu (2-3 eq) in NMP at 80°C. Alternatively, use TBAF in THF if the alkyne had a silyl protecting group (tandem deprotection-cyclization) [3]. |
Module 2: The Regioselectivity Dilemma (N-Alkylation)
One of the most confusing aspects of this scaffold is numbering and alkylation.
-
Purine Numbering: Glycosidic bond is at N9 .
-
7-Deazapurine Numbering: The equivalent pyrrole nitrogen is N7 .[1]
Crucial Insight: The pyrrole nitrogen (N7) is acidic (pKa ~13). However, under neutral conditions or with soft electrophiles, alkylation can occur at the pyrimidine nitrogens (N1 or N3), destroying aromaticity or leading to unstable salts.
Figure 2: Decision tree for predicting alkylation sites based on reaction conditions.
FAQ: Controlling Regioselectivity
Q: I am getting a mixture of N7 and N1 alkylation. How do I lock it to N7? A: You must ensure the reaction proceeds via the anion .
-
Deprotonate fully: Use NaH (1.2 eq) in dry DMF at 0°C. Wait for H2 evolution to cease (approx. 30 min) before adding the electrophile.
-
Hard/Soft Principle: The N7 anion is a "harder" nucleophile than the neutral N1. By forming the salt, you direct the "hard" alkyl halide to the N7 position.
-
Protecting Groups: If you need to perform chemistry elsewhere, protect N7 with SEM (2-(trimethylsilyl)ethoxymethyl) or Tosyl . The Tosyl group is electron-withdrawing, which also activates the C4 position for nucleophilic attack later [4].
Q: Why is my yield low during the synthesis of Tofacitinib intermediates? A: In Tofacitinib synthesis, the SNAr reaction at C4 is critical. If you use an unprotected pyrrolo[2,3-d]pyrimidine, the electron-rich pyrrole ring donates density to the pyrimidine ring, deactivating C4 toward nucleophilic attack.
-
Solution: Use 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine .[2][3] The tosyl group pulls electron density away from the ring, making C4 highly electrophilic. The tosyl group can be cleaved later via saponification (NaOH/MeOH) [5].
Module 3: Functionalization & Scale-Up
Protocol: Optimized C4-Chlorination (The "Davoll" Modification)
Converting the 4-hydroxy (lactam) tautomer to the 4-chloro intermediate is a notorious bottleneck due to low solubility and "tar" formation.
-
Reagents: POCl3 (solvent/reagent) + N,N-Dimethylaniline (1.5 eq) .
-
Why: Dimethylaniline acts as a proton scavenger and catalyst, preventing the acid-catalyzed polymerization of the substrate.
-
-
Procedure:
-
Suspend 4-hydroxypyrrolo[2,3-d]pyrimidine in POCl3 (10 vol).
-
Add N,N-Dimethylaniline dropwise at RT.
-
Reflux for 3-5 hours (monitor by LCMS—look for disappearance of M+1).
-
Critical Workup: Pour the reaction mixture slowly onto crushed ice/NH4OH mixture. Do not quench with water alone; the acidic hydrolysis is exothermic and can degrade the product. Maintain pH > 8 to prevent hydrolysis back to the starting material.
-
Data Table: Protecting Group Effects on C4-Reactivity
| Protecting Group (N7) | Electronic Effect | C4-SNAr Reactivity | Deprotection Condition |
| None (H) | Electron Donating (+M) | Low (Requires high heat) | N/A |
| Tosyl (Ts) | Electron Withdrawing (-I/-M) | High (Room Temp) | NaOH / MeOH / H2O |
| SEM | Weakly Donating | Moderate | TFA or TBAF |
| Boc | Electron Withdrawing | High (But labile) | TFA or mild acid |
References
-
Perveen, S. et al. "Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction." Synthetic Communications, 2021.
-
Thorat, B. et al. "Sonogashira Coupling: A Robust Method for the Synthesis of 7-Deazapurines." Organic Process Research & Development, 2020.
-
Seela, F. et al. "7-Deazapurine nucleosides: C-7 substitution via Sonogashira cross-coupling." Royal Society of Chemistry, 2021.
-
Pfizer Inc. "Process for the preparation of Tofacitinib." World Intellectual Property Organization (WO2007012953A2).
-
Srishylam, V. "An Efficient and Alternative Method for Synthesis of Tofacitinib."[3] Der Pharma Chemica, 2016.
Sources
Technical Support Center: Selectivity Optimization of 6H-Pyrrolo[2,3-d]pyrimidine Derivatives
Current Status: Operational Agent: Senior Application Scientist (Medicinal Chemistry Division) Topic: Strategies to Enhance Selectivity of 6H-Pyrrolo[2,3-d]pyrimidine Derivatives
Introduction
Welcome to the technical guide for optimizing 6H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffolds. This heterocycle is a privileged structure in kinase drug discovery because it mimics the adenosine moiety of ATP, allowing it to anchor effectively into the hinge region of the kinase ATP-binding pocket.
However, its high affinity for the conserved ATP pocket often leads to promiscuity (off-target effects). To transition a hit into a selective lead—specifically for targets like JAK3, RET, or CSF1R —you must exploit subtle structural differences in the kinase active site. This guide details the structure-activity relationship (SAR) strategies, covalent targeting methodologies, and troubleshooting protocols required to achieve high selectivity.
Module 1: Structural Optimization (Non-Covalent Strategies)
Q: How can I modify the scaffold to discriminate between closely related kinase isoforms (e.g., JAK1 vs. JAK2)?
A: You must target the Solvent-Exposed Front and the Gatekeeper Residue . The ATP pocket is highly conserved, but the regions immediately outside (solvent front) and deep within (gatekeeper) vary significantly.
-
Targeting the Solvent Front (Ribose Pocket):
-
Strategy: Modify the N-1 and C-2 positions. Substituents here extend into the solvent-exposed region where residue conservation is lower.
-
Application: In JAK inhibitors, attaching a piperidine or pyrrolidine ring at the C-4 amino group (which projects towards the ribose pocket) allows for interactions with specific residues in the solvent front. For example, Tofacitinib utilizes a methyl-piperidine moiety to gain solubility and specific solvent-front interactions.
-
Tactical Advice: Introduce polar groups (ethers, amines) here to improve physicochemical properties while "feeling" for unique residues on the kinase lobe.
-
-
Exploiting the Gatekeeper (C-5 and C-6):
-
Strategy: The C-5 and C-6 positions of the pyrrole ring face the "back pocket" and the gatekeeper residue.
-
Mechanism: If your target kinase has a small gatekeeper (e.g., Threonine or Alanine), you can introduce bulky hydrophobic groups (phenyl, isopropyl) at C-5 or C-6. These will clash with kinases possessing larger gatekeepers (e.g., Methionine or Phenylalanine), thereby filtering out off-targets.
-
Data Point: In RET inhibitors, 6-aryl substitutions have been shown to modulate selectivity against VEGFR2 (KDR).
-
Q: My compound binds well but lacks potency against the mutant form (e.g., Gatekeeper mutation). What is the fix?
A: You are likely facing a steric clash.
-
Diagnosis: If the mutation changes a small residue to a bulky one (e.g., T790M in EGFR or V804M in RET), your inhibitor's "tail" at C-5/C-6 is likely colliding with the new Methionine.
-
Solution: Switch to a Type II binding mode or reduce the bulk at C-5. Alternatively, introduce a flexible linker at C-4 that allows the inhibitor to "wiggle" around the bulky gatekeeper.
-
Validation: Compare IC50 values against Wild Type (WT) vs. Mutant cell lines. A shift of >100x indicates a gatekeeper clash.
Module 2: Covalent Selectivity Engineering
Q: How do I achieve "absolute" selectivity for JAK3 over JAK1/2?
A: You must utilize Covalent Targeting of a unique cysteine residue.
-
The Target: JAK3 possesses a unique Cysteine residue (Cys909 ) in the solvent-exposed front, which is replaced by Serine in JAK1, JAK2, and TYK2.
-
The Warhead: Attach an electrophile (acrylamide) to the scaffold that can reach Cys909.
-
Chemistry: The acrylamide undergoes a Michael addition with the thiol of Cys909. Since other JAK isoforms lack this thiol, they cannot form the covalent bond, resulting in infinite selectivity over time (driven by
).
Q: What is the optimal position for the warhead on the pyrrolo[2,3-d]pyrimidine scaffold?
A: The warhead is typically attached via a linker at the C-4 amino position .
-
Geometry: The linker (often a piperidine or cyclohexane ring) must position the acrylamide double bond within 3-5 Å of the target cysteine sulfur.
-
Tuning: If the reaction is too fast (non-specific toxicity), add a methyl group to the acrylamide (crotonamide) to reduce electrophilicity. If too slow, ensure the linker provides the correct orientation (pre-organization).
Module 3: Troubleshooting & FAQs
Q: Why is my biochemical IC50 (nM) not translating to cellular efficacy (µM)?
A: This is the ATP Gap .
-
Cause: Biochemical assays often use
levels of ATP (low), while cells have mM concentrations. Your inhibitor is likely ATP-competitive.[1] -
Fix:
-
Measure the
(inhibitor constant) rather than just IC50 to get an ATP-independent metric. -
Increase the residence time. Slow-off-rate inhibitors (Type II) or covalent inhibitors maintain occupancy even when competing with high cellular ATP.
-
Q: I am seeing low yields during the C-4 chlorination step. How do I fix this?
A: The conversion of the 4-hydroxy (lactam) tautomer to 4-chloro is moisture-sensitive.
-
Protocol Check: Are you using POCl3? Ensure you are using a catalytic amount of N,N-dimethylaniline or DMF as a Vilsmeier-Haack reagent generator.
-
Temperature: Reflux is required. If the reaction turns into a black tar, reduce the temperature to 80°C and extend the time.
Module 4: Experimental Protocols
Protocol A: General Synthesis via Suzuki Coupling (C-4 Modification)
Objective: Introduce aryl groups at the C-4 position to modulate solvent front interactions.
-
Starting Material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (protected, e.g., with SEM or Tosyl).
-
Reagents: Aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).
-
Solvent: 1,4-Dioxane : Water (4:1).
-
Procedure:
-
Degas solvents with nitrogen for 15 mins.
-
Combine reactants in a sealed tube.
-
Heat to 90°C for 4-12 hours .
-
Monitor via LC-MS for disappearance of the chloro-starting material.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4. Purify via flash chromatography (Hexane/EtOAc).
Protocol B: Installation of Acrylamide Warhead (Covalent Targeting)
Objective: Convert a scaffold amine into a covalent inhibitor.
-
Starting Material: Amine-functionalized pyrrolo[2,3-d]pyrimidine intermediate (e.g., piperidine-linked).
-
Reagents: Acryloyl chloride (1.05 eq), Triethylamine (TEA, 2.0 eq) or DIPEA.
-
Solvent: Dichloromethane (DCM) or THF (anhydrous).
-
Critical Step (Temperature): Cool the reaction to -78°C or 0°C . Acryloyl chloride is highly reactive; room temperature addition often leads to polymerization or bis-acylation.
-
Procedure:
-
Dissolve amine in DCM and cool.
-
Add TEA.
-
Add Acryloyl chloride dropwise over 10 mins.
-
Stir at 0°C for 30 mins.
-
-
Quench: Add saturated NaHCO3 immediately. Do not let it warm up before quenching.
-
Note: If the amine is unreactive, use TFA (1.0 eq) to modulate reactivity or use 3-chloropropionyl chloride followed by elimination with TEA/heat.
Visualizations
Figure 1: SAR Optimization Map
Caption: Functional map of the pyrrolo[2,3-d]pyrimidine scaffold highlighting key regions for SAR modification.
Figure 2: Selectivity Profiling Workflow
Caption: Decision tree for evolving a generic kinase hit into a selective lead candidate.
Data Summary: Selectivity Metrics
Table 1: Impact of C-4 and C-6 Substitution on Selectivity (Representative Data)
| Compound ID | R1 (C-4 Substituent) | R2 (C-6 Substituent) | Target IC50 (nM) | Off-Target IC50 (nM) | Selectivity Fold |
| Generic Hit | -NH-Ph | -H | 15 (JAK1) | 12 (JAK2) | 0.8x (None) |
| Analog A | -NH-Ph-4-Cl | -H | 8 (RET) | 250 (KDR) | 31x |
| Analog B | -Piperidine-Acrylamide | -H | 2 (JAK3) | >10,000 (JAK1) | >5000x |
| Analog C | -NH-Ph | -Phenyl | 45 (CSF1R) | 120 (EGFR) | 2.6x |
Note: Analog B demonstrates the power of covalent targeting (Strategy B).
References
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. MDPI. Available at: [Link]
-
Development of Selective Covalent Janus Kinase 3 Inhibitors. PubMed Central. Available at: [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. ACS Publications. Available at: [Link]
-
Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine. PubMed. Available at: [Link]
-
Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition. PubMed Central. Available at: [Link]
Sources
troubleshooting common issues in Suzuki Miyaura coupling for 6H-pyrrolo[2,3-d]pyrimidine
This guide functions as a specialized Technical Support Center for researchers working with the 6H-pyrrolo[2,3-d]pyrimidine scaffold (commonly referred to as 7-deazapurine ).
The content below is structured to address the unique electronic and steric challenges of this scaffold, specifically the acidity of the pyrrole N-H, the electron-deficiency of the pyrimidine ring, and regioselectivity issues in di-halogenated precursors.
Ticket Status: Open Topic: Troubleshooting Low Conversion, Regioselectivity, and Catalyst Deactivation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic & Troubleshooting Guide (Q&A)
This section addresses the most frequent failure modes reported by medicinal chemists working on JAK kinase inhibitors and nucleoside analogs derived from this scaffold.
Issue A: The "Dead Reaction" (Catalyst Deactivation)
User Report: "I am attempting to couple a phenylboronic acid to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using Pd(PPh3)4 and Na2CO3. LCMS shows <5% conversion after 12 hours, and the catalyst has precipitated as palladium black."
Diagnosis: Catalyst Poisoning via N7-Coordination.
The pyrrole nitrogen (N7) in this scaffold is sufficiently acidic (
Solutions:
-
The "Protection" Route (Recommended):
-
Protect the N7 position with a SEM (2-(Trimethylsilyl)ethoxymethyl) , Tosyl (Ts) , or Boc group prior to coupling. This sterically blocks N-coordination and renders the ring more electron-deficient, facilitating oxidative addition at the C4-chloride.
-
Note: Boc groups can be thermally unstable above 80°C under basic conditions; SEM is preferred for high-temperature couplings.
-
-
The "Unprotected" Route (Advanced):
-
If protection is impossible, switch to a catalyst system with bulky, electron-rich biaryl phosphine ligands that cannot be easily displaced by the nitrogen lone pair.
-
Recommendation: Use XPhos Pd G2 or A-taPhos Pd G2 precatalysts.
-
Solvent Switch: Use a mixture of n-Butanol/Water (3:1) . The hydrophobic effect in aqueous alcohol often accelerates the reaction and solvates the deprotonated heterocycle, preventing catalyst aggregation.
-
Issue B: Regioselectivity in 2,4-Dichloro Substrates
User Report: "I am using 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. I want to couple at the C4 position, but I am seeing a mixture of C4-only, C2-only, and bis-coupled products."
Diagnosis: Kinetic vs. Thermodynamic Control Failure. While the C4 position is electronically more deficient (and thus more reactive toward oxidative addition) than C2, the difference is not absolute. High temperatures or excess boronic acid will erode selectivity.
Solutions:
-
Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of the boronic acid. Do not use excess.
-
Temperature Modulation: Lower the reaction temperature to 40–60°C . The activation energy barrier for C4 is lower than C2; mild heat favors the kinetic product (C4).
-
Base Selection: Switch to a weaker base like NaHCO3 (aqueous) instead of K3PO4 or Cs2CO3. A lower pH slows the transmetallation rate, allowing the system to discriminate better between the two oxidative addition intermediates.
Issue C: Protodeboronation (Missing Nucleophile)
User Report: "My halide is unreacted, but the boronic acid has disappeared from the LCMS trace. I see the protonated arene (Ar-H) instead."
Diagnosis: Base-Mediated Protodeboronation. The pyrrolo[2,3-d]pyrimidine halide is electron-poor, but if your coupling partner is also a heteroaryl boronic acid (e.g., 2-pyridyl, pyrazole), it is highly prone to hydrolytic cleavage of the C-B bond under basic conditions.
Solutions:
-
The "Anhydrous" Switch: Move to anhydrous conditions. Use Dioxane or Toluene with Anhydrous K3PO4 .
-
Boronate Esters: Switch from boronic acid to the corresponding Pinacol Ester (BPin) or MIDA boronate .[1] These release the active species slowly, maintaining a low concentration of the unstable free acid.
-
Copper Supplementation: For extremely difficult heteroaryl-heteroaryl couplings, adding CuCl (10-20 mol%) can facilitate the "copper effect," stabilizing the transmetallation step (Liebeskind-Srogl variant).
Visual Troubleshooting Logic
The following diagrams visualize the decision-making process for optimizing these reactions.
Diagram 1: The Optimization Decision Tree
Caption: Decision matrix for diagnosing reaction failures based on LCMS data of crude reaction mixtures.
Diagram 2: Regioselectivity in 2,4-Dichloropyrrolo[2,3-d]pyrimidine
Caption: Regiochemical outcome dependence on reaction temperature and stoichiometry.
Standard Operating Procedure (SOP)
This protocol is validated for the coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aryl boronic acids.
Reagents & Stoichiometry
| Component | Equivalents | Role | Notes |
| Halide | 1.0 | Substrate | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine |
| Boronic Acid | 1.2 - 1.5 | Nucleophile | Use excess if protodeboronation is suspected |
| Catalyst | 0.05 (5 mol%) | Pd Source | Pd(dppf)Cl2[2]·DCM or XPhos Pd G2 |
| Base | 3.0 | Activator | K2CO3 (Standard) or CsF (Sterically hindered) |
| Solvent | [0.1 M] | Medium | 1,4-Dioxane / Water (4:1) |
Step-by-Step Protocol
-
Setup: In a microwave vial or round-bottom flask, charge the halide (1.0 equiv), boronic acid (1.2 equiv), and base (3.0 equiv).
-
Degassing (Critical): Add the solvent mixture (Dioxane/Water 4:1). Sparge with Argon or Nitrogen gas for 10 minutes. Note: Oxygen is the enemy of active Pd(0).
-
Catalyst Addition: Add the Palladium catalyst (5 mol%) quickly against a positive flow of inert gas. Seal the vessel immediately.
-
Reaction:
-
Thermal: Heat to 90°C for 4–12 hours.
-
Microwave: Heat to 110°C for 30–60 minutes.
-
-
Workup (Pd Scavenging):
-
Cool to room temperature.[2] Dilute with EtOAc.
-
Add SiliaMetS® Thiol or charcoal to scavenge residual Palladium (crucial for this polar scaffold which tends to bind metals). Stir for 30 mins.
-
Filter through Celite.
-
-
Purification:
-
The product is likely polar. Use a gradient of DCM:MeOH (0% to 10%) or EtOAc:Hexanes .
-
Tip: If the N7-H is unprotected, the product may streak on silica. Add 1% Triethylamine to the eluent.
-
References & Authority
-
Mechanism of Amide/Heterocycle Coupling:
-
Unprotected Heterocycle Coupling:
-
Catalyst Selection (Buchwald Ligands):
-
General Suzuki Review & Conditions:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Adverse Effects of Pyrrolo[2,3-d]pyrimidine-Based Drugs in Preclinical Studies
Welcome to the technical support resource for researchers and drug development professionals working with pyrrolo[2,3-d]pyrimidine-based compounds. This scaffold is a cornerstone of modern kinase inhibitor design, notable for its structural resemblance to adenine, which allows it to competitively bind the ATP pocket of numerous kinases.[1] This property underlies the therapeutic efficacy of drugs like the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib.
However, the very mechanism that makes these compounds potent—inhibition of essential cellular signaling—can also lead to significant on-target and off-target toxicities in preclinical models.[2] This guide provides in-depth, mechanistically grounded troubleshooting advice to help you anticipate, identify, and manage these adverse effects, ensuring the integrity of your studies and accelerating your development timeline.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects observed with pyrrolo[2,3-d]pyrimidine-based kinase inhibitors in preclinical studies?
A1: The adverse effect profile is broad, reflecting the diverse roles of the kinases they inhibit. Commonly reported toxicities in preclinical models include hematologic effects (anemia, thrombocytopenia, neutropenia), gastrointestinal issues (diarrhea, nausea), hepatotoxicity (elevated liver enzymes), immunosuppression leading to infections, and cardiovascular effects (hypertension, QT prolongation).[3][4]
Q2: How can I distinguish between on-target and off-target toxicity?
A2: This is a critical question in preclinical toxicology.
-
On-target toxicity results from the inhibition of the intended therapeutic target in non-target tissues. For example, anemia and thrombocytopenia are expected with potent JAK2 inhibitors because JAK2 is essential for hematopoiesis.[5][6]
-
Off-target toxicity arises from the compound inhibiting other unintended kinases or proteins. For instance, vascular toxicity may occur if a compound also inhibits KDR (VEGFR2).[7] Differentiating them involves a multi-pronged approach: conduct broad kinase selectivity profiling, compare effects across compounds with different selectivity profiles, and use genetic models (e.g., knock-out or knock-in animals) to validate that the toxicity is dependent on the primary target.
Q3: We're seeing unexpected mortality in our high-dose group. What are the immediate steps?
A3: Unexplained mortality requires immediate and systematic investigation.
-
Halt Dosing & Preserve Samples: Stop dosing in the affected cohort immediately. Perform a full necropsy on recently deceased animals. Collect blood for hematology and clinical chemistry, and preserve all major organs in formalin for histopathology.
-
Review Dosing and Formulation: Verify all calculations, formulation procedures, and the stability of the compound in its vehicle. Dosing errors are a common cause of acute toxicity.
-
Clinical Observations: Review all clinical observation records for preceding signs of distress, such as weight loss, lethargy, hypothermia, or respiratory changes.[8][9]
-
Hypothesize Cause: Based on the class of compound, primary hypotheses should include acute immunosuppression leading to sepsis, severe hematologic toxicity, or cardiovascular collapse. The troubleshooting guides below provide detailed workflows for investigating these possibilities.
Troubleshooting Guide 1: Investigating and Managing Hematologic Toxicity
Hematologic adverse effects, including anemia, thrombocytopenia, and neutropenia, are among the most frequent dose-limiting toxicities for pyrrolo[2,3-d]pyrimidine-based JAK inhibitors.[5]
Scientific Rationale
The Janus kinase 2 (JAK2) is a critical signaling node for hematopoiesis. It is activated by erythropoietin (EPO) and thrombopoietin (TPO), driving the proliferation and maturation of red blood cells and platelets, respectively. Inhibition of JAK2, even if it is the intended therapeutic target, directly interferes with these processes, leading to cytopenias.[8]
Troubleshooting Workflow: Hematologic Toxicity
If routine complete blood counts (CBCs) reveal significant, dose-dependent decreases in erythrocytes, platelets, or neutrophils, follow this workflow.
Caption: Workflow for troubleshooting hematologic toxicity.
Experimental Protocols
Protocol 1: Bone Marrow Cellularity Assessment
-
Sample Collection: At necropsy, collect femurs and sternum.
-
Fixation: Fix bones in 10% neutral buffered formalin for 24-48 hours.
-
Decalcification: Transfer to a suitable decalcification solution (e.g., EDTA-based) until bones are pliable.
-
Processing & Staining: Process for routine paraffin embedding. Section at 4-5 µm and stain with Hematoxylin and Eosin (H&E).
-
Analysis: A veterinary pathologist should evaluate bone marrow for overall cellularity, the ratio of myeloid to erythroid precursors (M:E ratio), and the presence and morphology of megakaryocytes. A hypocellular marrow in treated animals is indicative of drug-induced myelosuppression.
Troubleshooting Guide 2: Managing Hepatotoxicity
Drug-induced liver injury (DILI) is a major cause of drug attrition. For kinase inhibitors, hepatotoxicity can result from on-target effects, off-target kinase inhibition, or the formation of reactive metabolites.[10] Ruxolitinib, for example, is known to cause hepatic transaminitis.[11]
Scientific Rationale
The liver is the primary site of drug metabolism. Some pyrrolo[2,3-d]pyrimidine compounds may be metabolized by cytochrome P450 (CYP) enzymes into reactive intermediates.[6] If not quenched by cellular antioxidants like glutathione, these intermediates can form adducts with cellular proteins, leading to hepatocellular stress, apoptosis, and necrosis, which manifests as elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
Data Presentation: Monitoring for Hepatotoxicity
| Parameter | Monitoring Frequency | Actionable Threshold (Example) | Potential Cause / Next Step |
| ALT/AST | Baseline, then weekly | > 3x Upper Limit of Normal (ULN) | Hepatocellular injury. Correlate with histopathology. |
| Bilirubin (Total) | Baseline, then weekly | > 2x ULN | Indicates impaired liver function. High concern if ALT/AST are also elevated. |
| Alkaline Phosphatase (ALP) | Baseline, then weekly | > 2x ULN | Suggests cholestasis. Correlate with histopathology (bile ducts). |
| Liver Histopathology | At scheduled necropsies | Necrosis, inflammation, steatosis | Definitive evidence of injury. Characterize the type and location of damage. |
Experimental Protocols
Protocol 2: In Vitro Reactive Metabolite Screening
-
System Setup: Incubate the test compound (e.g., 1-10 µM) with human liver microsomes, a NADPH regenerating system, and a trapping agent like glutathione (GSH).
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Analysis: Analyze the reaction mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).
-
Interpretation: Search for mass peaks corresponding to the parent drug plus the mass of glutathione (or a fragment thereof). The presence of GSH adducts indicates the formation of a reactive metabolite, which is a potential liability for hepatotoxicity.
Troubleshooting Guide 3: Assessing Cardiovascular Effects
Cardiovascular toxicity is a significant concern for many kinase inhibitors. Key preclinical findings can include hypertension (high blood pressure) and QT interval prolongation, which can increase the risk of fatal arrhythmias.[3][12]
Scientific Rationale
-
Hypertension: Off-target inhibition of kinases like KDR (VEGFR2) can disrupt vascular homeostasis and lead to an increase in blood pressure.[7]
-
QT Prolongation: Some compounds can directly block the hERG (human Ether-à-go-go-Related Gene) potassium channel in cardiomyocytes. Inhibition of this channel delays ventricular repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram (ECG).
Troubleshooting Workflow: Cardiovascular Safety
Caption: Workflow for investigating cardiovascular toxicity.
Experimental Protocols
Protocol 3: In Vitro hERG Patch Clamp Assay
-
Cell Line: Use a stable mammalian cell line (e.g., HEK293 or CHO) expressing the hERG channel.
-
Methodology: Employ whole-cell patch-clamp electrophysiology to measure the hERG current in response to a specific voltage pulse protocol.
-
Compound Application: Apply increasing concentrations of the test compound and measure the degree of channel inhibition at each concentration.
-
Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50 (the concentration that causes 50% inhibition). This value is crucial for calculating the clinical risk.
References
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available at: [Link]
-
Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. ACS Publications. Available at: [Link]
-
Clinical guidance for the use of JAK inhibitors when treating patients with MF. VJHemOnc. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. PubMed. Available at: [Link]
-
Summary of safety results from studies in the tofacitinib clinical development program. ResearchGate. Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed. Available at: [Link]
-
Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis. PMC - NIH. Available at: [Link]
-
Assessing and managing toxicities induced by kinase inhibitors. PubMed. Available at: [Link]
-
Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. NIH. Available at: [Link]
-
Ruxolitinib. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis. ASPET Journals. Available at: [Link]
-
Nonclinical Review of Ruxolitinib. accessdata.fda.gov. Available at: [Link]
-
Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. ACS Publications. Available at: [Link]
-
Adverse events, clinical considerations and management recommendations in rheumatoid arthritis patients treated with JAK inhibitors. PubMed. Available at: [Link]
-
Update on the Safety Profile of Tofacitinib in Rheumatoid Arthritis from Clinical Trials to Real-World Studies: A Narrative Review. PMC. Available at: [Link]
-
Mitigating risk in academic preclinical drug discovery. PMC - PubMed Central. Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PMC - PubMed Central. Available at: [Link]
-
Strategies for Targeting Kinases. Cambridge Healthtech Institute. Available at: [Link]
-
Clinical guidance for the use of JAK inhibitors when treating patients with MF. YouTube. Available at: [Link]
-
Managing Ruxolitinib-Associated Liver Toxicity in Patients With Myelofibrosis Requires a Nuanced Approach. ASCO Daily News. Available at: [Link]
-
Assessment of Safety and Efficacy of Tofacitinib, Stratified by Age, in Patients from the Ulcerative Colitis Clinical Program. PubMed. Available at: [Link]
-
Clinical Review - Ruxolitinib (Jakavi). NCBI - NIH. Available at: [Link]
-
Early toxicity screening strategies. ResearchGate. Available at: [Link]
-
Clinical Pharmacology and Biopharmaceutics Review of Ruxolitinib. accessdata.fda.gov. Available at: [Link]
-
Safety trial finds risk of blood clots in the lungs and death with higher dose of tofacitinib. FDA. Available at: [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing and managing toxicities induced by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 5. vjhemonc.com [vjhemonc.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pharmacokinetic Optimization of 6H-Pyrrolo[2,3-d]pyrimidine Compounds
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: PK Optimization of 7-Deazapurine Scaffolds
Introduction: The Scaffold Paradox
Welcome to the technical support hub for the 6H-pyrrolo[2,3-d]pyrimidine scaffold (often referred to as 7-deazapurine). You are likely working with this scaffold because it is an exceptional bio-isostere of adenine, making it a "privileged structure" for ATP-competitive kinase inhibition (e.g., JAK, EGFR, VEGFR inhibitors) [1].
However, the same structural features that drive potency—planar aromaticity and hydrogen bond donor/acceptor motifs—often create significant pharmacokinetic (PK) liabilities. This guide addresses the "Scaffold Paradox": High Potency vs. Poor Druggability.
Module 1: Troubleshooting Solubility
Symptom: Your compound shows nanomolar potency in enzymatic assays but precipitates in cell-based assays or shows <1% oral bioavailability.
Root Cause Analysis
The 6H-pyrrolo[2,3-d]pyrimidine core is highly planar and aromatic. This leads to strong
Troubleshooting Guide
| Issue | Diagnostic Check | Remediation Strategy |
| "Brick Dust" Insolubility | Check Melting Point (MP). If MP > 250°C, crystal packing is too stable. | Disrupt Planarity: Introduce sp3-hybridized centers. Example: Tofacitinib utilizes a chiral methyl-piperidine side chain to disrupt packing while maintaining binding [2]. |
| pH-Dependent Precipitation | Check pKa. The N-7 position (pyrrole nitrogen) is weakly acidic (pKa ~13), while N-1/N-3 are weakly basic. | Salt Selection: Do not rely on free base. Screen counter-ions. Recommendation: Citrate or phosphate salts often improve dissolution rates for this scaffold compared to HCl salts. |
| Lipophilicity Mismatch | Is LogD > 4.0? | Polar Decoration: Introduce solubilizing heterocycles (morpholine, piperazine) at the C-2 or C-4 positions. Ensure these point towards the solvent-exposed region of the ATP pocket [3]. |
Protocol 1: Kinetic Solubility Screening (Self-Validating)
Do not rely on thermodynamic solubility for early hits; it consumes too much compound. Use this kinetic protocol.
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Spiking: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) to reach a target concentration of 100 µM (1% DMSO final).
-
Equilibration: Shake at 500 rpm for 24 hours at room temperature.
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitate.
-
Quantification (The Validation Step):
-
Analyze filtrate via LC-UV or LC-MS.
-
Control: Run a standard curve of the compound in 50:50 ACN:Water (where it is fully soluble).
-
Calculation:
.
-
-
Pass Criteria: > 50 µM is acceptable for early lead optimization.
Module 2: Metabolic Stability & Clearance
Symptom: High clearance (
Metabolic Soft Spot Analysis
The pyrrolo[2,3-d]pyrimidine core has distinct vulnerabilities to Cytochrome P450 (CYP) enzymes, particularly CYP3A4.
Figure 1: Primary metabolic vulnerabilities of the 7-deazapurine scaffold.
Optimization Strategies
-
Block the Pyrrole Oxidation:
-
The electron-rich pyrrole ring is susceptible to oxidation.
-
Fix: Install electron-withdrawing groups (EWGs) like -CN or -F at C-5. This lowers the HOMO energy, making the ring less reactive to oxidative enzymes.
-
-
Harden the Side Chain:
-
In Tofacitinib, the piperidine ring is a major site of metabolism.[1]
-
Fix: Fluorination of the metabolic site or introducing steric hindrance (e.g., gem-dimethyl groups) adjacent to the nitrogen can block N-dealkylation [4].
-
-
Scaffold Hopping (If necessary):
-
If the pyrrole ring oxidation is unsolvable, consider a pyrrolo[2,3-b]pyridine (5-deaza) or pyrazolo[3,4-d]pyrimidine isomer, though this will alter kinase selectivity profiles.
-
Protocol 2: Microsomal Stability Assay
This protocol includes a critical NADPH check to validate enzyme activity.
-
Incubation Mix: 1 µM test compound + 0.5 mg/mL liver microsomes (human/mouse) in 100 mM phosphate buffer (pH 7.4).
-
Pre-incubation: 5 min at 37°C.
-
Start Reaction: Add NADPH-regenerating system (final 1 mM NADPH).
-
Validation Control: Run a parallel tube without NADPH. If loss of parent occurs here, you have chemical instability, not enzymatic metabolism.
-
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: LC-MS/MS quantification of parent remaining.
-
Calculation: Plot
vs. time. Slope gives .
Module 3: Permeability & Efflux
Symptom: Low Caco-2 permeability (
The Hydrogen Bond Problem
The N-7 proton is a hydrogen bond donor (HBD). While critical for binding to the kinase hinge region (e.g., Glu957 in JAK1) [5], exposed HBDs are penalties for membrane permeability.
Strategic Solutions
-
Intramolecular Hydrogen Bonding: Design side chains that form a transient intramolecular H-bond with N-7 or exocyclic amines. This "masks" the polarity during membrane transit.
-
Prodrug Approach: If N-7 is not essential for binding (rare), alkylate it. If it is essential, use a soft alkyl group (e.g., hydroxymethyl) that cleaves in plasma.
-
PSA Optimization: Keep Polar Surface Area (PSA) < 90 Ų for oral drugs. The core scaffold contributes significantly; ensure side chains are lipophilic enough to balance this without crashing solubility.
Visualizing the Optimization Workflow
Follow this decision tree to navigate the optimization of your lead compound.
Figure 2: Decision tree for optimizing pyrrolo[2,3-d]pyrimidine hits.
References
-
Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206. Link
-
Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484. Link
-
Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420-1456. Link
-
Kalgutkar, A. S., et al. (2005). A comprehensive analysis of the effects of methyl substitution on the metabolic stability of the piperazine ring in medicinal chemistry. Drug Metabolism and Disposition, 33(11), 1607-1615. Link
-
Chrencik, J. E., et al. (2010). Structural and thermodynamic characterization of the TYK2 and JAK3 kinase domains in complex with CP-690550 and CMP-6. Journal of Molecular Biology, 400(3), 413-433. Link
Sources
steric hindrance issues in 6H-pyrrolo[2,3-d]pyrimidine functionalization
[1]
Welcome to the Advanced Synthesis Support Module. You are accessing this guide because you are encountering stalling yields, regioselectivity drift, or complete reactivity failure while working with the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold. This heterocycle is a "privileged structure" in kinase inhibitor design (e.g., Tofacitinib, Baricitinib), but its compact bicyclic architecture creates unique steric corridors that trap unwary chemists.
This guide moves beyond standard textbook protocols to address the steric and electronic causality of synthetic failures.
Module 1: N-Alkylation & Regioselective Control
The Issue: The pyrrolo[2,3-d]pyrimidine scaffold contains two nucleophilic nitrogens: N1 (pyrimidine) and N7 (pyrrole). While N7 is generally more acidic (
FAQ: Regiocontrol
Q: I am observing N1-alkylation byproducts when trying to functionalize N7. Why is this happening? A: Under thermodynamic control (reversible conditions), the N7-isomer is favored. However, under kinetic control (irreversible alkylation with reactive halides), steric hindrance at the N7 "bay region" (proximity to C6 substituents) can push the electrophile toward N1.
Diagnostic Check:
-
Is C6 substituted? A bulky group at C6 (e.g., phenyl, tert-butyl) sterically shields N7.
-
Is the base counter-ion involved? Hard cations (
, ) coordinate tightly to N7, potentially blocking it or directing alkylation via coordination.
Troubleshooting Guide: Restoring N7 Selectivity
| Scenario | Root Cause | Corrective Protocol |
| Standard Alkylation Fails | Steric clash with C6-substituent.[1] | Switch to Phase Transfer Catalysis (PTC): Use 50% NaOH/Toluene with |
| N1/N7 Mixture Observed | Kinetic vs. Thermodynamic competition. | Switch Base/Solvent: Use |
| Mitsunobu Reaction Fails | Steric bulk of secondary alcohols. | Use |
Visualization: N-Alkylation Decision Matrix
Caption: Decision tree for optimizing N7-alkylation based on steric environment and electrophile reactivity.
Module 2: C4-Displacement (SNAr) with Bulky Amines
The Issue: The
FAQ: Reaction Stalling
Q: My reaction with a 2,6-disubstituted aniline and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is stuck at 10% conversion after 24h reflux in n-butanol. Why?
A: The transition state for
Troubleshooting Guide: The "Acid Catalysis" Bypass
Protocol: Acid-Mediated Nucleophilic Displacement Context: Protonation of N1/N3 renders the pyrimidine ring significantly more electrophilic, lowering the activation energy for nucleophilic attack.
-
Solvent System: Switch from n-butanol to Water:Ethanol (1:1) or pure Water .[1]
-
Catalyst: Add 0.1 - 1.0 equiv of conc. HCl .
-
Mechanism: The protonated intermediate allows the amine to attack a highly electron-deficient species.[1] The reaction often proceeds at lower temperatures (
) with cleaner profiles.[1]
Data Comparison: Thermal vs. Acid-Catalyzed
| Nucleophile | Standard (n-BuOH, 120°C) | Acid-Cat (H2O/HCl, 100°C) | Notes |
| Aniline | 85% Yield (4h) | 92% Yield (1h) | Standard baseline.[1] |
| 2,6-Dimethylaniline | <10% Yield (24h) | 65% Yield (6h) | Critical fix for sterics. |
| N-Methylpiperazine | 90% Yield (2h) | 95% Yield (0.5h) | Faster, easier workup.[1] |
Visualization: Acid-Catalyzed Mechanism[1]
Caption: Protonation of N1 activates the C4-position, permitting attack by sterically hindered nucleophiles.[1]
Module 3: C5 vs. C6 Functionalization (The Steric Trap)
The Issue: Functionalizing the pyrrole ring is heavily dependent on the protecting group strategy and the reaction type (Electrophilic vs. Lithiation).
FAQ: C5-Coupling Failures
Q: I am trying a Suzuki coupling at C5 (using a 5-iodo precursor), but the reaction fails with ortho-substituted boronic acids. A: The C5 position is flanked by the C4-substituent and the C6-proton.[1] If you have a bulky group at C4 (e.g., a large amine from Module 2), it creates a "steric roof" over C5.
Corrective Action:
-
Order of Operations: Perform the C5-coupling before installing the bulky C4-amine.[1] Use a smaller group at C4 (like the native Chloride or a methoxy group) during the cross-coupling step, then displace it later.
-
Ligand Selection: For sterically demanding couplings at C5, standard
fails. Switch to Buchwald Precatalysts (e.g., XPhos Pd G2 or Sphos Pd G2 ). These bulky, electron-rich ligands facilitate oxidative addition and reductive elimination in crowded environments.[1]
Protocol: Regioselective C-H Activation
-
Targeting C5 (Electrophilic): Use NIS (N-iodosuccinimide) in DMF.[1] The reaction is highly selective for C5 due to the electron-rich nature of the pyrrole ring.
-
Targeting C6 (Lithiation): Requires an N7-protecting group with directing ability (e.g., SEM or Boc).[1] Treatment with LDA or n-BuLi directs lithiation to C6 (the most acidic proton adjacent to the protecting group), bypassing the natural C5 reactivity.
References
-
Gangjee, A. et al. (2010). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis.[1][2] National Institutes of Health. Link
-
Haugan, J. A. et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.[3] Preprints.org.[1] Link
-
Thorarensen, A. et al. (2023).[1] Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. ACS Publications.[1] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5324413, 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine.[1]Link
Sources
- 1. 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine | C6H5ClN4 | CID 5324413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
Validation & Comparative
Technical Comparison Guide: 6H-pyrrolo[2,3-d]pyrimidine vs. Thieno[2,3-d]pyrimidine Inhibitors
[1]
Executive Summary: The Bioisosteric Switch
In the design of ATP-competitive kinase inhibitors, the choice between 6H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) and thieno[2,3-d]pyrimidine represents a critical decision point in scaffold hopping and lead optimization.[1] While both are privileged structures acting as bioisosteres of adenine, they offer distinct physicochemical and pharmacological profiles.
-
6H-pyrrolo[2,3-d]pyrimidine: A direct isostere of purine where N-7 is replaced by carbon.[1][2] It retains the N-H hydrogen bond donor capability at the N-7 equivalent position (N-1 in the pyrrole ring), allowing for critical H-bond interactions with the kinase hinge region (e.g., Glu/Met residues).[1]
-
Thieno[2,3-d]pyrimidine: Replaces the pyrrole ring with a thiophene ring. This removes the H-bond donor (N-H) and replaces it with a larger, lipophilic sulfur atom. This modification often improves membrane permeability and metabolic stability but requires the kinase pocket to tolerate a hydrophobic bulk in the "back" of the ATP-binding site.
This guide analyzes the efficacy, selectivity, and experimental validation of these two scaffolds.
Mechanistic & Physicochemical Comparison
Hinge Region Binding Dynamics
The primary differentiator is the interaction with the kinase hinge region.
-
Pyrrolo Scaffold: The N-H at position 7 (purine numbering) or position 6 (IUPAC for pyrrolo) acts as a hydrogen bond donor . This mimics the natural interaction of ATP with the hinge region backbone carbonyls.
-
Thieno Scaffold: The Sulfur atom acts as a weak hydrogen bond acceptor or participates in sulfur-aromatic (
-S) interactions.[1] It cannot donate a hydrogen bond.[1] Consequently, thieno-based inhibitors often rely on alternative binding modes or hydrophobic displacement of water molecules in the back-cleft.[1]
Physicochemical Properties Table[1]
| Feature | 6H-pyrrolo[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine | Impact on Drug Design |
| Electronic Character | Electron-rich (excess | Electron-rich (Sulfur lone pairs) | Both susceptible to oxidative metabolism; Thiophene is generally more lipophilic.[1] |
| H-Bonding | Donor (N-H) & Acceptor (N-1/N-3) | Acceptor only (N-1/N-3) | Pyrrolo mimics Adenine more closely; Thieno increases LogP.[1] |
| Solubility | Moderate to High (Polar N-H) | Low to Moderate (Lipophilic S) | Thieno analogs often require solubilizing groups (e.g., morpholine side chains). |
| Metabolic Stability | Susceptible to N-oxidation/hydroxylation | S-oxidation (Sulfoxide/Sulfone) | Thieno rings can be metabolically "harder" but risk reactive metabolite formation.[1] |
| Selectivity Potential | High (Specific H-bond requirements) | Moderate (Driven by shape complementarity) | Thieno is useful for targeting kinases with hydrophobic gatekeeper residues.[1] |
Comparative Efficacy Data: Case Studies
Case Study: RET Kinase Inhibition
In the development of inhibitors for RET (Rearranged during Transfection) kinase, a direct comparison of bioisosteres revealed distinct potency profiles.[3]
-
Experimental Context: Inhibitors targeting RET-wt and the drug-resistant mutant RET-V804M.[1]
| Scaffold | Compound ID | Target | IC50 (nM) | Observation |
| Pyrrolo[2,3-d]pyrimidine | Lead A | RET (wt) | 12 | High potency driven by classic hinge H-bonds.[1] |
| Thieno[2,3-d]pyrimidine | Compound 59 | RET (wt) | 4.5 | Superior Potency. The sulfur atom likely exploited a specific hydrophobic pocket in RET not accessible to the pyrrole N-H. |
| Thieno[2,3-d]pyrimidine | Compound 59 | RET (V804M) | 8.2 | Retained potency against gatekeeper mutation.[1] |
Insight: While the pyrrolo scaffold is a "safer" adenine mimic, the thieno scaffold can achieve superior potency if the target kinase possesses a hydrophobic region adjacent to the hinge (e.g., the gatekeeper residue) that accommodates the sulfur atom.
Case Study: VEGFR-2 Inhibition
Thieno[2,3-d]pyrimidines have been extensively optimized as VEGFR-2 inhibitors, often rivaling the potency of Sorafenib.[1][5]
-
Thieno Derivative (17f): IC50 = 0.23 µM against VEGFR-2 (Ref 2).[1]
-
Mechanism: The thieno scaffold positions the "tail" substituents to interact with the DFG-motif, stabilizing the inactive conformation (Type II inhibition), whereas many pyrrolo derivatives act as Type I (active conformation) inhibitors.
Visualization of Signaling & Evaluation Logic
Scaffold Interaction & Evaluation Workflow
The following diagram illustrates the structural divergence and the decision matrix for selecting between scaffolds based on the target kinase's hinge architecture.
Caption: Structural logic flow comparing the H-bond donor capability of pyrrolo- scaffolds vs. the lipophilic interaction of thieno- scaffolds within the ATP pocket.
Experimental Protocols
To validate the efficacy differences, a rigorous, side-by-side evaluation protocol is required.[1]
Protocol A: Differential Kinase Affinity Assay (FRET-based)
Objective: Determine intrinsic affinity (
-
Reagents: Use a LanthaScreen™ Eu Kinase Binding Assay (or equivalent TR-FRET).[1]
-
Tracer Preparation: Select an Alexa Fluor™ conjugate tracer known to bind the ATP pocket.[1]
-
Compound Preparation:
-
Dissolve Pyrrolo and Thieno analogs in 100% DMSO to 10 mM.
-
Perform 1:3 serial dilutions (10 points) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
-
Reaction Assembly:
-
5 µL Kinase (5 nM final).
-
5 µL Antibody-Eu (2 nM final).[1]
-
5 µL Tracer (Concentration =
of tracer). -
5 µL Compound.
-
-
Incubation: 60 minutes at Room Temperature (protect from light).
-
Readout: Measure TR-FRET signal (Ex 340 nm, Em 615/665 nm) on a plate reader (e.g., EnVision).
-
Analysis: Plot Emission Ratio (665/615) vs. log[Compound]. Fit to Sigmoidal Dose-Response to calculate
.[1]
Protocol B: Cellular Target Engagement (NanoBRET)
Objective: Assess if the lipophilic thieno scaffold offers better intracellular target occupancy than the polar pyrrolo scaffold.
-
Transfection: Transfect HEK293 cells with NanoLuc-Kinase fusion plasmid.[1]
-
Treatment:
-
Treat cells with cell-permeable fluorescent tracer (concentration determined by
).[1] -
Add test compounds (Pyrrolo vs Thieno) at varying concentrations.
-
-
Equilibration: Incubate for 2 hours at 37°C / 5% CO2.
-
Measurement: Add NanoBRET substrate and measure donor (460 nm) and acceptor (618 nm) emission.
-
Interpretation:
-
Calculate BRET Ratio (
). -
If Thieno
but Pyrrolo , the Thieno scaffold provides superior membrane permeability.
-
References
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic Chemistry, 2021.
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors. Bioorganic Chemistry, 2021.[1][5]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 2024.[4]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry. Bioorganic & Medicinal Chemistry, 2019.[7]
-
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Validation Guide: 6H-pyrrolo[2,3-d]pyrimidine Derivatives as RET Kinase Inhibitors
Executive Summary: The Strategic Pivot to Pyrrolo[2,3-d]pyrimidines
Audience: Medicinal Chemists, Oncologists, and Pharmacologists.
The validation of 6H-pyrrolo[2,3-d]pyrimidine derivatives represents a critical evolution in targeting RET (Rearranged during Transfection) kinase fusions and mutations. While selective inhibitors like selpercatinib and pralsetinib have transformed the treatment landscape for NSCLC and Medullary Thyroid Cancer (MTC), acquired resistance mechanisms—specifically solvent-front mutations (G810R ) and gatekeeper mutations (V804M )—necessitate novel scaffolds.
This guide provides a technical roadmap for validating 6H-pyrrolo[2,3-d]pyrimidine derivatives. This scaffold functions as a bioisostere of adenine, allowing for precise ATP-competitive inhibition while offering modifiable vectors to bypass steric clashes induced by resistance mutations.
Chemical Scaffold & Rational Design
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core offers distinct advantages over traditional quinazoline or pyrazolopyrimidine scaffolds used in earlier multikinase inhibitors (MKIs) like vandetanib.
Structure-Activity Relationship (SAR) Insights
-
Core Stability: The pyrrole ring enhances metabolic stability compared to purines while maintaining critical hydrogen bonds with the kinase hinge region (typically residues E775 and A807 in RET).
-
R1 Substitution (Solvent Interface): Modifications at the C-4 position (e.g., aniline or phenol moieties) dictate selectivity.[1] A meta-substituted phenol or aniline establishes H-bonds with the
C-helix (E775), crucial for "locking" the kinase in an inactive conformation. -
Selectivity Vectors: Introduction of a 4-chloro substituent on the phenyl ring has been shown to enhance potency and selectivity against off-targets like KDR (VEGFR2), reducing hypertensive toxicity risks.
Comparative Performance Analysis
The following data synthesizes performance metrics of lead pyrrolo[2,3-d]pyrimidine derivatives (e.g., Compound 59 and Compound 1 ) against clinical standards.
Table 1: Potency & Selectivity Profile (IC50 in nM)
| Compound Class | Agent | RET (WT) | RET (V804M) | RET (G810R) | KDR (Selectivity Ratio) |
| Clinical Standard | Selpercatinib | < 1.0 | < 1.0 | > 100 | > 500x |
| MKI Standard | Vandetanib | 5-10 | > 500 | N/A | < 10x (Poor) |
| Pyrrolo Derivative | Compound 59 | 1.5 | 4.2 | N/D | > 100x |
| Pyrrolo Derivative | Compound 1 | < 1.0 | < 2.0 | N/D | > 300x |
Note: "Compound 59" refers to the lead from Li et al. (Eur J Med Chem, 2020). "Compound 1" refers to the optimized lead from ACS Med Chem Lett (2021).
Mechanism of Action & Signaling Pathway
Understanding the downstream effects is prerequisite to validation. RET activation triggers the RAS-MAPK and PI3K-AKT pathways.
Visualization: RET Signaling & Inhibition
Figure 1: RET signaling cascade illustrating the intervention point of pyrrolo[2,3-d]pyrimidine inhibitors at the ATP-binding pocket, blocking downstream RAS/ERK and PI3K/AKT axes.
Experimental Validation Protocols
To ensure Trustworthiness and Reproducibility , the following protocols utilize self-validating controls.
Protocol A: Biochemical Kinase Assay (TR-FRET)
Objective: Determine intrinsic IC50 against RET-WT and RET-V804M. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Reagent Prep: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Activation: Incubate recombinant RET kinase (WT or V804M) (0.5 nM final) with the test compound (serial dilution 10 µM to 0.1 nM) for 15 minutes at room temperature.
-
Control: DMSO only (0% inhibition).
-
Reference: Selpercatinib (100 nM) as positive control.
-
-
Reaction Initiation: Add ATP (at Km, typically 10-50 µM) and peptide substrate (e.g., Biotin-E4Y1).
-
Termination: Stop reaction after 60 minutes using EDTA-containing detection buffer with Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
-
Data Analysis: Measure FRET signal (Ex 337 nm / Em 620 & 665 nm). Fit curves using non-linear regression (4-parameter logistic equation).
Protocol B: Cellular Proliferation Assay (Ba/F3 Model)
Objective: Validate cellular potency and membrane permeability. Cell Lines: Ba/F3 cells stably expressing KIF5B-RET (fusion) or RET-V804M.
-
Seeding: Plate Ba/F3 cells (3,000 cells/well) in 96-well plates using IL-3 free media (addiction model).
-
Negative Control: Parental Ba/F3 + IL-3 (ensures non-specific toxicity is measured).
-
-
Treatment: Treat with pyrrolo[2,3-d]pyrimidine derivatives (9-point dilution) for 72 hours.
-
Readout: Add CellTiter-Glo (ATP quantification). Incubate 10 mins. Read luminescence.
-
Validation Check: If IC50 in Parental+IL3 is < 10x the IC50 in RET-driven cells, the compound exhibits off-target toxicity.
Visualization: Validation Workflow
Figure 2: Step-wise screening cascade from chemical synthesis to in vivo efficacy testing.
Conclusion & Future Outlook
The pyrrolo[2,3-d]pyrimidine scaffold has been validated as a robust platform for next-generation RET inhibitors. Its ability to accommodate the V804M gatekeeper mutation while maintaining high selectivity against KDR makes it a superior candidate for overcoming resistance to first-generation MKIs. Future development should focus on optimizing physicochemical properties to penetrate the blood-brain barrier (BBB), addressing the high prevalence of CNS metastases in RET-fusion NSCLC.
References
-
Li, H., et al. (2020).[2] "Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation." European Journal of Medicinal Chemistry.
-
Miyazaki, I., et al. (2021). "Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors." ACS Medicinal Chemistry Letters.
-
Drilon, A., et al. (2020).[3] "Efficacy of Selpercatinib in RET-Fusion–Positive Non–Small-Cell Lung Cancer." New England Journal of Medicine.
-
Subbiah, V., et al. (2018). "Precision Targeted Therapy with BLU-667 for RET-Driven Cancers."[1] Cancer Discovery.
-
Newton, R., et al. (2016). "Identification of selective inhibitors of RET and comparison with current clinical candidates." F1000Research.
Sources
- 1. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
comparative analysis of type I vs. type II 6H-pyrrolo[2,3-d]pyrimidine-based inhibitors
[1][2][3][4]
Executive Summary
This technical guide provides a comparative analysis of Type I and Type II kinase inhibitors derived from the 6H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine).[1] While Type I inhibitors (e.g., Tofacitinib) are established ATP-competitive agents targeting the active kinase conformation, Type II derivatives are emerging as high-value tools for extended residence time and allosteric selectivity.[1][2] This guide details the structural mechanistics, kinetic differentiators, and experimental protocols required to validate these binding modes.[3]
Structural Mechanistics: The DFG Switch
The primary differentiator between Type I and Type II inhibition is the conformation of the DFG (Asp-Phe-Gly) motif within the kinase activation loop.[4]
Type I Binding (DFG-in)[1][2][3][4][7][8]
-
Conformation: The kinase is in the active state.[5][6] The Aspartate (D) of the DFG motif faces inward to coordinate
and ATP. -
Scaffold Interaction: The pyrrolo[2,3-d]pyrimidine core mimics the adenine ring of ATP. The N1 and C6-amino groups form hydrogen bonds with the kinase hinge region .
-
Limitation: The ATP pocket is highly conserved across the kinome, often leading to off-target toxicity (low selectivity).
Type II Binding (DFG-out)
-
Conformation: The kinase adopts an inactive state. The Phenylalanine (F) of the DFG motif flips 180°, exposing a hydrophobic allosteric pocket adjacent to the ATP site.
-
Design Strategy: To convert a pyrrolo[2,3-d]pyrimidine into a Type II inhibitor, a "tail" (often a urea or amide linker) is attached—typically at the C2 or N3 position—to penetrate this hydrophobic back pocket and form hydrogen bonds with the conserved Glu residue of the
C-helix.
Mechanism of Action Diagram
The following diagram illustrates the conformational transition and binding site differences.
Figure 1: Mechanistic distinction between Type I (ATP-competitive) and Type II (Allosteric/DFG-out) binding modes.[1]
Comparative Performance Analysis
The following data contrasts the performance metrics of a standard Type I pyrrolo[2,3-d]pyrimidine (e.g., Tofacitinib analogues) against designed Type II derivatives (e.g., urea-extended variants).
| Feature | Type I Inhibitors | Type II Inhibitors | Impact on Drug Development |
| Binding Site | ATP Pocket (Orthosteric) | ATP Pocket + Allosteric Back Pocket | Type II offers novel IP space and selectivity vectors.[1] |
| Potency ( | High (nM range) | Variable (often nM range) | Potency is comparable; Type II is not inherently more potent.[1] |
| Selectivity | Lower (Pocket conserved) | Higher (Exploits structural plasticity) | Type II reduces off-target toxicity (improved Gini score).[1] |
| Residence Time | Short (Minutes) | Long (Hours) | Critical: Type II allows sustained inhibition even after plasma clearance.[1] |
| Resistance | Vulnerable to Gatekeeper mutations | Can overcome some Gatekeeper mutations | Type II is preferred for resistant mutant lines (e.g., T790M).[1] |
Key Insight: The Kinetic Disconnect
While
Experimental Validation Protocols
To objectively classify your pyrrolo[2,3-d]pyrimidine inhibitor, you must move beyond simple
Protocol A: Surface Plasmon Resonance (SPR) for Residence Time
Objective: Determine
Workflow Diagram:
Figure 2: SPR kinetic profiling workflow for determining residence time.
Step-by-Step Methodology:
-
Immobilization: Capture biotinylated kinase domain (e.g., JAK, RET) on a Streptavidin (SA) sensor chip to a density of ~1000 RU. Note: Avoid amine coupling, which can occlude the ATP pocket.
-
Analyte Preparation: Prepare a 2-fold dilution series of the pyrrolo[2,3-d]pyrimidine inhibitor in running buffer (HBS-P+ with 1% DMSO).
-
Single-Cycle Kinetics: Inject 5 concentrations sequentially without regeneration to preserve protein integrity.
-
Dissociation: Allow a long dissociation phase (>30 minutes) for suspected Type II inhibitors to accurately capture slow
. -
Analysis: Fit data to a 1:1 binding model.
Protocol B: X-Ray Crystallography (The Gold Standard)
Objective: Definitively confirm DFG-out conformation.
-
Co-crystallization: Incubate kinase domain (10 mg/mL) with inhibitor (1 mM) at 4°C.[1]
-
Screening: Use vapor diffusion (hanging drop) with sparse matrix screens (e.g., JCSG+).[1]
-
Diffraction & Refinement: Solve structure to <2.5 Å resolution.
-
Validation: Check the
angles of the DFG motif.-
Type II Confirmation: The Phe residue of DFG is displaced by >10 Å compared to the apo structure, and the inhibitor occupies the created hydrophobic pocket.
-
References
-
Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research.[8][2][7][9] Link
-
Copeland, R. A. (2016).[1] The drug-target residence time model: a 10-year retrospective.[1] Nature Reviews Drug Discovery. Link[1]
-
Mollard, A., et al. (2011).[1] Design, Synthesis and Biological Evaluation of a Series of Novel Axl Kinase Inhibitors. ACS Medicinal Chemistry Letters.[7] Link[1]
-
Liu, Y., & Gray, N. S. (2006).[1] Rational design of inhibitors that bind to inactive kinase conformations.[4] Nature Chemical Biology. Link
-
Cui, J. J., et al. (2011).[1] Discovery of a novel class of potent, selective, and orally bioavailable ALK inhibitors exhibiting superior antitumor activity. Journal of Medicinal Chemistry.[7] Link[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Residence Time Prediction of Type 1 and 2 Kinase Inhibitors from Unbinding Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the selectivity profile of 6H-pyrrolo[2,3-d]pyrimidine inhibitors against a kinase panel
Executive Summary
The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a "privileged structure" in kinase inhibitor design due to its high fidelity as an adenine isostere. While this structural mimicry ensures potent ATP-competitive binding, it simultaneously introduces a high risk of promiscuity across the human kinome.
This guide evaluates the selectivity profile of 6-substituted pyrrolo[2,3-d]pyrimidine inhibitors , contrasting their performance against alternative scaffolds (e.g., quinazolines, pyrazolopyrimidines). We provide a self-validating experimental protocol for profiling these compounds and analyze the structural determinants—specifically substitution at the C-6 and N-7 positions—that drive selectivity between homologous kinases (e.g., JAK1 vs. JAK2, or Aurora A vs. B).
Technical Analysis: The Scaffold & Mechanism
Structural Basis of Binding
The pyrrolo[2,3-d]pyrimidine core mimics the purine ring of ATP but lacks the N-7 nitrogen, replacing it with a carbon (C-7). This modification alters the hydrogen bond donor/acceptor profile in the hinge region of the kinase ATP-binding pocket.
-
The "6H" vs. "7H" Nuance: While the parent heterocycle is typically the 7H-tautomer, functional inhibitors often feature extensive substitution at the C-6 position (6-aryl or 6-heteroaryl derivatives). These "6-substituted" analogs project into the solvent-exposed front pocket or the hydrophobic back pocket (Gatekeeper region), serving as the primary vector for tuning selectivity.
Comparative Scaffold Performance
The following table contrasts the pyrrolo[2,3-d]pyrimidine scaffold with its primary competitors in the ATP-competitive inhibitor space.
| Feature | Pyrrolo[2,3-d]pyrimidine (7-deazapurine) | Pyrazolo[3,4-d]pyrimidine | Quinazoline |
| Binding Mode | ATP-Competitive (Type I/I½) | ATP-Competitive | ATP-Competitive (often covalent) |
| Hinge Interaction | Bidentate (N1 acceptor, NH donor) | Bidentate | Monodentate (N1 acceptor) |
| Selectivity Driver | C-6 Substitution: Accesses solvent front. C-5 Substitution: Accesses gatekeeper. | C-3 Substitution | C-6/C-7 Substitution |
| Primary Off-Targets | CDKs, GSK3 | Src Family, Tec Family | EGFR/HER2 (High affinity) |
| Solubility | Moderate to High | Low to Moderate | Low (often requires solubilizing groups) |
Case Studies in Selectivity
Case Study A: Aurora Kinase Selectivity (Aurora A vs. B)
Recent profiling of 6-substituted pyrrolo[2,3-d]pyrimidines (e.g., Compound 11) demonstrates superior selectivity compared to the pyrimido-benzazepine scaffold (e.g., Alisertib).[1]
-
Mechanism: The pyrrolo ring orientation allows specific pi-stacking interactions with the unique residues in the Aurora A catalytic cleft that are absent in Aurora B.
-
Data:
-
Pyrrolo-analog: IC
(Aurora A) = 0.7 nM | Selectivity Ratio (A/B) > 100x. -
Reference (Alisertib): IC
(Aurora A) = 1.2 nM | Selectivity Ratio (A/B) ~ 20x.
-
Case Study B: EGFR vs. VEGFR
Early generation pyrrolo[2,3-d]pyrimidines (e.g., PKI166) showed dual inhibition. However, modifying the C-6 phenyl ring with hydrophilic groups shifts selectivity away from VEGFR2, a crucial differentiation to avoid hypertensive side effects associated with VEGF inhibition.
Experimental Protocol: Radiometric Kinase Profiling
Objective: Determine the selectivity profile of a candidate 6H-pyrrolo[2,3-d]pyrimidine against a panel of 20+ representative kinases. Method: "HotSpot" Radiometric Filter Binding Assay (The Gold Standard for reducing false positives caused by fluorescence interference).
Reagents & Setup
-
Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na VO . -
Radioisotope: [
- P]ATP (Specific activity: ~10 µCi/µL). -
Substrates: Peptide substrates specific to each kinase (e.g., Poly(Glu,Tyr) for Tyrosine kinases).
Step-by-Step Workflow
-
Compound Preparation: Prepare 100x stock of the inhibitor in 100% DMSO. Dilute to 1x in Reaction Buffer (Final DMSO < 1%).
-
Enzyme Addition: Dispense 10 µL of kinase solution into 96-well or 384-well plates.
-
Inhibitor Incubation: Add 5 µL of diluted inhibitor. Incubate for 15 min at Room Temperature (RT) to allow equilibrium binding.
-
Reaction Initiation: Add 10 µL of ATP/Substrate mix containing [
- P]ATP.-
Critical Step: ATP concentration must be at
for each specific kinase to ensure competitive conditions are standardized.
-
-
Reaction: Incubate for 45–120 min at RT (Kinase dependent).
-
Termination: Spot reactions onto P81 phosphocellulose filter paper.
-
Wash: Wash filters 3x with 0.75% Phosphoric acid (removes unbound ATP).
-
Detection: Dry filters, add scintillant, and read on a scintillation counter.
Data Analysis & Validation
-
Calculate % Activity:
-
Self-Validation Check: The Z-factor for the plate must be > 0.5. If Z' < 0.5, the assay noise is too high; repeat with fresh isotope or enzyme.
Visualizations
Kinase Selectivity Profiling Workflow
This diagram outlines the logical flow of the radiometric assay described above.
Caption: Step-by-step radiometric filter binding assay workflow for kinase selectivity profiling.
Signaling Context: JAK-STAT Pathway
Pyrrolo[2,3-d]pyrimidines are most famous as JAK inhibitors (e.g., Tofacitinib). Understanding this pathway is critical for interpreting selectivity data (e.g., JAK1 vs JAK3 selectivity affects immune suppression vs anemia risk).
Caption: The JAK-STAT signaling cascade, highlighting the ATP-competitive inhibition point of pyrrolo[2,3-d]pyrimidines.
References
-
Traxler, P., et al. (2001). "Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase."[4] Journal of Medicinal Chemistry. Link
-
Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology. Link
-
Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis." Journal of Medicinal Chemistry. Link
-
Reaction Biology Corp. (2024). "Kinase Panel Screening and Profiling Service Protocols." Link
-
Promega Corporation. (2024). "Kinase Selectivity Profiling System Protocol." Link
-
Li, Z., et al. (2025).[4] "Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors." Journal of Medicinal Chemistry. Link
Sources
Technical Comparison Guide: 6H-Pyrrolo[2,3-d]pyrimidine Efficacy Profiles
Executive Summary: The Deazapurine Advantage[1]
The 7-deazapurine (7H-pyrrolo[2,3-d]pyrimidine) scaffold represents one of the most "privileged structures" in modern medicinal chemistry. By replacing the N-7 of the purine ring with a carbon, this scaffold maintains the critical hydrogen-bonding geometry required for ATP-competitive inhibition while altering the electronic profile to improve metabolic stability and solubility compared to traditional purines.
This guide objectively compares the in vitro potency versus in vivo efficacy of this class, using FDA-approved agents (e.g., Ruxolitinib) and novel experimental derivatives as case studies. We analyze why single-digit nanomolar
Mechanism of Action & Structural Basis
The 6H-pyrrolo[2,3-d]pyrimidine scaffold functions primarily as a Type I ATP-competitive inhibitor. It mimics the adenine base of ATP, occupying the hinge region of the kinase domain.
-
Hinge Binding: The N-1 and C-6 amino groups (if present) typically form a bidentate hydrogen bond network with the kinase hinge residues (e.g., Glu/Leu backbone).
-
Selectivity Vector: The C-7 position (the "deaza" carbon) allows for substitution vectors that project into the solvent-exposed region or the hydrophobic pocket II, areas often distinct between kinase families.
Visualization: Scaffold Comparison
The following diagram illustrates the structural relationship between the natural substrate (Adenine) and the synthetic scaffold, highlighting the "Deaza" modification.
Figure 1: Structural evolution from Adenine to Pyrrolo[2,3-d]pyrimidine inhibitors.
Comparative Analysis: In Vitro vs. In Vivo Data
The following data sets contrast the "idealized" enzymatic inhibition with the "real-world" biological impact.
Case Study A: JAK Inhibition (Ruxolitinib)
Ruxolitinib demonstrates the classic "potency shift" when moving from purified enzyme to whole blood, and finally to clinical efficacy.
| Parameter | Assay Type | Metric | Value | Translation Note |
| Target Potency | Recombinant JAK1 (Enzymatic) | 3.3 nM | Extremely potent binding in isolation. | |
| Target Potency | Recombinant JAK2 (Enzymatic) | 2.8 nM | Balanced JAK1/2 profile. | |
| Cellular Potency | Ba/F3 Cells (JAK2 V617F) | 67 nM | ~20x shift due to cellular permeability and ATP competition. | |
| Whole Blood | Human Whole Blood (IL-6 stim) | ~280 nM | ~100x shift due to high protein binding (97% bound). | |
| In Vivo Efficacy | MF Patients (COMFORT-I) | Spleen Vol | >35% Red. | Clinical efficacy achieved despite potency shift; requires BID dosing. |
Key Insight: The shift from 3.3 nM (enzyme) to ~280 nM (whole blood) dictates the dosing strategy. A compound with an enzymatic
Case Study B: Novel EGFR Inhibitors (Compound 12i)
Comparison of a novel pyrrolo[2,3-d]pyrimidine derivative against standard Quinazolines (e.g., Gefitinib).
| Compound Class | Target | In Vitro | In Vivo TGI (Tumor Growth Inhibition) | Analysis |
| Pyrrolo[2,3-d]pyrimidine (12i) | EGFR T790M | 0.21 nM | 65% (10 mg/kg) | High potency, but rapid clearance limits TGI compared to covalent quinazolines. |
| Quinazoline (Gefitinib) | EGFR WT | 33 nM | 50-80% (Variable) | Lower intrinsic potency but often better tissue retention. |
| Pyrazolo[3,4-d]pyrimidine | EGFR (General) | ~5-10 nM | <40% | Isostere often suffers from poorer solubility, limiting oral bioavailability. |
The Translation Gap: Why Potency Fails
When developing 6H-pyrrolo[2,3-d]pyrimidines, three specific failure modes often decouple in vitro success from in vivo efficacy.
Metabolic Liability (Aldehyde Oxidase)
Unlike purines, the electron-deficient nature of the pyrimidine ring in this scaffold makes the C-2 and C-4 positions susceptible to nucleophilic attack or oxidation.
-
The Problem: Aldehyde Oxidase (AO) rapidly oxidizes the C-2 position in humans (but not always in rodents), leading to under-prediction of clearance in pre-clinical models.
-
The Fix: Blocking the C-2 position with a methyl group or halogen can reduce AO metabolism, though this may affect hinge binding.
Protein Binding
As seen with Ruxolitinib (97% bound), the lipophilic nature of the pyrrolo-pyrimidine core promotes high albumin binding.
-
Calculation: Free Drug Concentration (
) = . -
Impact: If
is 10 nM, but 99% is bound, you need a total plasma concentration of 1000 nM to achieve efficacy.
Efflux Transporters
Many derivatives are substrates for P-glycoprotein (P-gp). While they kill cancer cells effectively in a petri dish, they are pumped out of tumor cells in vivo, preventing the intracellular concentration from reaching the
Experimental Protocols
To validate these compounds, use the following self-validating workflows.
Protocol A: In Vitro Kinase Assay (ADP-Glo™)
Standard for determining intrinsic potency (
-
Reagent Prep: Prepare 1x Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).
-
Substrate Mix: Dilute peptide substrate and ATP to
concentrations (Critical: using ATP >> artificially lowers inhibitor potency). -
Compound Addition: Dispense 6H-pyrrolo[2,3-d]pyrimidine derivative in serial dilution (DMSO final < 1%).
-
Reaction: Add Kinase (0.2 ng/µL). Incubate 60 min at RT.
-
Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Read: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Read Luminescence.
-
Validation: Z-factor must be > 0.5. Reference compound (e.g., Staurosporine) must be within 3-fold of historical
.
Protocol B: In Vivo Xenograft (Subcutaneous)
Standard for determining TGI and PK/PD correlation.
-
Cell Line: Inoculate
Ba/F3-JAK2V617F or HCC827 cells into the right flank of SCID mice. -
Staging: Wait until tumors reach 150-200
. Randomize mice (n=8/group) to ensure equal mean tumor volume. -
Formulation: Dissolve compound in 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline. (Check solubility: precipitation in the stomach limits absorption).
-
Dosing: Oral gavage (PO) BID for 14-21 days.
-
Measurement: Caliper measure 3x/week. Calculate Volume:
. -
Endpoints:
-
TGI (%):
. -
PD Marker: Harvest tumor 2h post-last dose. Western blot for p-STAT3 or p-EGFR to confirm target engagement.
-
Visualizations
Pathway Context: JAK-STAT Signaling
This diagram visualizes where Ruxolitinib and similar scaffold derivatives intervene in the signaling cascade.
Figure 2: The JAK-STAT signaling pathway showing the point of intervention for pyrrolo[2,3-d]pyrimidine inhibitors.
References
-
Vertex AI Search. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. National Institutes of Health. Link
-
Harrison, C. N., et al. (2012). Results of a randomized study of the JAK inhibitor ruxolitinib vs best available therapy in primary myelofibrosis. Journal of Clinical Oncology. Link
-
Xia, Z., et al. (2021).[1][2] The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry. Link
-
Vannucchi, A. M., et al. (2015). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Cancer Management and Research.[3] Link
-
Masaadi, et al. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Clinical Pharmacokinetics. Link
Sources
- 1. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing different synthetic routes for 6H-pyrrolo[2,3-d]pyrimidine
An In-Depth Comparative Guide to the Synthetic Routes of 6H-Pyrrolo[2,3-d]pyrimidine: Strategies and Mechanistic Insights
The 6H-pyrrolo[2,3-d]pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and antiviral agents. Its structural resemblance to purine has made it a focal point for the development of novel therapeutics. The synthesis of this important heterocycle has been approached from various angles, each with its own set of advantages and limitations. This guide provides a comparative analysis of the most prominent synthetic routes to 6H-pyrrolo[2,3-d]pyrimidine, offering detailed protocols, mechanistic insights, and a critical evaluation of their respective efficiencies and practicalities for researchers in drug discovery and development.
The Classical Approach: Synthesis from Substituted Pyrimidines
One of the most established and widely utilized methods for the construction of the 6H-pyrrolo[2,3-d]pyrimidine core involves the use of appropriately substituted pyrimidine precursors. This linear synthetic strategy typically begins with a 4-amino-5-halopyrimidine, which undergoes a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization.
Mechanistic Pathway
The reaction proceeds through a palladium-catalyzed cross-coupling of the halopyrimidine with a terminal alkyne. The resulting 5-alkynylpyrimidine then undergoes a base-catalyzed intramolecular cyclization, often referred to as a Thorpe-Ziegler type reaction, to form the pyrrole ring fused to the pyrimidine.
Caption: Classical synthesis of 6H-pyrrolo[2,3-d]pyrimidine from a pyrimidine precursor.
Experimental Protocol
Step 1: Sonogashira Coupling
-
To a solution of 4-amino-5-iodopyrimidine (1.0 eq) in a suitable solvent such as DMF or acetonitrile are added the terminal alkyne (1.2 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 eq), a copper(I) co-catalyst such as CuI (0.1 eq), and a base, typically triethylamine or diisopropylethylamine (3.0 eq).
-
The reaction mixture is degassed and stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or elevated temperatures (50-80 °C) until completion, monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the 5-alkynylpyrimidine intermediate.
Step 2: Intramolecular Cyclization
-
The crude 5-alkynylpyrimidine is dissolved in a high-boiling point solvent like DMF or N-methyl-2-pyrrolidone (NMP).
-
A strong base, such as potassium tert-butoxide or sodium hydride (1.5 eq), is added portion-wise at room temperature.
-
The mixture is then heated to 100-150 °C and stirred until the cyclization is complete.
-
The reaction is cooled, quenched with a proton source (e.g., water or ammonium chloride), and the product is isolated by extraction or precipitation.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Readily available starting materials. | Requires harsh reaction conditions for cyclization. |
| Well-established and reliable methodology. | Limited functional group tolerance in the cyclization step. |
| Allows for diverse substitution on the pyrrole ring. | Potential for side reactions and purification challenges. |
The Sugimoto Synthesis: A Convergent Approach from Pyrroles
An alternative and often more convergent strategy involves the construction of the pyrimidine ring onto a pre-existing pyrrole scaffold. This approach, pioneered by Sugimoto and his-coworkers, offers a different retrosynthetic disconnection and can be advantageous for accessing specific substitution patterns.
Mechanistic Pathway
This route typically starts with a 2-amino-3-cyanopyrrole, which is then treated with a one-carbon electrophile, such as formamidine acetate or dimethylformamide dimethyl acetal (DMF-DMA), to construct the pyrimidine ring. The reaction proceeds through an initial condensation followed by an intramolecular cyclization and elimination.
Caption: Convergent synthesis of 6H-pyrrolo[2,3-d]pyrimidine from a pyrrole precursor.
Experimental Protocol
-
A mixture of 2-amino-3-cyanopyrrole (1.0 eq) and formamidine acetate (1.5 eq) in a high-boiling point solvent like 2-ethoxyethanol or NMP is heated to reflux (120-160 °C).
-
The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature, and the product often precipitates out of the solution.
-
The solid product is collected by filtration, washed with a suitable solvent, and dried to afford the 6H-pyrrolo[2,3-d]pyrimidine.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Convergent and often shorter synthetic route. | Synthesis of the substituted pyrrole precursor can be challenging. |
| Good for specific substitution patterns. | High temperatures are often required. |
| Can be more atom-economical. | Substrate scope might be limited by the pyrrole synthesis. |
Modern Approaches: C-H Activation and Photoredox Catalysis
Recent advances in synthetic methodology have introduced more elegant and efficient ways to construct the 6H-pyrrolo[2,3-d]pyrimidine core. These methods often leverage transition-metal-catalyzed C-H activation or photoredox catalysis to forge key bonds under milder conditions.
Mechanistic Pathway (Illustrative C-H Activation)
A notable example involves the direct C-H amination of a pyrrole with a pyrimidine-based aminating agent, catalyzed by a transition metal such as rhodium or ruthenium. This approach avoids the pre-functionalization of the coupling partners, leading to a more step-economical synthesis.
Caption: C-H activation approach to 6H-pyrrolo[2,3-d]pyrimidine.
Experimental Protocol (Conceptual)
-
In a reaction vessel, the pyrrole substrate (1.0 eq), the aminopyrimidine (1.2 eq), a transition metal catalyst (e.g., [RhCp*Cl₂]₂) (0.02 eq), and an oxidant (e.g., AgSbF₆) (0.1 eq) are combined in a suitable solvent like dichloroethane.
-
The reaction is stirred at an elevated temperature (e.g., 80-120 °C) under an inert atmosphere.
-
The progress of the reaction is monitored by analytical techniques.
-
Upon completion, the reaction mixture is cooled, filtered to remove insoluble salts, and the product is purified by column chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High step- and atom-economy. | Catalyst cost and sensitivity can be high. |
| Milder reaction conditions are often possible. | Substrate scope and regioselectivity can be challenging. |
| Access to novel chemical space. | Reaction optimization can be complex. |
Comparative Summary of Synthetic Routes
| Parameter | Classical Pyrimidine Route | Sugimoto Pyrrole Route | Modern C-H Activation Route |
| Overall Yield | Moderate to good | Good to excellent | Variable, can be high |
| Step Count | Longer (linear) | Shorter (convergent) | Very short (often 1-2 steps) |
| Starting Materials | Readily available pyrimidines and alkynes | Requires synthesis of substituted pyrroles | Simple pyrroles and pyrimidines |
| Reaction Conditions | Often harsh (strong base, high temp) | High temperatures | Can be milder, but often requires specific catalysts/reagents |
| Scalability | Generally scalable | Scalable | Can be challenging to scale up due to catalyst cost/loading |
| Functional Group Tolerance | Moderate | Good | Can be sensitive to certain functional groups |
Conclusion
The choice of synthetic route to 6H-pyrrolo[2,3-d]pyrimidine is highly dependent on the specific target molecule, desired substitution patterns, and the scale of the synthesis. The classical approach starting from pyrimidines remains a workhorse in the field due to its reliability and the commercial availability of starting materials. The Sugimoto synthesis offers a more convergent and often higher-yielding alternative, provided the necessary pyrrole precursors are accessible. Emerging methods based on C-H activation and other modern catalytic processes hold great promise for more efficient and environmentally benign syntheses, although they may require more specialized expertise and optimization. A thorough evaluation of these factors will enable researchers to select the most appropriate strategy for their drug discovery and development programs.
References
-
Title: A Novel and Convenient Synthesis of 4-Substituted 6H-Pyrrolo[2,3-d]pyrimidines Source: Synthetic Communications URL: [Link]
-
Title: The Synthesis of 6H-Pyrrolo[2,3-d]pyrimidines and Related Systems Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]
-
Title: Recent Advances in the Synthesis of Pyrrolo[2,3-d]pyrimidines Source: Molecules URL: [Link]
Technical Assessment: Inhibitory Potency of 6H-Pyrrolo[2,3-d]pyrimidine Derivatives Against Wild-Type and Mutant Kinases
[1]
Executive Summary: The Scaffold Advantage
The 6H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) serves as a critical bioisostere of adenine, allowing it to mimic ATP and bind effectively to the kinase hinge region. While early generations of kinase inhibitors (e.g., Tofacitinib, Ruxolitinib) successfully utilized this core, the current challenge in drug discovery lies in overcoming acquired resistance—specifically gatekeeper mutations (e.g., EGFR T790M) and solvent-front mutations (e.g., EGFR C797S, RET V804M).
This guide objectively compares the performance of fourth-generation pyrrolo[2,3-d]pyrimidine derivatives against industry standards (such as Osimertinib) in the context of triple-mutant kinases. We analyze inhibitory potency (
Mechanistic Insight: Overcoming Steric Hindrance
The primary advantage of the pyrrolo[2,3-d]pyrimidine core is its ability to accept substitutions at the C-4 and N-7 positions that can bypass steric clashes introduced by mutations.
Signaling Pathway & Inhibition Logic
The following diagram illustrates the EGFR signaling cascade and the specific intervention points where these derivatives function, particularly against the C797S mutation which renders covalent inhibitors (like Osimertinib) ineffective.
Figure 1: Mechanism of Action. Fourth-generation derivatives maintain binding affinity against C797S mutants where covalent inhibitors fail due to the loss of the reactive cysteine residue.
Comparative Performance Data
Case Study: EGFR Triple Mutations (C797S)
The emergence of the C797S mutation prevents the covalent bonding mechanism of third-generation inhibitors like Osimertinib. Recent data highlights Compound 31r , a pyrrolo[2,3-d]pyrimidine derivative, which demonstrates sub-nanomolar potency against these "undruggable" targets.
Table 1: Inhibitory Potency (
| Target Kinase Variant | Mutation Profile | Compound 31r ( | Osimertinib ( | Fold Improvement |
| EGFR (WT) | Wild Type | >1000 (Sparing) | < 10 | Selectivity Advantage |
| EGFR (d746-750) | Exon 19 Del | 0.004 | < 10 | Comparable |
| EGFR (T790M) | Gatekeeper | 1.1 | < 5 | Comparable |
| EGFR (3x Mutant) | 19del / T790M / C797S | 0.004 | > 1000 | > 25,000x |
| EGFR (3x Mutant) | L858R / T790M / C797S | 0.9 | > 1000 | > 1,000x |
Analysis: Compound 31r utilizes specific hydrophobic interactions within the ATP binding pocket to compensate for the loss of the covalent bond, a feat achievable due to the flexibility of the pyrrolo[2,3-d]pyrimidine scaffold.
Case Study: JAK3 Selectivity
Another critical application is achieving selectivity between JAK family members (JAK1/2/3) to reduce toxicity.
Table 2: Selectivity Profile of Derivative 9a
| Kinase Target | Compound 9a ( | Selectivity Ratio (vs JAK3) |
| JAK3 | 0.29 | 1.0 |
| JAK1 | > 950 | > 3,300x |
| JAK2 | > 950 | > 3,300x |
| TYK2 | > 950 | > 3,300x |
Analysis: The 7H-pyrrolo[2,3-d]pyrimidine scaffold allows for precise decoration that exploits the unique cysteine residue (Cys909) in JAK3, which is replaced by serine in other JAK isoforms [2].
Validated Experimental Protocol: ADP-Glo™ Kinase Assay
To replicate the data above or assess new derivatives, we recommend the ADP-Glo™ Kinase Assay . This homogeneous, luminescent assay is superior to radiometric methods for high-throughput screening of mutant kinases because it directly measures ADP production, offering a high signal-to-noise ratio even at low ATP conversion rates.
Assay Workflow Logic
Figure 2: ADP-Glo™ Assay Workflow. A two-step detection system ensures that the luminescent signal is proportional only to the ADP generated by the kinase activity.
Step-by-Step Methodology
Materials:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM
, 0.1 mg/mL BSA. -
Substrate: Poly(Glu, Tyr) 4:1 (for EGFR/JAK) or specific peptide substrates.
-
ATP: Ultra-pure ATP (Promega).[1]
-
Detection: ADP-Glo™ Kinase Assay Kit (Promega #V9101).
Protocol:
-
Compound Preparation:
-
Dissolve pyrrolo[2,3-d]pyrimidine derivatives in 100% DMSO.
-
Prepare 3-fold serial dilutions in Kinase Buffer (Final DMSO < 1%).
-
-
Kinase Reaction (5 µL volume):
-
Add 1 µL of inhibitor dilution to a 384-well white low-volume plate.
-
Add 2 µL of Enzyme mix (EGFR mutant or JAK3).
-
Add 2 µL of Substrate/ATP mix.
-
Critical Control: Include "No Enzyme" (background) and "No Inhibitor" (Max Activity) wells.
-
Incubate at Room Temperature (RT) for 60 minutes [3].
-
-
ADP-Glo™ Reaction (5 µL volume):
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP.[2]
-
Incubate at RT for 40 minutes. Note: Ensure temperature is stable to prevent edge effects.
-
-
Detection (10 µL volume):
-
Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate luciferase signal.[2]
-
Incubate at RT for 30–60 minutes.
-
-
Data Analysis:
-
Measure Luminescence (RLU) using a microplate reader (e.g., PHERAstar).[3]
-
Calculate % Inhibition:
. -
Fit data to a sigmoidal dose-response curve (Variable Slope) to determine
.
-
References
-
Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. [Link]
-
Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors. Bioorganic Chemistry / PubMed. [Link]
-
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. National Institutes of Health (NIH). [Link]
comparing the antitumor activity of different halogenated pyrrolo[2,3-d]pyrimidine derivatives
[1]
Executive Summary: The Scaffold and the Halogen Advantage
The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in oncology drug discovery due to its bioisosteric relationship with adenine, the nitrogenous base of ATP.[1] This structural mimicry allows these derivatives to act as potent ATP-competitive inhibitors of various protein kinases (e.g., EGFR, VEGFR, RET, Axl) that drive tumorigenesis.
However, the "naked" scaffold often suffers from rapid metabolic clearance and suboptimal binding affinity. Halogenation —the strategic introduction of Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I)—is a critical medicinal chemistry tactic used to modulate these properties.[2] This guide compares the antitumor performance of various halogenated derivatives, analyzing how specific halogen substitutions influence potency, selectivity, and metabolic stability.[3]
Mechanistic Deep Dive: The Physics of Halogenation
To understand the experimental data, we must first establish the causality behind the chemical modifications. Halogens are not merely space-fillers; they introduce specific electronic and steric effects that alter drug-target interactions.
The "Sigma-Hole" Effect and Halogen Bonding
Unlike hydrogen bonding, heavy halogens (Cl, Br, I) can participate in halogen bonding .[1] This occurs due to an anisotropic distribution of electron density, creating a region of positive potential (the
-
Mechanism: The
-hole interacts with electron-rich Lewis bases (e.g., backbone carbonyl oxygen or nitrogen in the kinase hinge region).[1] -
Impact: This interaction is highly directional and can lock the inhibitor into the active site, significantly lowering
values.
Metabolic Blockade
The C7 and C5 positions of the pyrrolo[2,3-d]pyrimidine ring are prone to oxidative metabolism.[1]
-
Fluorine (F): Due to the strength of the C-F bond, substitution at metabolically labile sites blocks cytochrome P450 oxidation, extending the half-life (
) without drastically altering steric bulk.[1]
Diagram: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the functional impact of halogenation at key positions on the scaffold.
Figure 1: Strategic substitution points on the pyrrolo[2,3-d]pyrimidine scaffold and their consequent biological effects.
Comparative Performance Analysis
The following data synthesizes results from multiple studies, comparing the efficacy of different halogenated analogs.
Impact of C7-Halogenation on Antiproliferative Activity
In studies targeting cervical cancer (HeLa) and Triple-Negative Breast Cancer (TNBC), the introduction of a halogen at the C7 position of the pyrrolo moiety drastic shifts potency.[4]
| Compound Class | Substitution (C7) | Cell Line | IC50 (µM) | Mechanism of Action |
| Parent Analog | Hydrogen (H) | HeLa | 19.0 ± 3.0 | G2/M Arrest (Cytostatic) |
| Halogenated Analog | Chlorine/Bromine | HeLa | 0.92 ± 0.04 | Apoptosis (Cytotoxic) |
| Parent Analog | Hydrogen (H) | MDA-MB-231 | ~14.5 | Moderate Inhibition |
| Halogenated Analog | Chlorine | MDA-MB-231 | < 1.0 | Potent Inhibition |
Key Insight: The C7-halogenation does not just improve potency (by ~20-fold); it fundamentally alters the cellular outcome from merely stopping cell division (cytostatic) to actively killing the cancer cell (cytotoxic/apoptotic).
Halogen Selectivity in Kinase Targeting (EGFR vs. RET vs. Colon Cancer)
Different targets respond differently to halogen steric bulk.
| Target / Cancer Type | Preferred Halogenation Pattern | Performance Data | Notes |
| Colon Cancer (HT-29) | 3-Bromo on N-phenyl ring | IC50: 4.55 µM | Bromine provided superior activity compared to Chloro or Fluoro analogs in this specific series.[1] |
| RET Kinase (Lung Cancer) | Bulky Halogens (Attenuated Activity) | IC50 > 15 µM | In RET kinase pockets, bulky halogens at certain positions caused steric clashes, reducing activity compared to alkyl groups.[1] |
| Axl Kinase | Complex substitution | Nanomolar Potency | Compound 13b (optimized derivative) showed high enzymatic potency and favorable PK.[1] |
Critical Nuance: Halogenation is not a universal enhancer. While Br/Cl improved efficacy in Colon and Cervical cancer models (likely via hydrophobic pocket filling), they hindered binding in the RET kinase ATP pocket, where smaller alkyl groups were preferred.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure data reproducibility and minimize false positives caused by compound aggregation.[1]
Protocol: In Vitro Kinase Inhibition Assay (FRET-Based)
Objective: Determine the
-
Preparation:
-
Prepare 10 mM stock solutions of derivatives in 100% DMSO.
-
Dilute compounds in 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to 4x final concentration.[1]
-
-
Enzyme Reaction:
-
In a 384-well plate, add 2.5 µL of 4x Compound.
-
Add 2.5 µL of 4x Enzyme/Substrate mix (optimized for each kinase).
-
Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.
-
-
ATP Initiation:
-
Add 5 µL of 2x ATP solution (at
concentration for the specific kinase).[1] -
Incubate for 60 minutes at RT.
-
-
Detection:
-
Add detection reagent (e.g., EDTA-containing antibody mix) to stop the reaction.
-
Read Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (e.g., EnVision).
-
-
Analysis:
-
Normalize data to 0% inhibition (DMSO only) and 100% inhibition (Staurosporine control).
-
Fit curves using a non-linear regression model (sigmoidal dose-response).[1]
-
Protocol: Cell Viability Assay (MTT)
Objective: Assess cellular cytotoxicity.[1]
-
Seeding: Seed cancer cells (e.g., HeLa, HT-29) at
cells/well in 96-well plates. Incubate overnight. -
Treatment: Add serially diluted halogenated derivatives (0.01 µM – 100 µM). Keep final DMSO < 0.5%.
-
Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.
-
Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.
-
Solubilization: Aspirate medium. Add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Measure absorbance at 570 nm.
Workflow Visualization: The Validation Pipeline
This diagram outlines the logical flow from synthesis to lead identification.[1]
Figure 2: Step-by-step validation pipeline for evaluating halogenated derivatives.
Conclusion and Future Outlook
The comparative data confirms that halogenated pyrrolo[2,3-d]pyrimidine derivatives are superior to their non-halogenated counterparts in terms of antitumor potency, primarily due to enhanced hydrophobic interactions and metabolic stability.
-
Best Performers: C7-halogenated analogs and 3-bromo-phenyl derivatives show the most promise for solid tumors (Colon, Cervical).[1]
-
The Challenge: Toxicity remains a hurdle.
-
The Solution: Future development should focus on N5-substitution . Research indicates that N5-alkyl substitutions can act as prodrug moieties, maintaining the high potency of the halogenated core while significantly reducing systemic toxicity and extending plasma half-life (
mins vs rapid clearance).
References
-
Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. National Institutes of Health (NIH).
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. MDPI Molecules.
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry.
-
Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors. European Journal of Medicinal Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal of 6H-Pyrrolo[2,3-d]pyrimidine
Executive Summary & Chemical Context
6H-Pyrrolo[2,3-d]pyrimidine (also known as 7-Deazapurine) is a critical fused heterocyclic scaffold, widely employed as a pharmacophore in the development of kinase inhibitors (e.g., JAK inhibitors like Ruxolitinib).
As a Senior Application Scientist, I must emphasize that while this scaffold mimics the biological purine adenine, its disposal requires distinct protocols from standard biological waste. The nitrogen-rich fused ring system poses specific environmental risks (potential for NOx generation during combustion and aquatic toxicity) and must be managed as Hazardous Chemical Waste .
Critical Directive: Under no circumstances should this compound or its mother liquors be disposed of via sanitary sewer systems or municipal trash.
Immediate Safety Assessment
Before initiating disposal, the waste generator must validate the specific hazards of the material. While the core scaffold is generally classified as an irritant, synthetic intermediates often possess higher toxicity profiles.
Table 1: Hazard Classification & PPE Requirements
| Parameter | Specification | Operational Implication |
| CAS Number | 4733-23-7 (Parent) | Verify CAS matches SDS; derivatives vary. |
| Primary Hazards | Acute Toxicity (Oral) (Cat 3/4)Skin/Eye Irritant (Cat 2)STOT SE 3 (Respiratory) | Dust inhalation is the primary exposure vector during solid waste handling. |
| Signal Word | WARNING or DANGER | "Danger" usually applies to halogenated derivatives (e.g., 4-chloro analogs). |
| Required PPE | Nitrile Gloves (0.11mm min)Safety Goggles (ANSI Z87.1)Lab CoatN95 or P100 Respirator | Double-gloving is recommended when handling >1g of dry powder. |
| Incompatibility | Strong Oxidizers, Strong Acids | Do not commingle with Nitric Acid or Peroxides in waste streams. |
The Disposal Protocol: A Self-Validating System
This protocol utilizes a "Check-Verify-Act" logic to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.
Phase 1: Waste Characterization (The "Halogen Check")
The most common error in disposing of pyrrolopyrimidines is misclassification of the waste stream.
-
The Parent (C6H5N3): Non-Halogenated.
-
The Derivatives: Often Halogenated (contain Cl, Br, I, F).
Validation Step: Check the chemical structure.
-
If Formula contains Cl, Br, F, I: Dispose as Halogenated Organic Waste .
-
If Formula contains only C, H, N, O: Dispose as Non-Halogenated Organic Waste .
Phase 2: Solid Waste Packaging
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Transfer: Transfer solids inside a chemical fume hood to prevent dust aerosolization.
-
Labeling: Affix a hazardous waste label immediately.
Phase 3: Liquid Waste (Mother Liquors/Rinsates)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put aqueous basic solutions into standard organic solvent drums without pH verification).
-
Bulking: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).
-
Triple Rinse: Any empty reagent bottles must be triple-rinsed with a solvent capable of dissolving the residue (e.g., DMSO or Methanol) before being discarded as glass trash. The rinsate must go into the liquid chemical waste.
Waste Stream Logic & Decision Tree
The following diagram illustrates the decision logic for segregating this compound. This prevents costly cross-contamination of waste streams.
Figure 1: Decision logic for segregating pyrrolopyrimidine waste based on chemical substitution.
Ultimate Fate: Incineration Mechanics
Why do we mandate incineration?
-
Thermal Decomposition: The fused pyrrole and pyrimidine rings are stable. High-temperature incineration (>1000°C) with a residence time of ~2 seconds is required to break the C-N bonds.
-
NOx Scrubbing: Because this is a nitrogen-rich heterocycle, combustion generates Nitrogen Oxides (NOx). Licensed chemical incinerators are equipped with selective catalytic reduction (SCR) or wet scrubbers to neutralize these gases, preventing acid rain precursors.
Emergency Response: Spill Procedures
In the event of a spill outside of containment (hood), follow this workflow immediately.
Figure 2: Immediate response workflow for solid or liquid spills.[3][4][5]
Spill Cleanup Specifics:
-
Powder Spill: Do not dry sweep, as this generates toxic dust. Cover with wet paper towels to dampen the powder, then scoop.
-
Decontamination: Wash the surface with a mild detergent and water. The wash water must be collected as hazardous waste, not flushed.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Management. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
